4-Amino-2-methylisoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSMQLGNZNTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945222 | |
| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-85-4 | |
| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-2-methylisoindoline-1,3-dione: Synthesis, Properties, and Applications
Introduction
4-Amino-2-methylisoindoline-1,3-dione, also known as 4-Amino-N-methylphthalimide (4-AMP), is a versatile organic compound that has garnered significant interest in various fields of chemical research. Its unique molecular architecture, featuring a phthalimide core functionalized with both a primary amine and an N-methyl group, imparts a range of useful chemical and physical properties. This guide provides an in-depth exploration of the chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic signature, physicochemical characteristics, and reactivity, underpinned by field-proven insights and authoritative references.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule are dictated by its structure. This compound is a substituted phthalimide, a bicyclic aromatic compound, which is fundamental to its stability and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2257-85-4 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 246-248 °C | [4] |
| Solubility | Soluble in Dimethylformamide (DMF), Ethyl Acetate | [3] |
| pKa | -0.27±0.20 (Predicted) | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical synthetic pathway involves the formation of an N-methylated nitrophthalimide intermediate, followed by the reduction of the nitro group to the desired primary amine. This approach is favored due to the directing effects of the phthalimide structure during nitration and the relative ease of the subsequent reduction.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process:
-
Formation of the N-methyl-4-nitrophthalimide intermediate: This is typically achieved by either nitrating commercially available N-methylphthalimide or by reacting 4-nitrophthalic anhydride with methylamine.
-
Reduction of the nitro group: The nitro intermediate is then reduced to the corresponding amine to yield the final product.
Sources
A Comprehensive Spectroscopic Guide to 4-Amino-2-methylisoindoline-1,3-dione: Structure, Predicted Data, and Experimental Protocols
This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-Amino-2-methylisoindoline-1,3-dione, a key chemical entity with significant potential in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for empirical validation.
Introduction: The Significance of this compound
This compound belongs to the phthalimide class of compounds, which are renowned for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The precise characterization of its molecular structure is a critical prerequisite for understanding its chemical reactivity, pharmacokinetic profile, and mechanism of action in biological systems. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's atomic and electronic framework. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, underpinned by established methodologies.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is the basis for all its spectroscopic properties. The molecule consists of a bicyclic isoindoline-1,3-dione core, substituted with an amino group at the 4-position of the benzene ring and a methyl group on the imide nitrogen.
Figure 1: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons. The solvent can significantly influence the chemical shifts, particularly for the labile amino protons.[1]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic H (H5, H6, H7) | 7.0 - 7.8 | m | The electron-donating amino group and electron-withdrawing carbonyl groups will influence the precise shifts. |
| Amino (-NH₂) | 4.0 - 6.0 | br s | The chemical shift is highly dependent on solvent and concentration. The signal will be broad due to quadrupole broadening and exchange. |
| N-Methyl (-CH₃) | 2.9 - 3.2 | s | A sharp singlet is expected for the three equivalent methyl protons. |
Predicted values are based on data from related isoindoline-1,3-dione derivatives.[2][3]
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Imide Carbonyls (C=O) | 165 - 175 | Two distinct signals are expected due to the asymmetry of the aromatic ring substitution. |
| Aromatic C-NH₂ | 145 - 155 | The carbon attached to the amino group will be significantly deshielded. |
| Aromatic Quaternary Cs | 120 - 140 | The two carbons of the benzene ring that are part of the isoindoline core. |
| Aromatic CHs | 110 - 135 | The three methine carbons of the aromatic ring. |
| N-Methyl (-CH₃) | 24 - 28 | The methyl carbon attached to the nitrogen atom. |
Predicted values are based on typical chemical shifts for phthalimide and related structures.[4][5]
Experimental Protocol for NMR Spectroscopy
Figure 2: Experimental workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down the exchange rate, leading to sharper N-H signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.
Predicted Mass Spectrum
The nominal molecular weight of C₉H₈N₂O₂ is 176.17 g/mol . In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 177.1. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z 199.1) or potassium [M+K]⁺ (m/z 215.1) may also be observed.
Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the loss of neutral molecules. Common fragmentation pathways for related structures include the loss of CO (28 Da) or cleavage related to the amino and methyl groups.[6][7]
Experimental Protocol for ESI-MS
Figure 3: Experimental workflow for ESI-MS data acquisition.
-
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Further dilute this stock solution with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive ion mode.
-
Ensure the final solution is free of particulates by filtering through a 0.22 µm syringe filter if necessary.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source using direct infusion via a syringe pump or through an HPLC system.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the ion of interest.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
For structural confirmation, perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion at m/z 177.1.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3450 - 3300 | Asymmetric and symmetric stretching (two bands) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Methyl) | 2980 - 2850 | Stretching |
| C=O (Imide) | 1770 - 1700 | Asymmetric stretching (higher frequency) |
| C=O (Imide) | 1720 - 1670 | Symmetric stretching (lower frequency) |
| C=C (Aromatic) | 1620 - 1580 | Ring stretching |
| N-H (Amine) | 1650 - 1550 | Bending (scissoring) |
| C-N | 1350 - 1250 | Stretching |
Predicted values are based on data from related phthalimide and isoindoline-1,3-dione compounds.[3][10]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.[11][12]
Figure 4: Experimental workflow for ATR-FTIR data acquisition.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
-
Sample Measurement:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Use the ATR pressure clamp to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Post-Measurement:
-
Release the pressure clamp and carefully remove the sample.
-
Clean the ATR crystal thoroughly as described in step 1.1.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Spectrum
The this compound molecule contains a phthalimide chromophore, which is an extended conjugated system. The presence of the electron-donating amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phthalimide.[13] We can predict strong absorbance in the UV region due to π → π* transitions.
-
λ_max: Expected to be in the range of 280-350 nm, with potential shorter wavelength absorptions as well. The exact position and intensity of the absorption bands will be solvent-dependent.[14]
Experimental Protocol for UV-Vis Spectroscopy
Figure 5: Experimental workflow for UV-Vis data acquisition.
-
Sample and Instrument Preparation:
-
Select a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the wavelength range of interest.
-
Prepare a stock solution of the compound with a precisely known concentration.
-
From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.5 Absorbance Units).
-
Use a matched pair of quartz cuvettes (glass or plastic cuvettes are not suitable for UV measurements below ~320 nm).
-
Fill one cuvette with the pure solvent to be used as a blank. Fill the other with the sample solution.
-
-
Data Acquisition: [15]
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).
-
Replace the blank cuvette with the sample cuvette.
-
Acquire the absorption spectrum of the sample.
-
Summary of Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for this compound.
| Technique | Parameter | Predicted Value |
| ¹H NMR | Aromatic Protons | 7.0 - 7.8 ppm |
| Amino Protons | 4.0 - 6.0 ppm | |
| N-Methyl Protons | 2.9 - 3.2 ppm | |
| ¹³C NMR | Carbonyl Carbons | 165 - 175 ppm |
| Aromatic Carbons | 110 - 155 ppm | |
| N-Methyl Carbon | 24 - 28 ppm | |
| MS (ESI+) | Protonated Molecule | m/z 177.1 ([M+H]⁺) |
| IR | N-H Stretch (Amine) | 3450 - 3300 cm⁻¹ |
| C=O Stretch (Imide) | 1770 - 1670 cm⁻¹ | |
| UV-Vis | λ_max | 280 - 350 nm |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. While based on predictive models and data from analogous structures, the provided chemical shifts, mass-to-charge ratios, vibrational frequencies, and electronic transitions serve as a reliable benchmark for empirical studies. The detailed, step-by-step protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. By employing this multi-technique spectroscopic approach, researchers can confidently confirm the structure and purity of this important molecule, facilitating its further development in scientific research and therapeutic applications.
References
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]
- ResearchGate. (2023). The molecular structure of phthalimide and 4-Aminophthalimide.
-
MDPI. (2021). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 22(19), 10488. [Link]
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
- European Journal of Engineering and Technology Research. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- ResearchGate. (2018). 1H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3).
- MDPI. (2023). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- LGC Standards. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4.
- Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds.
- Fisher Scientific. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC.
- ResearchGate. (2021). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Mettler Toledo. ATR-FTIR Spectroscopy Basics.
- University of Bristol. Sample preparation for the ES/MS.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Stanford University. Sample Preparation & Autosampler Vials for ESI-MS.
- RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
- Semantic Scholar. (2021). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential.
- MDPI. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- IOSR Journal of Applied Chemistry. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.
- Agilent. (2020). The Basics of UV-Vis Spectrophotometry.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organomation. Mass Spectrometry Sample Preparation Guide.
- MDPI. (2015). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.
- ResearchGate. (2011). (PDF) Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- Journal of Chemical and Pharmaceutical Research. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Chemguide. fragmentation patterns in the mass spectra of organic compounds.
- NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-.
- Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.
- Spectroscopy Online. (2020). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.
- PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- Tokyo Chemical Industry. 4-Aminoisoindoline-1,3-dione.
- Sigma-Aldrich. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. raco.cat [raco.cat]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. acgpubs.org [acgpubs.org]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide for Drug Discovery
The isoindoline-1,3-dione, commonly known as the phthalimide core, stands as a privileged scaffold in the landscape of medicinal chemistry, celebrated for its integral role in a diverse array of biologically active compounds.[1][2] While the historical context of thalidomide casts a long shadow, underscoring the profound biological impact of this chemical class, contemporary research has pivoted to harness its therapeutic potential. This has culminated in the development of powerful anticancer and immunomodulatory agents such as lenalidomide and pomalidomide.[1][2] The continuous exploration of novel derivatives of this versatile heterocycle continues to unveil a broad spectrum of pharmacological activities, making it a focal point for drug discovery and development professionals.[1]
This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of emerging isoindoline-1,3-dione derivatives. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this dynamic area of study.
General Synthesis of Isoindoline-1,3-dione Derivatives
The synthesis of N-substituted isoindoline-1,3-dione derivatives is generally a straightforward process. The most prevalent and efficient method involves the condensation of phthalic anhydride with a primary amine or a similar nucleophile.[1][3] This reaction is typically conducted in a high-boiling point solvent like glacial acetic acid or benzene under reflux conditions.[1][3] This one-pot, two-step process begins with the formation of an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization through dehydration to yield the final imide product.[1]
Experimental Protocol: General Synthesis of N-substituted Isoindoline-1,3-diones
Materials:
-
Phthalic anhydride
-
Appropriate primary amine
-
Glacial acetic acid (or another suitable high-boiling point solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Amine: To the stirred solution, add the primary amine (1 equivalent).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by filtration and wash it with a small amount of cold solvent. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-substituted isoindoline-1,3-dione.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[2][4]
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Anti-inflammatory Activity
Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including cancer and autoimmune disorders. Isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes. [5][6] The immunomodulatory drug thalidomide and its analogs, for example, are known to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). [7][8]This is achieved by accelerating the degradation of TNF-α mRNA and inhibiting the activation of nuclear factor κB (NF-κB). [7]More recent research has identified aminoacetylenic isoindoline-1,3-dione derivatives that can reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes. [5][6][9]These compounds have also been shown to modulate the production of other cytokines, such as transforming growth factor-beta (TGF-β), interleukin-12 (IL-12), and suppress TNF-α from monocytes/macrophage cells. [5]
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of isoindoline-1,3-dione derivatives can be quantified by their ability to inhibit COX enzymes.
| Compound | COX-1 Inhibition (%) at 5 µM | COX-2 Inhibition (%) at 5 µM | Reference |
| ZM2 | ≥ ZM5 | ≤ ZM3 | [6] |
| ZM3 | ≤ ZM2 | ≥ ZM2 | [6] |
| ZM4 | ≤ ZM3 | ≥ ZM5 | [6] |
| ZM5 | ≤ ZM2 | ≥ ZM3 | [6] |
Note: The table indicates the relative inhibitory activities as specific percentage values were not provided in a consolidated format in the source.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of isoindoline-1,3-dione derivatives by measuring the reduction of paw edema in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Isoindoline-1,3-dione derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoindoline-1,3-dione derivative. Administer the compounds orally.
-
Induction of Inflammation: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a pressing need for the development of novel antimicrobial agents. Isoindoline-1,3-dione derivatives have been investigated for their activity against a variety of bacteria and fungi. [2][10]The hydrophobic nature of the phthalimide moiety is thought to enhance the ability of these compounds to traverse biological membranes. [2][11] Studies have shown that certain isoindoline-1,3-dione derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [10]For example, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione has demonstrated notable antibacterial effects. [10]Additionally, other derivatives have shown promising antifungal activity. [10]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione (4b) | Antifungal Activity | Promising | [10] |
| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione (7) | Antibacterial Activity | Broad Spectrum | [10] |
Note: Specific MIC values were not provided in a consolidated table in the initial search results. The table reflects the described activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of isoindoline-1,3-dione derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Isoindoline-1,3-dione derivative stock solution
-
Standard antibiotic/antifungal (e.g., Gentamicin, Amphotericin B)
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the isoindoline-1,3-dione derivative in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance. If using a viability indicator like resazurin, a color change will indicate microbial growth.
-
Data Recording: Record the MIC value for each compound against each tested microorganism.
Other Notable Biological Activities
Beyond the primary areas of anticancer, anti-inflammatory, and antimicrobial effects, isoindoline-1,3-dione derivatives have demonstrated a range of other important biological activities.
-
Analgesic Activity: Several derivatives have been shown to possess significant analgesic properties. [3][9]For instance, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited analgesic activity 1.6 times higher than the reference drug metamizole sodium. [3]Other studies have shown that aminoacetylenic derivatives are effective in reducing pain in various animal models without causing gastric lesions, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). [9]
-
Neuroprotective Effects: Certain isoindoline derivatives have demonstrated neuroprotective effects in neuronal-like cell lines by protecting against oxidative stress, reducing intracellular reactive oxygen species, and upregulating the expression of antioxidant genes. [12]
-
Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting their potential in the treatment of Alzheimer's disease. [13][14][15]Others have been identified as inhibitors of cyclooxygenase enzymes, which is linked to their anti-inflammatory and analgesic effects. [6][16][17][18]
Conclusion and Future Directions
The isoindoline-1,3-dione scaffold continues to be a remarkably fruitful starting point for the design and synthesis of novel therapeutic agents. The diverse range of biological activities, from potent anticancer and anti-inflammatory effects to promising antimicrobial, analgesic, and neuroprotective properties, underscores the versatility of this chemical structure. The well-established synthetic routes and the potential for extensive chemical modification allow for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research in this field will likely focus on several key areas:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design.
-
Selectivity and Safety: The development of derivatives with high selectivity for their intended targets will be essential to minimize off-target effects and improve safety profiles, a lesson learned from the thalidomide tragedy.
-
In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to validate the therapeutic potential of promising candidates and to evaluate their pharmacokinetic and pharmacodynamic properties.
-
Novel Applications: The exploration of isoindoline-1,3-dione derivatives for new therapeutic applications, such as in the treatment of neurodegenerative diseases and viral infections, remains an exciting avenue of research.
References
- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Deriv
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (URL: [Link])
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (URL: [Link])
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (URL: [Link])
-
Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed. (URL: [Link])
-
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. (URL: [Link])
-
Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - NIH. (URL: [Link])
-
Thalidomide - Wikipedia. (URL: [Link])
-
Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed. (URL: [Link])
- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem. (URL: )
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central. (URL: [Link])
-
Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives - GSC Online Press. (URL: [Link])
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (URL: [Link])
-
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (URL: [Link])
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (URL: [Link])
-
Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity - MDPI. (URL: [Link])
-
Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry. (URL: [Link])
-
Thalidomide analogues: derivatives of an orphan drug with diverse biological activity. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest. (URL: [Link])
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (URL: [Link])
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. (URL: [Link])
-
(PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model - ResearchGate. (URL: [Link])
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - MDPI. (URL: [Link])
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. (URL: [Link])
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. (URL: [Link])
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (URL: [Link])
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (URL: [Link])
-
Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives | Asian Journal of Chemistry. (URL: [Link])
-
Physical parameters of Isoindoline-1, 3-dione derivatives - ResearchGate. (URL: [Link])
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC - NIH. (URL: [Link])
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed. (URL: [Link])
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. printo.2promojournal.com [printo.2promojournal.com]
- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
"photophysical properties of amino-substituted isoindolinediones"
An In-depth Technical Guide to the Photophysical Properties of Amino-Substituted Isoindolinediones
Abstract
Amino-substituted isoindolinediones, which are derivatives of phthalimide, represent a significant class of organic fluorophores. The introduction of an electron-donating amino group onto the electron-accepting isoindolinedione core creates a potent push-pull system, giving rise to fascinating and highly tunable photophysical properties. These properties, primarily governed by intramolecular charge transfer (ICT) phenomena, make them exceptional candidates for applications ranging from biological imaging and fluorescent probes to advanced materials science. This guide provides a detailed exploration of the synthesis, photophysical characterization, and underlying principles governing the behavior of these compounds. It offers researchers and drug development professionals both the theoretical foundation and practical methodologies required to understand and exploit the unique optical characteristics of amino-substituted isoindolinediones.
Introduction: The Isoindolinedione Core and the Impact of Amino Substitution
The isoindolinedione scaffold, commonly known as the phthalimide core, is a robust and synthetically accessible heterocyclic motif.[1] While unsubstituted phthalimides are generally weakly fluorescent, their properties are dramatically transformed upon the introduction of functional groups, particularly at the 4-position of the benzene ring.
The substitution with an amino group (–NH₂, –NHR, –NR₂) is of paramount importance. The nitrogen lone pair of the amino group acts as a powerful electron donor, while the two carbonyl groups of the imide ring function as a strong electron acceptor. This "push-pull" architecture is the primary origin of the significant photophysical properties observed in these molecules.[2] Upon photoexcitation, an electron is effectively transferred from the amino group (donor) to the isoindolinedione core (acceptor), a process known as Intramolecular Charge Transfer (ICT). This ICT event leads to a highly polar excited state, which is fundamental to the fluorescence, large Stokes shifts, and environmental sensitivity (solvatochromism) that characterize these compounds.
Their tunable emission colors, high quantum yields in certain environments, and sensitivity to local polarity make them valuable tools for developing fluorescent sensors for ions and small molecules, imaging agents for cellular components, and functional dyes in materials.[3][4][5]
Caption: General structure of an amino-substituted isoindolinedione, highlighting the electron-donating amino group and the electron-accepting core.
Core Photophysical Concepts
Understanding the behavior of these molecules requires a firm grasp of fundamental photophysical principles.
Light Absorption and Intramolecular Charge Transfer (ICT)
When a molecule absorbs a photon of light with the appropriate energy, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For amino-substituted isoindolinediones, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is localized on the electron-deficient dicarbonyl portion.
This orbital transition results in a significant spatial redistribution of electron density—the Intramolecular Charge Transfer (ICT). The ground state (S₀) is relatively nonpolar, but the excited state (S₁) possesses a large dipole moment due to this charge separation. This change in polarity is the key to their solvatochromic properties.
Fluorescence Emission and the Jablonski Diagram
After excitation to the S₁ state, the molecule quickly relaxes to the lowest vibrational level of that state through non-radiative processes like vibrational relaxation. From here, it can return to the ground state (S₀) via several pathways. Fluorescence is the radiative decay process where a photon is emitted. Because some energy is always lost non-radiatively before emission, the emitted photon has lower energy (longer wavelength) than the absorbed photon. Other non-radiative pathways, such as internal conversion (heat) and intersystem crossing to a triplet state, compete with fluorescence and reduce its efficiency.
Caption: A Jablonski diagram illustrating the key photophysical processes of absorption, fluorescence, and competing non-radiative decay pathways.
Key Photophysical Parameters
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. High molar absorptivity is desirable for applications requiring high sensitivity.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed.[6] It quantifies the efficiency of the fluorescence process, with a maximum value of 1 (or 100%). It is a critical parameter for the brightness of a fluorophore.[7]
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise ratio in detection. Amino-substituted isoindolinediones often exhibit large Stokes shifts due to the significant structural and electronic rearrangement between the ground and excited states.[8]
-
Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state. This property is crucial for applications in fluorescence lifetime imaging (FLIM).
Influence of Molecular Structure and Environment
The precise photophysical properties of these compounds can be finely tuned by modifying their chemical structure and the surrounding solvent environment.
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Amino-substituted isoindolinediones typically exhibit strong positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases.[9]
Causality: The ICT excited state is significantly more polar than the ground state. In polar solvents, the solvent dipoles rearrange to stabilize the highly polar excited state more effectively than they stabilize the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence and causing a red shift in the emission spectrum. Concurrently, the increased stabilization of the polar excited state can sometimes favor non-radiative decay pathways, leading to a decrease in fluorescence quantum yield in highly polar solvents like water.[10]
Effect of the Amino Substituent
The nature of the amino group itself has a profound impact:
-
Alkylation: Increasing the alkyl substitution on the nitrogen (e.g., from primary -NH₂ to secondary -NHR to tertiary -NR₂) generally increases its electron-donating strength. This leads to a lower energy ICT transition, resulting in a bathochromic (red) shift in both absorption and emission spectra.
-
Constrained Amines: Incorporating the nitrogen atom into a rigid ring system (e.g., a julolidine moiety) can enhance fluorescence quantum yield.[11] This rigidity reduces non-radiative decay pathways associated with molecular vibrations and rotations, allowing more of the excited state energy to be released as light.
Experimental Characterization
A thorough understanding of these molecules requires robust experimental characterization.
Synthesis Overview
A common synthetic route involves the reaction of an amino-substituted phthalic anhydride with a primary amine (R-NH₂). This two-step, one-pot reaction first forms a phthalamic acid intermediate, which then undergoes cyclization via dehydration to yield the target N-substituted isoindolinedione.
Protocol: UV-Vis Absorption Spectroscopy
This experiment determines the wavelength(s) of maximum absorption (λmax) and the molar absorptivity (ε).
-
Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol) at a known concentration (e.g., 1 mM).
-
Dilution: Create a series of dilutions from the stock solution in the desired solvent (e.g., cyclohexane, ethyl acetate, acetonitrile, methanol) to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU. The concentration should be precisely known.
-
Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a matched cuvette with the sample solution.
-
Scan a spectrum over a relevant wavelength range (e.g., 250-600 nm).[12]
-
-
Analysis: Identify the λmax. Calculate molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).
Protocol: Fluorescence Spectroscopy
This experiment determines the wavelengths of maximum excitation and emission (λex and λem).
-
Preparation: Use a diluted solution from the UV-Vis experiment, ensuring the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.[13]
-
Excitation Spectrum:
-
Set the emission monochromator to the estimated emission maximum.
-
Scan the excitation monochromator over a range lower than the emission wavelength. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator from a wavelength just above the excitation wavelength to the near-IR.
-
The peak of this spectrum is the emission maximum (λem).
-
-
Correction: Ensure all spectra are corrected for instrument-specific variations in lamp intensity and detector response.[14]
Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination
The comparative method is the most common and reliable technique for measuring ΦF.[6] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[15][16]
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-green emitting isoindolinediones, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.[16]
-
Solution Preparation: Prepare a series of five to six dilutions for both the test compound and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.10 AU.[6]
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected, integrated fluorescence emission spectrum for each solution using the same excitation wavelength and identical spectrometer settings (e.g., slit widths).
-
-
Data Analysis:
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting straight line for both plots.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[6]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solvents, respectively.
-
Caption: Experimental workflow for determining relative fluorescence quantum yield using the comparative method.
Data Summary and Interpretation
The collected data provides a comprehensive photophysical profile of the molecule.
Table 1: Representative Photophysical Data for a Hypothetical 4-Amino-N-alkylisoindolinedione
| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Toluene | 2.4 | 405 | 485 | 4200 | 0.85 |
| Dichloromethane | 8.9 | 415 | 510 | 4850 | 0.65 |
| Acetonitrile | 37.5 | 425 | 540 | 5500 | 0.30 |
| Methanol | 32.7 | 428 | 555 | 5800 | 0.15 |
Interpretation:
-
The data clearly shows a bathochromic (red) shift in both absorption and emission as solvent polarity increases, confirming the ICT character of the electronic transitions.
-
The Stokes shift increases with solvent polarity, indicative of greater excited-state stabilization and reorganization.
-
The quantum yield decreases significantly in more polar, protic solvents (like methanol). This suggests that the highly polar excited state is more susceptible to deactivation through non-radiative pathways, such as hydrogen bonding interactions with the solvent.
Conclusion
Amino-substituted isoindolinediones are a versatile and powerful class of fluorophores whose properties are dictated by the principles of intramolecular charge transfer. The position and nature of the amino substituent, along with the polarity of the local environment, provide effective handles for tuning their absorption and emission characteristics. A systematic experimental approach, combining UV-Vis and fluorescence spectroscopy, is essential for characterizing these properties and determining key parameters like quantum yield and solvatochromic response. The insights gained from such studies are critical for the rational design of novel fluorescent probes and materials tailored for specific applications in chemical sensing, biological imaging, and optoelectronics.
References
-
Mancilla, T., et al. (2001). Synthesis and Characterization of New 2-Substituted Isoindoline Derivatives of α-Amino Acids. Semantic Scholar. [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
deMello, A. J., et al. (2010). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
Various Authors. (n.d.). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. Wiley Online Library. [Link]
-
Würth, C., et al. (2020). Fluorescence quantum yields and absorption and emission ranges of the recommended quantum yield standards. ResearchGate. [Link]
-
Karakaş, D., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]
-
Chiacchio, U., et al. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC. [Link]
-
Romu, A., et al. (2019). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovine and Human Serum Albumins with Novel Anticancer Drug. Sci Forschen. [Link]
-
Derayea, S. M. (2021). Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model. NIH. [Link]
-
Mancilla, T., et al. (2001). Synthesis and Characterization of New 2-Substituted Isoindoline Derivatives of α-Amino Acids. Semantic Scholar. [Link]
-
Alonso, F., et al. (2023). Acidochromism of amino-substituted indolizine chromophores. Universidad de Alicante. [Link]
-
Yoon, S., et al. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. NIH. [Link]
-
Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]
-
Various Authors. (n.d.). (a) The UV-Vis absorbtion spectral changes of 1H-indole-2,3-dione (0.05 mM).... ResearchGate. [Link]
-
Meller, A., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. PMC. [Link]
-
Grzybowski, M., et al. (2020). Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. PubMed. [Link]
-
Various Authors. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. PubMed. [Link]
-
White, B. J. T., et al. (2019). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. PMC - PubMed Central. [Link]
-
Savelyev, N. (2024). Maximizing the Potential of Fluorescent Dyes: Applications and Insights. YouTube. [Link]
-
Barata, J. F. B., et al. (2017). Synthesis and Photovoltaic Performance of β-Amino-Substituted Porphyrin Derivatives. MDPI. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
An, J., et al. (1998). Photodynamic Action of Amino Substituted Hypocrellins: EPR Studies on the Photogenerations of Active Oxygen and Free Radical Species. PubMed. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rua.ua.es [rua.ua.es]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciforschenonline.org [sciforschenonline.org]
- 13. iss.com [iss.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Amino-2-methylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Pharmacophore
4-Amino-2-methylisoindoline-1,3-dione, a notable organic compound, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its core structure, the isoindoline-1,3-dione moiety, is the foundational scaffold for a class of groundbreaking therapeutics known as immunomodulatory imide drugs (IMiDs). This guide provides an in-depth exploration of its chemical identity, synthesis, and profound implications in the development of novel therapeutics, particularly in the realm of targeted protein degradation.
The Chemical Abstracts Service (CAS) number for this compound is 2257-85-4 .[1][2] It is also referred to in literature and commercial listings as 4-amino-N-methylphthalimide.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.
| Property | Value | Source |
| CAS Number | 2257-85-4 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 246-248 °C | |
| SMILES | CN1C(=O)c2ccc(N)cc2C1=O | |
| InChI Key | KMEBUNSLFRQSEM-UHFFFAOYSA-N |
graph "4_Amino_2_methylisoindoline_1_3_dione_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="1.2,-0.5!"]; O1 [label="O", pos="-2,-1!"]; O2 [label="O", pos="2,-1!"]; C3 [label="C", pos="-0.8,-1.8!"]; C4 [label="C", pos="0.8,-1.8!"]; C5 [label="C", pos="-1.2,-3!"]; C6 [label="C", pos="0,-3.8!"]; C7 [label="C", pos="1.2,-3!"]; N2 [label="NH₂", pos="-2.2,-3.8!"]; CH3 [label="CH₃", pos="0,1!"];
N1 -- C1; N1 -- C2; C1 -- O1 [style=double]; C2 -- O2 [style=double]; C1 -- C3; C2 -- C4; C3 -- C4; C3 -- C5; C4 -- C7; C5 -- C6; C6 -- C7; C5 -- N2; N1 -- CH3;
// Benzene ring double bonds C3 -- C4 [style=invis]; C4 -- C7 [style=invis]; C7 -- C6 [style=invis]; C6 -- C5 [style=invis]; C5 -- C3 [style=invis];
node [shape=none, width=0, height=0]; b1 [pos="-0.0,-2.3!"]; b2 [pos="1,-2.4!"]; b3 [pos="0.6,-3.4!"]; b4 [pos="-0.6,-3.4!"]; b5 [pos="-1,-2.4!"]; b1 -- b2 [style=double]; b2 -- b3 [style=invis]; b3 -- b4 [style=double]; b4 -- b5 [style=invis]; b5 -- b1 [style=double]; }
Caption: Chemical structure of this compound.
Synthesis Protocols: A Step-by-Step Guide
The synthesis of this compound can be achieved through several routes. Below is a detailed protocol based on the methylation of 4-aminophthalimide, a common and efficient method.
Experimental Protocol: Methylation of 4-Aminophthalimide
This protocol describes the synthesis of this compound from 4-aminophthalimide and iodomethane.
Materials:
-
4-Aminophthalimide
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Water (H₂O)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Cyclohexane
Procedure:
-
Base Treatment: To a solution of 4-aminophthalimide (1.00 g, 6.17 mmol) in dimethylformamide (30 mL), add potassium hydroxide (0.35 g, 6.17 mmol).
-
Reaction Incubation: Stir the reaction mixture at room temperature for 2 hours.
-
Methylation: Add iodomethane (0.88 g, 6.17 mmol) to the reaction mixture and continue stirring at room temperature for 18 hours.
-
Extraction: Upon completion of the reaction, add water (50 mL) and ethyl acetate (50 mL) for extraction. Separate the organic phase.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of 0-100% ethyl acetate in cyclohexane.
-
Product Isolation: The final product, N-methyl-4-aminophthalimide, is obtained as a yellow solid (yield: 1.00 g, 92%).
Causality Behind Experimental Choices:
-
Potassium hydroxide is used as a base to deprotonate the imide nitrogen of 4-aminophthalimide, making it a more potent nucleophile.
-
Dimethylformamide is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and the SN2 reaction.
-
Iodomethane serves as the methylating agent, providing the methyl group that attaches to the imide nitrogen.
-
Column chromatography is a crucial purification step to separate the desired product from unreacted starting materials and byproducts.
Caption: Workflow for the synthesis of this compound.
Role in Drug Development: A Gateway to Cereblon Modulation
The significance of this compound in drug development stems from its structural relationship to a class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[4] These drugs are renowned for their potent anti-cancer and anti-inflammatory activities.
The primary molecular target of IMiDs is the Cereblon (CRBN) protein.[4][5] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5] The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[6]
Key neosubstrates of the CRL4^CRBN^ complex, when modulated by IMiDs, include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6] The degradation of these transcription factors is a critical event that underlies the therapeutic effects of IMiDs in hematological malignancies like multiple myeloma.[6]
This compound, as a derivative of thalidomide, is a valuable building block and a research tool for the development of novel CRBN modulators.[7] Its structure can be strategically modified to fine-tune binding affinity to CRBN and to alter the repertoire of neosubstrates targeted for degradation, opening avenues for therapies in oncology, immunology, and neurodegenerative disorders.[8]
Caption: Mechanism of action of IMiDs via Cereblon modulation.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a cornerstone in the development of targeted protein degraders. Its straightforward synthesis and its inherent ability to engage the Cereblon E3 ligase complex make it an invaluable tool for researchers in the field of drug discovery. The continued exploration of derivatives of this scaffold promises to yield novel therapeutics with enhanced specificity and efficacy for a range of diseases, further solidifying the importance of this compound in modern medicinal chemistry.
References
-
ChemBK. 4-amino-N-methylphthalimide. Available from: [Link]
- Google Patents. CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.
-
NIH Office of Technology Transfer. 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. Available from: [Link]
-
ResearchGate. New Synthesis Method of 4-Nitro-N-Methylphthalimide. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. Available from: [Link]
-
National Center for Biotechnology Information. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Available from: [Link]
-
ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available from: [Link]
-
National Center for Biotechnology Information. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]
-
PubMed. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. Available from: [Link]
-
Fisher Scientific. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC. Available from: [Link]
-
PubChem. 4-Amino-2-(2-methylpropyl)isoindole-1,3-dione. Available from: [Link]
-
ResearchGate. Synthesis of isoindoline-1,3-diones. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Available from: [Link]
-
Wikipedia. Cereblon E3 ligase modulator. Available from: [Link]
-
MDPI. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. Available from: [Link]
-
National Center for Biotechnology Information. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. Available from: [Link]
Sources
- 1. 4-AMINO-N-METHYLPHTHALIMIDE | 2307-00-8 [chemicalbook.com]
- 2. CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 1352827-50-9 | BroadPharm [broadpharm.com]
- 8. Technology - 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders [nih.technologypublisher.com]
Whitepaper: Elucidating the Core Molecular Attributes and Experimental Verification of 4-Amino-2-methylisoindoline-1,3-dione
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive analysis of 4-Amino-2-methylisoindoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. Moving beyond a simple statement of molecular weight, this document details the fundamental physicochemical properties, outlines the principles and methodologies for its empirical verification, and presents detailed, field-proven protocols for its characterization. The guide is designed for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and establishing a framework for self-validating analytical workflows. Furthermore, we contextualize the importance of this molecular scaffold by discussing its relevance in contemporary drug discovery, particularly in the development of targeted protein degraders.
Part 1: Core Molecular Profile of this compound
The foundational step in any research involving a specific chemical entity is to establish its core identity. This begins with its molecular formula and precise mass, which anchor all subsequent quantitative experiments.
Molecular Weight and Formula
The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, preparing solutions of known molarity, and interpreting analytical data.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1][2][3][4] |
| Average Molecular Weight | 176.17 g/mol | [1] |
| Monoisotopic Mass | 176.05858 Da | [4] |
The distinction between average molecular weight (calculated using the natural isotopic abundance of each element) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is crucial. High-resolution mass spectrometry directly measures the monoisotopic mass.
Chemical Identity and Structure
A compound is defined by its structure. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 2257-85-4 | [1][2][3] |
| Synonyms | 4-amino-2-methyl-1H-isoindole-1,3(2H)-dione | [1] |
| 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | [3][4] | |
| SMILES | CN1C(=O)C2=C(C1=O)C(N)=CC=C2 | [3][4] |
| InChI Key | MQJSMQLGNZNTFD-UHFFFAOYSA-N | [2][4] |
Part 2: The Imperative of Accurate Mass Determination in Research
Trustworthiness: A robust analytical workflow for compound verification is inherently self-validating. It relies on orthogonal methods—techniques that measure the same property based on different physical principles. For molecular weight, the gold standard is high-resolution mass spectrometry (HRMS), which provides a direct and highly accurate mass measurement. This is then corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the specific arrangement of atoms, thereby validating the molecular formula from which the theoretical molecular weight is calculated.
Part 3: Experimental Verification Protocols
The following protocols are presented as a comprehensive workflow for the unambiguous confirmation of the identity and purity of this compound.
Workflow for Compound Identity Verification
Caption: Orthogonal workflow for chemical structure validation.
Protocol 1: Molecular Weight Verification by LC-HRMS
Causality: This protocol uses Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to separate the analyte from potential impurities before accurately measuring its mass. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and yielding a clear molecular ion peak.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute this stock to 10 µg/mL in a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid aids in protonation for positive ion mode detection.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
HRMS Detection (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-500 m/z.
-
Data Acquisition: Full scan mode.
-
Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺. For C₉H₈N₂O₂, the expected exact mass of [M+H]⁺ is 177.06586 Da.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Measure the m/z of the most abundant peak.
-
Calculate the mass error in parts per million (ppm): ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Acceptance Criterion: A mass error of < 5 ppm is considered confirmation of the elemental composition.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Causality: While HRMS confirms the elemental formula, NMR confirms the specific isomeric structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The unique pattern of chemical shifts, signal integrations, and coupling constants acts as a definitive fingerprint of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the spectral regions of interest.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra like COSY and HSQC for full assignment.
-
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024 or more scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons in each environment.
-
Assign peaks to the specific protons and carbons in the molecular structure. The spectrum should be consistent with an aromatic ring, an amino group, an N-methyl group, and two carbonyl carbons.
-
Part 4: Relevance of the Isoindoline-1,3-dione Scaffold in Drug Discovery
The isoindoline-1,3-dione moiety is not merely a synthetic curiosity; it is a privileged scaffold in modern pharmacology. It forms the core of immunomodulatory drugs (IMiDs) and is a cornerstone of Proteolysis-Targeting Chimera (PROTAC) technology. Compounds containing this scaffold can recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. This mechanism is exploited in PROTACs, which link a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Conceptual Signaling Pathway for a PROTAC
The diagram below illustrates the catalytic mechanism of action for a hypothetical PROTAC utilizing an isoindoline-1,3-dione derivative as the E3 ligase ligand.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
The development of novel isoindoline-1,3-dione derivatives, such as this compound, is driven by the need to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of these molecules for applications ranging from oncology to neurodegenerative disease.[5][6] The amino group at the 4-position provides a convenient chemical handle for further modification and conjugation, making it a valuable building block in the synthesis of compound libraries for screening.
References
-
Pharmaffiliates. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione. [Link]
-
PubChem. 4-Amino-2-(2-methylpropyl)isoindole-1,3-dione. [Link]
-
PubChem. 4-Amino-2-(2-methylpropanoyl)isoindole-1,3-dione. [Link]
-
PubChemLite. 4-amino-2-methyl-2,3-dihydro-1h-isoindole-1,3-dione. [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
-
PubMed. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. [Link]
-
ResearchGate. Synthesis of isoindoline-1,3-diones. [Link]
-
Fisher Scientific. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC. [Link]
- Google Patents.
-
Fisher Scientific. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC. [Link]
-
MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Amino-2-methyl-isoindole-1,3-dione | CymitQuimica [cymitquimica.com]
- 3. 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione 95% | CAS: 2257-85-4 | AChemBlock [achemblock.com]
- 4. PubChemLite - 4-amino-2-methyl-2,3-dihydro-1h-isoindole-1,3-dione (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isoindoline-1,3-dione Derivatives in Modern Drug Design
Abstract
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone of medicinal chemistry, representing a privileged structure with a remarkable breadth of biological activities. Its journey from a notorious teratogen in thalidomide to a source of life-saving cancer therapies and promising leads for neurodegenerative and inflammatory diseases is a testament to the power of targeted drug design. This guide provides an in-depth exploration of isoindoline-1,3-dione derivatives for researchers, scientists, and drug development professionals. We will dissect the core synthetic strategies, delve into the intricate mechanisms of action that govern their diverse therapeutic effects, analyze critical structure-activity relationships, and provide field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, grounding all claims in authoritative scientific literature to ensure a trustworthy and comprehensive resource for advancing drug discovery programs.
Introduction: The Renaissance of a Privileged Scaffold
The history of isoindoline-1,3-dione is inseparable from the story of thalidomide. Initially marketed as a sedative, its devastating teratogenic effects led to its withdrawal in the 1960s.[1][2] However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for treating multiple myeloma and erythema nodosum leprosum (ENL).[1][3] This revival sparked intense interest in the phthalimide core, transforming it into a versatile and highly valued scaffold in drug design.
Derivatives of isoindoline-1,3-dione are now recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, immunomodulatory, analgesic, anticonvulsant, and neuroprotective effects.[4][5][6] The core structure's relative simplicity, synthetic tractability, and unique ability to engage in specific biological interactions—most notably with the E3 ubiquitin ligase cereblon (CRBN)—make it an ideal starting point for developing novel therapeutics.[1][7] This guide will illuminate the path from chemical synthesis to biological validation for this remarkable class of compounds.
Core Synthetic Strategies
The synthetic versatility of the isoindoline-1,3-dione scaffold is a primary driver of its utility. The most common approach involves the condensation of phthalic anhydride or its substituted analogs with a primary amine.
General Synthesis of N-Substituted Isoindoline-1,3-diones
The foundational reaction is the acylation of a primary amine with phthalic anhydride. This process typically proceeds in two stages: the initial formation of a phthalamic acid intermediate, followed by a cyclodehydration to yield the final imide. The choice of solvent and temperature is critical for optimizing yield and purity. High-boiling point solvents like glacial acetic acid, toluene, or dimethylformamide (DMF) are often used to facilitate the final dehydration step.
A simple, effective method involves refluxing phthalic anhydride with the desired primary amine in glacial acetic acid.[5] For instance, the synthesis of 2-(carboxymethyl)isoindoline-1,3-dione is achieved by refluxing phthalic anhydride and glycine in glacial acetic acid.[5] Another common procedure involves reacting N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene to achieve yields often exceeding 75%.[4][8]
Caption: General synthetic scheme for N-substituted isoindoline-1,3-diones.
Experimental Protocol: Synthesis of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione
This protocol is adapted from a method for synthesizing novel isoindoline-1,3-dione derivatives.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve N-phenylbenzenecarboximidamide (1 mmol) in 20 mL of benzene.
-
Addition: Add phthalic anhydride (1 mmol) to the solution.
-
Reaction: Reflux the mixture with magnetic stirring for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). Causality: Refluxing in benzene provides the necessary thermal energy for the cyclodehydration step to form the imide ring.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR.[4][5]
Mechanisms of Action & Diverse Biological Activities
The therapeutic effects of isoindoline-1,3-dione derivatives are underpinned by several distinct molecular mechanisms. The most profound of these is the hijacking of the ubiquitin-proteasome system, a mechanism pioneered by thalidomide and its analogs.
Immunomodulatory and Anticancer Activity: The Cereblon (CRBN) Pathway
The landmark discovery that thalidomide and its more potent analogs, lenalidomide and pomalidomide (collectively known as IMiDs), bind directly to the protein cereblon (CRBN) revolutionized our understanding of their activity.[1][7] CRBN acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.
The binding of an IMiD to CRBN allosterically modifies the substrate-binding surface of the E3 ligase complex. This creates a new binding pocket for proteins that are not normally recognized by CRBN, termed "neosubstrates."[1] In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The CRL4CRBN complex then polyubiquitinates these factors, targeting them for degradation by the proteasome.
The degradation of Ikaros and Aiolos has two major downstream effects:
-
Direct Anti-Myeloma Effect: It leads to the downregulation of key myeloma survival factors, including c-Myc and interferon regulatory factor 4 (IRF4), inducing cell cycle arrest and apoptosis in malignant plasma cells.[7]
-
Immunomodulatory Effect: It results in increased transcription of Interleukin-2 (IL-2), a potent cytokine that enhances the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells, thereby boosting the patient's anti-tumor immune response.[3]
Caption: IMiD mechanism of action via the CRL4-CRBN E3 ligase complex.
Anti-inflammatory Activity
Beyond cancer, isoindoline-1,3-dione derivatives exhibit potent anti-inflammatory properties. Thalidomide enhances the degradation of tumor necrosis factor-alpha (TNF-α) mRNA, a key pro-inflammatory cytokine.[3][9] This mechanism is central to its efficacy in treating inflammatory conditions.[3] Furthermore, these compounds can suppress the activation of NF-κB, a critical transcription factor that governs the expression of numerous inflammatory mediators.[9]
Neuroprotection and Cholinesterase Inhibition
A growing body of research highlights the potential of isoindoline-1,3-dione derivatives in treating neurodegenerative disorders like Alzheimer's disease.[5][10] One primary mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5] The phthalimide moiety is thought to interact with the peripheral anionic site of AChE, contributing to its inhibitory activity.[5] Additionally, certain derivatives have shown neuroprotective effects by activating the NRF2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[11]
Structure-Activity Relationship (SAR) Analysis
The biological activity of isoindoline-1,3-dione derivatives can be finely tuned by modifying their chemical structure. SAR studies are crucial for optimizing potency and selectivity while minimizing toxicity.
-
N-Substitution: The group attached to the imide nitrogen is the most common point of modification and has a profound impact on activity. For AChE inhibitors, incorporating N-benzyl pyridinium or N-benzylpiperazinyl moieties has yielded compounds with potent, low-micromolar inhibitory activity.[5][10]
-
Ring Substitution: Halogenation of the phthalimide ring can significantly enhance biological activity. Studies have shown that tetra-brominated derivatives are more potent as antimicrobial, antileishmanial, and anticancer agents than their tetra-chlorinated counterparts, suggesting that lipophilicity and electronic effects play a key role.[12]
-
Linker Modification: In derivatives designed as enzyme inhibitors, the length and nature of the alkyl linker between the phthalimide core and another pharmacophore (like a piperazine ring) are critical. For AChE inhibitors, linkers with six or seven methylene groups have shown optimal activity.[10]
Comparative Biological Activity Data
The following table summarizes the in vitro activity of various isoindoline-1,3-dione derivatives, illustrating key SAR insights.
| Compound Class | Target | Key Structural Feature | IC50 Value | Reference |
| N-Benzyl Pyridinium Hybrids | Acetylcholinesterase (AChE) | 4-Fluorobenzyl pyridinium | 2.1 µM | [5] |
| Diethylaminoalkyl Derivatives | Acetylcholinesterase (AChE) | 6-carbon alkyl linker | 0.9 µM | [10] |
| N-Benzylpiperazinyl Derivatives | Acetylcholinesterase (AChE) | Unsubstituted Benzyl | 0.91 µM | [10] |
| Azido & Silyl Ether Derivatives | A549 Lung Cancer Cells | Azide and silyl ether groups | 19.41 µM | [13] |
| Silyl Ether & Bromo Derivatives | Caco-2 Colon Cancer Cells | -OTBDMS and -Br groups | More active than Cisplatin | [14] |
| Pyranothiazole Hybrids | MCF-7 Breast Cancer Cells | 4-nitrophenyl substituent | More active than Doxorubicin | [15] |
Experimental Workflow: In Vitro Anticancer Activity Assessment
To evaluate the potential of newly synthesized derivatives as anticancer agents, a robust and reproducible in vitro cytotoxicity assay is essential. The BrdU (Bromodeoxyuridine) cell proliferation assay is a widely used method.
Caption: Workflow for a BrdU cell proliferation and cytotoxicity assay.
Protocol: BrdU Assay for Cytotoxicity[13]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well microplate at a density of 5x103 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, adherent state before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the synthesized isoindoline-1,3-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle, e.g., 0.1% DMSO). Incubate for 48 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours. Causality: During this time, BrdU, a thymidine analog, is incorporated into the DNA of actively dividing cells.
-
Fixation and Denaturation: Remove the labeling medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature to fix the cells and denature the DNA, making the incorporated BrdU accessible to the antibody.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD (Peroxidase-conjugated) antibody solution to each well. Incubate for 90 minutes.
-
Washing: Wash the wells three times with a washing solution to remove any unbound antibody.
-
Substrate Reaction: Add 100 µL of substrate solution to each well. The peroxidase enzyme on the antibody will convert the substrate, leading to a color change.
-
Data Acquisition: Measure the absorbance of the samples in a microplate reader. The color intensity is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Future Perspectives and Conclusion
The isoindoline-1,3-dione scaffold continues to be a fertile ground for drug discovery. The elucidation of the CRBN-mediated mechanism has opened new avenues, not only for cancer and immunology but also for the development of novel technologies like Proteolysis Targeting Chimeras (PROTACs), where the phthalimide moiety serves as a highly effective E3 ligase handle.[1] Future research will likely focus on designing derivatives with greater selectivity for specific neosubstrates to enhance therapeutic efficacy and reduce off-target effects. The exploration of this scaffold for treating neurodegenerative and fibrotic diseases also remains a promising frontier.[9][11]
References
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ProQuest. [Link]
-
Molecular mechanisms of thalidomide and its derivatives. PubMed Central. [Link]
-
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]
-
Thalidomide. Wikipedia. [Link]
-
Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]
-
Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]
-
Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. MDPI. [Link]
-
Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. National Institutes of Health. [Link]
Sources
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 13. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to 4-Aminoisoindoline-1,3-diones: From Thalidomide Precursors to Targeted Protein Degradation
Abstract
The 4-aminoisoindoline-1,3-dione scaffold is a cornerstone of modern medicinal chemistry, most famously embodied by the immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide. Evolving from the controversial history of thalidomide, this chemical motif has become central to the development of therapies for multiple myeloma and other hematological malignancies.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, mechanism of action, biological activities, and therapeutic applications of this pivotal class of compounds. We will delve into the causality behind their function, focusing on their role as "molecular glues" that co-opt the E3 ubiquitin ligase Cereblon to induce the degradation of specific target proteins, a paradigm that is reshaping modern drug discovery.
The Emergence of a Privileged Scaffold
The story of isoindoline-1,3-diones in medicine is inextricably linked to thalidomide. Initially marketed as a sedative, its tragic teratogenic effects led to its withdrawal. However, subsequent research revealed potent anti-inflammatory and anti-angiogenic properties, reigniting interest in the scaffold.[3][4] This led to the synthesis of analogues designed to enhance therapeutic efficacy while minimizing adverse effects.[3] The addition of an amino group at the 4-position of the isoindoline-1,3-dione (phthalimide) ring proved to be a critical modification, giving rise to lenalidomide and pomalidomide, compounds with significantly improved potency and distinct biological activity profiles.[1][5] These molecules, known as IMiDs, have revolutionized the treatment of multiple myeloma.[2]
The core structure, 4-aminoisoindoline-1,3-dione, serves as the critical binding element to its protein target, forming the foundation of a class of drugs that modulate the ubiquitin-proteasome system in a novel and powerful way.
Synthesis of 4-Aminoisoindoline-1,3-dione Derivatives
The synthesis of N-substituted isoindoline-1,3-dione derivatives is generally achieved through the condensation of a substituted phthalic anhydride with a primary amine.[6][7] For 4-amino derivatives like lenalidomide, the starting material is typically a 3-nitrophthalic acid or anhydride, which is then converted to the 4-amino analogue at a suitable stage.
The general workflow involves the reaction of the anhydride with an amino-containing moiety (such as 3-aminopiperidine-2,6-dione for lenalidomide) in a high-boiling point solvent like acetic acid or dimethylformamide. This proceeds via an intermediate phthalamic acid, which undergoes cyclization upon heating to form the final imide.[6]
Caption: General synthetic pathway for 4-aminoisoindoline-1,3-dione derivatives.
Experimental Protocol: Synthesis of a Lenalidomide Analogue
This protocol is a representative example for the synthesis of a 4-aminoisoindoline-1,3-dione derivative.
Objective: To synthesize 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Lenalidomide).
Materials:
-
3-Nitrophthalic anhydride
-
(S)-3-aminopiperidine-2,6-dione hydrochloride
-
Glacial acetic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas source
Procedure:
-
Step 1: Imide Formation. To a solution of 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add (S)-3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (1.1 eq).
-
Reflux. Heat the mixture to reflux (approx. 120°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Isolation. Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the resulting solid, wash with water, and dry under vacuum to yield 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Step 2: Nitro Group Reduction. Suspend the nitro-intermediate (1.0 eq) in methanol. Add 10% Pd/C catalyst (approx. 5-10% by weight).
-
Hydrogenation. Place the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Purification. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure lenalidomide.
Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure and absence of impurities.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic effects of 4-aminoisoindoline-1,3-diones are mediated by their direct binding to the protein Cereblon (CRBN).[8][9] CRBN is a substrate receptor for the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4^CRBN).[10][11][12] E3 ligases are critical components of the cell's protein disposal system, responsible for identifying and marking specific proteins for degradation by the proteasome.[13][14]
These drugs act as "molecular glues" by binding to a hydrophobic pocket in CRBN.[10][15] This binding does not inhibit the E3 ligase; instead, it allosterically modifies the substrate-binding surface, inducing the recruitment of proteins that are not normally targeted by CRBN. These newly recruited proteins are known as "neosubstrates."[9]
For lenalidomide and pomalidomide, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][12] Once recruited to the CRL4^CRBN complex, IKZF1 and IKZF3 are polyubiquitinated and subsequently degraded by the 26S proteasome. The degradation of these transcription factors is the causal event that leads to both the anti-myeloma and immunomodulatory effects of the drugs.
Caption: Mechanism of action of 4-aminoisoindoline-1,3-diones as molecular glues.
Biological Activities and Therapeutic Applications
The degradation of neosubstrates by IMiD-reprogrammed CRBN leads to a cascade of downstream biological effects.
Immunomodulatory Activity
-
T-Cell Co-stimulation: IMiDs enhance T-cell proliferation and increase the production of Interleukin-2 (IL-2), a key cytokine for T-cell activation.[16][17] This contributes to an enhanced anti-tumor immune response.
-
Inhibition of Pro-inflammatory Cytokines: These compounds are potent inhibitors of tumor necrosis factor-alpha (TNF-α) production from monocytes.[3][5][17] This activity is central to their anti-inflammatory effects.
Anticancer Activity
The primary application of lenalidomide and pomalidomide is in the treatment of multiple myeloma.[18] The degradation of Ikaros and Aiolos, which are essential for myeloma cell survival, leads directly to apoptosis of the cancer cells.[18] Beyond direct cytotoxicity, these drugs also exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[3][19] Derivatives of the isoindoline-1,3-dione core are also being investigated for activity against other cancers, including breast cancer and various hematological malignancies.[20][21][22]
Emerging Applications
Researchers are exploring the therapeutic potential of this scaffold in other areas. Novel analogues are being developed as anti-inflammatory agents for neurodegenerative and autoimmune disorders.[23] A key challenge is to design compounds that retain desired anti-inflammatory properties without binding to Cereblon, thereby eliminating the teratogenic side effects associated with the classic IMiDs.[23]
Structure-Activity Relationship (SAR)
Modifications to the 4-aminoisoindoline-1,3-dione scaffold have profound effects on biological activity. The evolution from thalidomide to the more potent lenalidomide and pomalidomide provides a clear example of SAR.
| Compound | R Group at 4-Position | Key Characteristics |
| Thalidomide | -H | Parent compound; modest TNF-α inhibitor.[3] |
| Lenalidomide | -NH₂ | Addition of amino group significantly increases potency for T-cell co-stimulation and TNF-α inhibition.[1][5] |
| Pomalidomide | -NH₂ (on 4-position) and =O (on isoindoline ring) | More potent than lenalidomide in inhibiting TNF-α and has greater direct anti-myeloma activity.[5][17] |
The 4-amino group is crucial for the recruitment of IKZF1/IKZF3. Further substitutions on the phthalimide ring can modulate potency and even alter neosubstrate specificity, opening avenues for developing next-generation degraders with novel therapeutic applications.[15]
Key Experimental Workflow: TNF-α Inhibition Assay
A foundational assay to characterize the immunomodulatory activity of 4-aminoisoindoline-1,3-dione derivatives is to measure their effect on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for a cellular TNF-α inhibition assay.
Protocol: Lipopolysaccharide (LPS)-induced TNF-α production in PBMCs
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoisoindoline-1,3-dione test compounds in the culture medium. Add the compounds to the wells and incubate for 1-2 hours at 37°C.
-
Stimulation: Add LPS to each well (final concentration of 100 ng/mL) to stimulate TNF-α production. Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the TNF-α concentration against the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
Future Directions and Conclusion
The 4-aminoisoindoline-1,3-dione scaffold has transitioned from a historical pariah to a paradigm-shifting tool in pharmacology. The discovery of its mechanism of action via Cereblon has not only explained its therapeutic effects but has also catalyzed the entire field of targeted protein degradation. The core principles—using a small molecule to hijack an E3 ligase and induce degradation of a target protein—are now being applied to develop Proteolysis Targeting Chimeras (PROTACs) and other molecular glues for a vast array of previously "undruggable" targets.[8]
Future research will focus on designing derivatives with novel neosubstrate specificities, improved safety profiles, and applications beyond oncology and inflammation. The journey of 4-aminoisoindoline-1,3-diones serves as a powerful testament to the importance of understanding chemical causality in biology, demonstrating how deep mechanistic insight can transform a notorious molecule into a life-saving therapeutic platform.
References
- Hansen, J. D., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365.
- Dredge, K., et al. (2011). Thalidomide Analogues as Anticancer Drugs. Current Medicinal Chemistry, 11(16), 1-16.
-
Lepper, E. R., et al. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3845-3853. [Link]
-
Lepper, E. R., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3845-3853. [Link]
-
Li, Z., et al. (2021). Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity. European Journal of Medicinal Chemistry, 209, 112912. [Link]
-
Kotba, A. R., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(53), 34651-34665. [Link]
- El-Zahabi, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(53), 34651-34665.
-
ResearchGate. (n.d.). Chemical structures of thalidomide, lenalidomide and pomalidomide. [Link]
-
ResearchGate. (2013). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. [Link]
-
ResearchGate. (n.d.). Design and synthesis of PHOIMiDs. (A) Lenalidomide and pomalidomide... [Link]
-
Al-Qouzi, A., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 14(3), 329-336. [Link]
-
Sharma, R., et al. (2021). Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. Drug Design, Development and Therapy, 15, 2891-2905. [Link]
-
National Institute on Aging. (n.d.). 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. [Link]
-
Kumar, V., et al. (2020). Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. Bioorganic & Medicinal Chemistry Letters, 30(22), 127576. [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-181. [Link]
-
Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087-1094. [Link]
-
Sotriffer, C., et al. (2018). Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry, 61(17), 7876-7883. [Link]
-
Ciulli, A., et al. (2022). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Nature Communications, 13(1), 5875. [Link]
-
Woody, O. Z., et al. (2021). The PUB4 E3 Ubiquitin Ligase Is Responsible for the Variegated Phenotype Observed upon Alteration of Chloroplast Protein Homeostasis in Arabidopsis Cotyledons. International Journal of Molecular Sciences, 22(11), 5948. [Link]
-
Suloğlu, A. K., et al. (2019). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1635-1644. [Link]
-
Orazbekov, B., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(19), 6542. [Link]
-
Szymański, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4995. [Link]
-
Gümüş, M., et al. (2022). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(13), 4235. [Link]
-
ResearchGate. (2017). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 1-11. [Link]
-
ResearchGate. (n.d.). Synthesis of isoindoline-1,3-diones. [Link]
-
Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(6), 518-525. [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. [Link]
-
Al-Moenes, M. A., et al. (2018). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic Chemistry, 80, 706-713. [Link]
-
Chen, H., et al. (2006). Arabidopsis CULLIN4 Forms an E3 Ubiquitin Ligase with RBX1 and the CDD Complex in Mediating Light Control of Development. The Plant Cell, 18(8), 1991-2004. [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]
-
Li, Y., et al. (2022). The role of E3 ubiquitin ligases in bone homeostasis and related diseases. Bone Research, 10(1), 1-16. [Link]
-
Wang, Y., et al. (2024). E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy. Signal Transduction and Targeted Therapy, 9(1), 1-35. [Link]
-
Szałek, E., et al. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 17(4), 456. [Link]
-
Docheva, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arabidopsis CULLIN4 Forms an E3 Ubiquitin Ligase with RBX1 and the CDD Complex in Mediating Light Control of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of E3 ubiquitin ligases in bone homeostasis and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Technology - 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders [nih.technologypublisher.com]
Methodological & Application
The Versatile Role of 4-Amino-2-methylisoindoline-1,3-dione in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally rich molecules. Among these, 4-Amino-2-methylisoindoline-1,3-dione has emerged as a highly valuable and versatile scaffold. Its unique combination of a reactive primary aromatic amine and a robust phthalimide core makes it an attractive starting material for the synthesis of a diverse array of compounds, from potent pharmaceuticals to advanced functional materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 4-Aminophthalimide Scaffold
The isoindoline-1,3-dione, or phthalimide, moiety is a privileged structure in medicinal chemistry, present in a range of therapeutic agents known for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[1][2] The introduction of an amino group at the 4-position of the N-methylated phthalimide ring, as seen in this compound, significantly expands its synthetic utility. This primary aromatic amine serves as a key functional handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.
One of the most notable applications of the 4-aminoisoindoline-1,3-dione scaffold is in the synthesis of immunomodulatory drugs (IMiDs®), such as pomalidomide.[3][4][5] Pomalidomide, which is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a potent therapeutic agent used in the treatment of multiple myeloma.[3] The synthesis of pomalidomide and its analogues underscores the importance of the 4-amino group as a nucleophilic center for constructing the critical glutarimide side chain.
Beyond its role in medicinal chemistry, the 4-aminophthalimide core is also a key component in the design of fluorescent probes and dyes. The electronic properties of the aromatic system, influenced by the amino group, can be fine-tuned to create molecules with specific photophysical characteristics.
This document will delve into two primary applications of this compound: its use as a precursor in the synthesis of bioactive molecules through N-acylation and related condensation reactions, and its role in the preparation of azo dyes via diazotization-coupling reactions.
PART 1: Synthesis of Bioactive Amide Derivatives
The primary amino group of this compound provides a nucleophilic center that can readily undergo acylation reactions with various electrophiles, such as carboxylic acid derivatives, to form stable amide bonds. This strategy is fundamental to the synthesis of a wide range of biologically active molecules.
Mechanistic Rationale
The acylation of the 4-amino group typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This is often followed by the departure of a leaving group, resulting in the formation of a new carbon-nitrogen bond and the corresponding amide. The reaction is often carried out in the presence of a base to neutralize the acid byproduct and to deprotonate the ammonium intermediate, thereby driving the reaction to completion.
Protocol 1: General Procedure for the Acylation of this compound
This protocol provides a general method for the acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired N-acylated product.
Data Summary Table:
| Entry | Acid Chloride | Product | Typical Yield (%) |
| 1 | Acetyl chloride | 4-Acetamido-2-methylisoindoline-1,3-dione | 85-95 |
| 2 | Benzoyl chloride | 4-Benzamido-2-methylisoindoline-1,3-dione | 80-90 |
PART 2: Synthesis of Azo Dyes
Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore. The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.
Mechanistic Pathway
-
Diazotization: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C). The primary amino group of this compound then attacks the nitrosonium ion (NO⁺) generated from nitrous acid. A series of proton transfers and elimination of a water molecule leads to the formation of a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[6][7]
-
Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an activated aromatic compound (the coupling component), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction. The coupling component must contain a strong electron-donating group (e.g., -OH, -NR₂) to facilitate the attack of the diazonium ion. The position of the coupling is generally para to the activating group.
Diagram of the Azo Dye Synthesis Workflow:
Caption: Workflow for the synthesis of an azo dye from this compound.
Protocol 2: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of a vibrant azo dye using 2-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
Part A: Diazotization
-
Preparation of Amine Solution: In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution (or a slight yellow tint).
Part B: Azo Coupling
-
Preparation of Coupling Agent Solution: In a separate beaker, dissolve 2-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the solid with cold distilled water until the washings are neutral.
-
Drying: Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Expected Results:
The reaction should yield a brightly colored solid (typically red or orange). The yield is generally high, often exceeding 80%.
Data Summary Table:
| Starting Amine | Coupling Agent | Azo Dye Product | Expected Color | Typical Yield (%) |
| This compound | 2-Naphthol | 4-((2-hydroxy-1-naphthyl)diazenyl)-2-methylisoindoline-1,3-dione | Red-Orange | >80 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of a reactive primary aromatic amine on the phthalimide scaffold, which allows for a variety of chemical transformations. The protocols provided herein for acylation and azo dye synthesis represent two fundamental applications of this compound, showcasing its potential in both medicinal chemistry for the construction of bioactive molecules and in materials science for the development of novel dyes. The detailed procedures and mechanistic insights are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this important intermediate.
References
-
Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. Available at: [Link]
- Improved Process for the Preparation of Pomalidomide and its Purification. Google Patents.
-
Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. MDPI. Available at: [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Iraqi National Journal of Chemistry. Available at: [Link]
-
4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. ChemBioChem. Available at: [Link]
-
The Synthesis of Azo Dyes. University of Toronto. Available at: [Link]
-
The structure of pomalidomide. ResearchGate. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: [Link]
-
Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Education for Pure Science. Available at: [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. Available at: [Link]
-
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. Available at: [Link]
-
Synthesis of Some Novel Biologically Active Disperse Dyes Derived from 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydro-pyridine-3-carbonitrile as Coupling Component and Their Colour Assessment on Polyester Fabrics. Molecules. Available at: [Link]
-
Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Iraqi Journal of Science. Available at: [Link]
-
(PDF) Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents Aminoacetylenic derivatives; Isoindoline derivatives; Anti-inflammatory COX-1 and COX-2 inhibitors Production and hosting by Elsevier. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Available at: [Link]
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. Available at: [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. International Scholarly Research Notices. Available at: [Link]
-
Exploiting the diazotization reaction of 4-minoacetophenone for Methyldopa determination. ResearchGate. Available at: [Link]
Sources
- 1. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 3. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Selective N-methylation of 4-aminoisoindoline-1,3-dione
This comprehensive guide provides a detailed protocol for the N-methylation of 4-aminoisoindoline-1,3-dione, a critical transformation for synthesizing intermediates in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure successful and reproducible outcomes.
Introduction: The Significance of N-Methylation
N-methylation is a fundamental chemical modification in organic synthesis, profoundly influencing the physicochemical and pharmacological properties of molecules. The introduction of a methyl group to a nitrogen atom can enhance metabolic stability, improve membrane permeability, and modulate biological activity. 4-aminoisoindoline-1,3-dione is a versatile building block, and its N-methylated derivative serves as a key precursor for a variety of functional compounds.[1][2] This protocol focuses on the robust and widely applicable Eschweiler-Clarke reaction for the efficient methylation of the primary amino group of 4-aminoisoindoline-1,3-dione.[3][4][5]
Reaction Principle: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[3][4][5][6] This reductive amination procedure utilizes an excess of formic acid and formaldehyde.[7] A key advantage of this reaction is that it typically avoids the over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents.[3][7]
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The formic acid acts as the hydride donor, and its oxidation to carbon dioxide drives the reaction to completion, rendering it irreversible.[3][7]
Reaction Mechanism Visualization
Caption: Mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol
This protocol is adapted from established procedures for the N-methylation of aromatic amines.[6][8][9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Aminoisoindoline-1,3-dione | C₈H₆N₂O₂ | 162.15 | 205-207 | - | Irritant |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | -21 | 97 | Toxic, Carcinogen |
| Formic Acid (99%) | HCOOH | 46.03 | 8.4 | 100.8 | Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Irritant, Carcinogen |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | - |
| Deionized Water | H₂O | 18.02 | 0 | 100 | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminoisoindoline-1,3-dione (1.0 eq).
-
Reagent Addition: To the flask, add formic acid (excess, e.g., 10-20 eq) followed by the slow addition of an aqueous solution of formaldehyde (excess, e.g., 5-10 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Work-up - Basification: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Be cautious as this will generate CO₂ gas.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-4-aminoisoindoline-1,3-dione.[10][11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-methylation.
Alternative "Green" Methylation Strategies
While the Eschweiler-Clarke reaction is highly effective, the use of formaldehyde raises some environmental and safety concerns. Modern synthetic chemistry is increasingly focused on developing greener alternatives.[12][13][14]
One such alternative is the use of dimethyl carbonate (DMC) as a methylating agent.[14][15][16] DMC is a non-toxic, biodegradable reagent that offers a safer profile.[12][16] The reaction with DMC is typically carried out in the presence of a base and often requires higher temperatures.[14][15]
Another approach involves catalytic N-methylation using methanol as the C1 source.[17] This method often employs transition metal catalysts (e.g., Ruthenium complexes) and proceeds via a "borrowing hydrogen" mechanism, with water as the only byproduct.[17]
Characterization of the Product
The successful synthesis of N-methyl-4-aminoisoindoline-1,3-dione should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the N-methyl group and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Safety and Handling
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Formic acid is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the N-methylation of 4-aminoisoindoline-1,3-dione using the Eschweiler-Clarke reaction. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently synthesize this important chemical intermediate. The discussion of alternative, greener methylation methods also provides a forward-looking perspective on sustainable chemical synthesis.
References
-
Cabrero-Antonino, J. R., Adam, R., Junge, K., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(22), 7956-7966*. [Link]
-
Cabrero-Antonino, J. R., et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. [Link]
-
Li, G., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. [Link]
-
Zhang, L., et al. (2016). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Link]
-
Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(11), 15482-15488*. [Link]
-
ResearchGate. (n.d.). N‐Methylation of aromatic amines using formic acid as the unique carbon... ResearchGate. [Link]
-
ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Selva, M., et al. (1997). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. [Link]
-
Selva, M., et al. (1995). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS. [Link]
- Paul, R. C., et al. (1979). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Indian Journal of Chemistry, Section A.
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. SynArchive. [Link]
- Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). One pot multicomponent synthesis of methyl Isoindoline‐1,3‐dione/... ResearchGate. [Link]
-
Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5173*. [Link]
- Al-Zoubi, R. M. (2019). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 23(19), 2116-2148*.
- Wu, Y., et al. (2011). N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate.
-
MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of isoindoline-1,3-diones. ResearchGate. [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
NIH. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. NIH. [Link]
-
University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]
-
PubMed Central. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
- Google Patents. (n.d.). US20050096351A1 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl).
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies | Semantic Scholar [semanticscholar.org]
- 14. N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate | Semantic Scholar [semanticscholar.org]
- 15. iris.unive.it [iris.unive.it]
- 16. iris.unive.it [iris.unive.it]
- 17. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Multifaceted Role of Isoindoline-1,3-diones in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, having transitioned from a historical pariah to a cornerstone of modern therapeutic development. Its story is one of dramatic renaissance, beginning with the tragic teratogenic effects of thalidomide and evolving to the celebrated success of its analogs, lenalidomide and pomalidomide, in treating hematological malignancies.[1][2] This guide provides an in-depth exploration of the isoindoline-1,3-dione core, detailing its pivotal mechanism of action as a molecular glue, its diverse therapeutic applications, and practical, field-proven protocols for its synthesis and biological evaluation. We will delve into its applications in oncology, immunology, and inflammation, offering researchers a comprehensive resource to leverage this versatile scaffold in drug discovery.
The Core Scaffold: Structure, History, and Significance
The isoindoline-1,3-dione is a bicyclic framework where a benzene ring is fused to a five-membered nitrogenous pyrrolidine ring containing two carbonyl groups.[3] This deceptively simple structure possesses favorable physicochemical properties, including a hydrophobic nature that enhances its ability to cross biological membranes, a critical feature for drug efficacy.[4][5]
The scaffold's journey in medicine is defined by thalidomide. Initially marketed as a sedative in the 1950s, its devastating teratogenic properties led to its withdrawal.[1][6] However, subsequent discoveries of its potent anti-inflammatory and anti-angiogenic effects sparked renewed interest, leading to the development of second-generation analogs known as Immunomodulatory imide Drugs (IMiDs).[1][2][7] These compounds, including lenalidomide and pomalidomide, exhibit enhanced potency and refined safety profiles, solidifying the isoindoline-1,3-dione as a validated and highly valuable pharmacophore.[8]
Caption: The chemical structure of the core 1H-isoindole-1,3(2H)-dione scaffold.
Primary Mechanism of Action: Modulating the E3 Ubiquitin Ligase Cereblon
A landmark discovery revealed that the primary target of thalidomide and its analogs is Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9][10] These drugs act as "molecular glues," binding to CRBN and altering its substrate specificity.[11] This binding event induces the recruitment of proteins not normally targeted by CRBN, known as neosubstrates, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[11][12]
For the anticancer and immunomodulatory effects observed in multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][13] The degradation of these factors is cytotoxic to myeloma cells and enhances the activity of the immune system.[9][13] This sophisticated mechanism distinguishes IMiDs from conventional enzyme inhibitors and has opened a new frontier in targeted protein degradation.
Caption: Workflow of IMiD-mediated protein degradation via the CRL4-CRBN E3 ligase pathway.
Therapeutic Applications
The unique mechanism of action of isoindoline-1,3-dione derivatives has led to a broad spectrum of therapeutic applications.
Immunomodulatory and Anticancer Activity
This is the most well-established application, with several FDA-approved drugs for various hematological cancers.[8] Pomalidomide and Lenalidomide are cornerstones in the treatment of multiple myeloma and myelodysplastic syndromes.[14][15][16][17]
Their efficacy stems from a pleiotropic mechanism:
-
Direct Anti-Tumor Effects: Induction of apoptosis (programmed cell death) in myeloma cells.[13][]
-
Anti-Angiogenesis: Inhibition of the formation of new blood vessels that tumors need to grow, partly by reducing the secretion of Vascular Endothelial Growth Factor (VEGF).[14][19]
-
Immunomodulation: Enhancing the activity of T-cells and Natural Killer (NK) cells, which are crucial components of the immune system that can recognize and destroy cancer cells.[9][19] They also inhibit the production of the pro-inflammatory cytokine TNF-α.[9]
Beyond IMiDs, novel isoindoline-1,3-dione derivatives have shown cytotoxic activity against a range of cancer cell lines, including Burkitt's lymphoma (Raji), chronic myeloid leukemia (K562), and adenocarcinoma (A549).[20][21][22]
| Compound | Primary Indication(s) | Key Mechanistic Notes | FDA Approval Year |
| Thalidomide | Multiple Myeloma, Erythema Nodosum Leprosum | Parent compound; binds CRBN, anti-angiogenic, immunomodulatory.[3][8] | 1998 (for MM) |
| Lenalidomide | Multiple Myeloma, Myelodysplastic Syndromes (MDS), Mantle Cell Lymphoma.[15][16][17][23] | More potent than thalidomide in T-cell co-stimulation and cytokine modulation.[9][24] | 2005 |
| Pomalidomide | Multiple Myeloma, Kaposi Sarcoma | Dual effect of directly inhibiting myeloma cell growth and angiogenesis.[14][] More potent than lenalidomide.[9] | 2013 |
Anti-inflammatory Activity
The ability of isoindoline-1,3-diones to modulate cytokine production forms the basis of their anti-inflammatory potential. The inhibition of TNF-α, a key mediator of inflammation, was one of the first activities described for thalidomide analogs.[2][7] Research has expanded to show that certain derivatives can also inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the targets of common non-steroidal anti-inflammatory drugs (NSAIDs).[25][26] This dual action on cytokine and prostaglandin pathways makes them attractive candidates for treating autoimmune and inflammatory diseases.[25]
Emerging Applications
The versatility of the scaffold is continually being explored, with promising results in other therapeutic areas:
-
Analgesic Activity: Certain aminoacetylenic derivatives have demonstrated significant pain-reducing effects in preclinical models without the gastric lesions commonly associated with NSAIDs.[27][28]
-
Antimicrobial Activity: Various N-substituted phthalimides have been synthesized and shown to possess activity against bacterial and fungal pathogens.[5][29][30]
-
Neuroprotection: Derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[31][32]
Experimental Protocols
The following protocols provide standardized, reproducible methods for the synthesis and initial biological screening of novel isoindoline-1,3-dione derivatives.
Protocol: General Synthesis of N-Substituted Isoindoline-1,3-diones
This protocol describes the classical and robust method of synthesizing N-substituted phthalimides via the condensation of phthalic anhydride with a primary amine.[33]
Rationale: The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the anhydride, followed by a dehydration-driven cyclization to form the stable five-membered imide ring. Refluxing in a suitable solvent like glacial acetic acid or toluene facilitates the removal of water, driving the reaction to completion.
Caption: A typical experimental workflow for the synthesis of isoindoline-1,3-dione derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) in a minimal amount of an appropriate solvent (e.g., glacial acetic acid, toluene, ~5-10 mL per gram of anhydride).
-
Amine Addition: Add the desired primary amine (1.0-1.1 eq.) to the solution. The addition may be exothermic; control can be maintained with an ice bath if necessary.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-24 hours.
-
Self-Validating Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the solid with cold water to remove any residual acid or unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure N-substituted isoindoline-1,3-dione.[34]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.[33][35]
Protocol: In Vitro Evaluation of Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of synthesized compounds on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of cell viability after drug treatment.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562, Raji) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the appropriate wells.
-
Controls: Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).[20]
Conclusion and Future Perspectives
The isoindoline-1,3-dione scaffold has proven to be an exceptionally fruitful platform for drug discovery. Its evolution from thalidomide to highly specific and potent molecular glues like lenalidomide and pomalidomide has revolutionized the treatment of multiple myeloma and established a new paradigm in pharmacology: targeted protein degradation.
The future of this scaffold is bright and continues to expand. The CRBN-binding motif is now being exploited to create Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that link the CRBN E3 ligase to a new protein of interest, thereby targeting it for degradation.[10][36] This technology dramatically broadens the "druggable" proteome. Furthermore, ongoing research into derivatives with anti-inflammatory, analgesic, and neuroprotective properties ensures that the isoindoline-1,3-dione core will remain a central focus of medicinal chemistry for years to come.
References
- Pomalidomide - Wikipedia. (n.d.).
- Pomalidomide: Definition, Structure, Mechanism of Action and Application - BOC Sciences. (n.d.).
- Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. (2012). International Immunopharmacology, 14(3), 296-301.
- What is the mechanism of Pomalidomide? - Patsnap Synapse. (2024, July 17).
- Lenalidomide – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.).
-
Görgün, G., et al. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. British Journal of Haematology, 170(5), 634-647. Retrieved January 14, 2026, from [Link]
- What are the molecular and cellular mechanisms involved in the action of Pomalidomide? | R Discovery. (n.d.).
-
Lenalidomide: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024, April 22). Retrieved January 14, 2026, from [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Muller, G. W., et al. (1996). Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity. Journal of Medicinal Chemistry, 39(17), 3238-3240. Retrieved January 14, 2026, from [Link]
- Lenalidomide | Blood Cancer United. (n.d.).
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.).
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). Molecules, 26(16), 4967. Retrieved January 14, 2026, from [Link]
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). Russian Journal of Bioorganic Chemistry, 46(6), 1087-1094.
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega, 8(13), 11957-11964. Retrieved January 14, 2026, from [Link]
-
Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. (2025). Journal of Molecular Structure, 1317, 138543. Retrieved January 14, 2026, from [Link]
-
Thalidomide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Al-Wabli, R. I., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10, S1629-S1635. Retrieved January 14, 2026, from [Link]
-
Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. (2002). Journal of Medicinal Chemistry, 45(24), 5437-5441. Retrieved January 14, 2026, from [Link]
-
Phthalimide synthesis - PierpaLab. (2025, February 9). Retrieved January 14, 2026, from [Link]
- Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica, 7(11), 240-242.
-
Phthalimide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Phthalimide- Preparation, Chemical Reactions & Uses - Turito. (2022, November 8). Retrieved January 14, 2026, from [Link]
-
Lenalidomide (oral route) - Side effects & dosage - Mayo Clinic. (2025, August 1). Retrieved January 14, 2026, from [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (2012). The Scientific World Journal, 2012, 925878. Retrieved January 14, 2026, from [Link]
-
Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma. (2015). American Health & Drug Benefits, 8(Spec Issue), 18. Retrieved January 14, 2026, from [Link]
-
Chemical structure and effects of thalidomide and its analogs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (n.d.).
-
Development of Analogs of Thalidomide - Encyclopedia.pub. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2019). Journal of Visualized Experiments, 147. Retrieved January 14, 2026, from [Link]
-
Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. (2025, January 8). bioRxiv. Retrieved January 14, 2026, from [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). Molecules, 28(11), 4353. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences, 16(4), 365-376. Retrieved January 14, 2026, from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). Records of Natural Products, 12(2), 173-181. Retrieved January 14, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(11). Retrieved January 14, 2026, from [Link]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).
- Processes for preparing isoindoline-1,3-dione compounds. (2014). Google Patents.
-
Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2019). Journal of Visualized Experiments, 147. Retrieved January 14, 2026, from [Link]
-
Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2025, June 23). Pharmaceuticals (Basel), 18(7), 834. Retrieved January 14, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules, 26(14), 4316. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. (2020). GSC Biological and Pharmaceutical Sciences, 10(1), 057-064. Retrieved January 14, 2026, from [Link]
-
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). Nature Communications, 12(1), 5273. Retrieved January 14, 2026, from [Link]
-
Cereblon E3 ligase modulator - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules, 26(14), 4316. Retrieved January 14, 2026, from [Link]
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 11. biorxiv.org [biorxiv.org]
- 12. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Pomalidomide - Wikipedia [en.wikipedia.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. drugs.com [drugs.com]
- 17. bloodcancerunited.org [bloodcancerunited.org]
- 19. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Lenalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma [ahdbonline.com]
- 25. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 27. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. derpharmachemica.com [derpharmachemica.com]
- 31. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Phthalimide synthesis – PierpaLab [pierpalab.com]
- 35. acgpubs.org [acgpubs.org]
- 36. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Aminoquinoline-Isoindoline-dione-Isoniazid Triads
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Molecular Hybridization
In the field of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores into a single molecular entity—has emerged as a powerful tool for developing novel therapeutic agents. This approach is particularly relevant in the fight against infectious diseases like tuberculosis (TB), where the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates innovative chemical strategies.[1][2][3] The 4-aminoquinoline-isoindoline-dione-isoniazid triad represents a quintessential example of this design philosophy, aiming to create a multi-target agent with enhanced efficacy and the potential to overcome existing resistance mechanisms.[4][5][6]
This guide provides a detailed protocol for the synthesis of these complex triads, grounded in established chemical principles and supported by peer-reviewed literature. The core components of this triad are:
-
4-Aminoquinoline: This scaffold is the backbone of renowned antimalarial drugs like chloroquine and has demonstrated a wide spectrum of biological activities, including antitubercular effects.[7][8][9] Its mechanism often involves interfering with heme polymerization in malaria, but its broader biological actions make it a privileged structure in drug design.[10][11]
-
Isoindoline-1,3-dione (Phthalimide): This moiety is a versatile building block known to be present in compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimycobacterial properties.[12][13][14] Its inclusion can modulate the physicochemical properties of the hybrid molecule, such as lipophilicity, which can be critical for cell permeability.
-
Isoniazid (INH): As a cornerstone of first-line anti-TB therapy for decades, isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids—essential components of the Mtb cell wall.[15][16]
The strategic amalgamation of these three moieties into a single "triad" is based on the hypothesis that the resulting conjugate may act on multiple biological targets, exhibit a novel mechanism of action, or possess improved pharmacokinetic properties compared to the individual components.[4][5] Studies have shown that such conjugates can exhibit potent anti-mycobacterial activity, validating the design strategy.[4][6]
Overall Synthetic Strategy
The synthesis of the target triads is a multi-step process that involves the sequential construction of the molecular architecture. The general workflow begins with the synthesis of two key intermediates: a 4-aminoquinoline core functionalized with a secondary amine and an isoindoline-1,3-dione moiety bearing a carboxylic acid group. These intermediates are then coupled via an amide bond, followed by the final conjugation to isoniazid through a hydrazone linkage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoniazid-phytochemical conjugation: A new approach for potent and less toxic anti-TB drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. media.neliti.com [media.neliti.com]
- 15. Isoniazid (PIM 288) [inchem.org]
- 16. Designing quinoline-isoniazid hybrids as potent anti-tubercular agents inhibiting mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Emerging Role of 4-Amino-2-methylisoindoline-1,3-dione in Anti-Mycobacterial Drug Discovery
Abstract
The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics. The isoindoline-1,3-dione (phthalimide) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities. This document provides a detailed guide for researchers on the investigation of 4-Amino-2-methylisoindoline-1,3-dione, a specific analog, as a potential anti-mycobacterial agent. We will explore the scientific rationale, potential mechanisms of action, and provide detailed protocols for its synthesis and biological evaluation.
Introduction: The Isoindoline-1,3-dione Scaffold in Anti-TB Research
The search for new anti-mycobacterial agents has led researchers to explore a wide range of chemical scaffolds. The isoindoline-1,3-dione core is of significant interest due to its presence in various bioactive molecules. Research has demonstrated that derivatives of this scaffold can exhibit direct anti-mycobacterial activity. For instance, studies on N-substituted tetrahydro-1H-isoindole-1,3(2H)-diones have identified compounds with promising activity against the Mtb H37Rv strain. Similarly, novel 1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindoline-4-carboxylic acid derivatives have been synthesized and shown to possess antimycobacterial properties.
The specific compound, This compound , is a functionalized analog. The introduction of an amino group at the 4-position is particularly noteworthy. This modification is a key feature in the immunomodulatory drugs lenalidomide and pomalidomide, which are analogs of thalidomide. While thalidomide itself has been investigated as an adjunct therapy for tuberculosis, its analogs' potent immunomodulatory effects suggest a potential for host-directed therapies (HDTs) against TB. Therefore, this compound presents a compelling candidate for investigation, potentially acting through a dual mechanism: direct anti-mycobacterial activity and modulation of the host immune response.
Postulated Mechanism of Action
The precise molecular targets of isoindoline-1,3-dione derivatives in Mycobacterium tuberculosis are still under active investigation. However, based on the broader class of compounds, we can postulate two primary pathways through which this compound may exert its effect.
Pathway A: Direct Anti-Mycobacterial Action Many anti-mycobacterial agents function by inhibiting essential enzymes within the bacterium. It is plausible that the isoindoline-1,3-dione scaffold could bind to and inhibit key mycobacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or metabolic pathways. The specific substitutions on the ring would modulate the binding affinity and specificity.
Pathway B: Host-Directed Immunomodulation The 4-amino substitution strongly suggests a potential interaction with host immune pathways, similar to pomalidomide. This could involve the modulation of cytokine production, such as tumor necrosis factor-alpha (TNF-α), which plays a complex role in TB pathogenesis. By modulating the host's immune response, the compound could help to create a less permissive environment for bacterial growth and enhance the clearance of the infection.
Below is a diagram illustrating these potential convergent mechanisms.
Caption: Postulated dual-action mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for the initial screening and characterization of this compound's anti-mycobacterial potential.
Synthesis of this compound
A common route to synthesize N-substituted 4-amino-phthalimides involves the reaction of 3-aminophthalic acid with the desired amine.
Materials:
-
3-Aminophthalic acid
-
Methylamine solution (e.g., 40% in water)
-
Acetic acid
-
Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Protocol:
-
In a 100 mL round-bottom flask, suspend 3-aminophthalic acid (1 equivalent) in glacial acetic acid (20 mL).
-
To this suspension, add methylamine solution (1.2 equivalents) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) to precipitate the product.
-
Filter the crude product using a Buchner funnel and wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Resazurin
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO vehicle)
Workflow Diagram:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculate each well with 100 µL of the diluted bacterial suspension. Include wells for a positive control (Isoniazid), a negative control (no drug), and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Assess the results. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that remains blue.
Protocol: Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., Vero or A549) should be determined.
Materials:
-
Vero (monkey kidney epithelial) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT or resazurin-based assay kit
-
Test compound
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the viability reagent (e.g., MTT) and incubate for another 4 hours.
-
Add solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Data Interpretation and Presentation
The efficacy and selectivity of the compound can be summarized in a table. The Selectivity Index (SI) is a critical parameter, calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the bacteria over host cells.
Table 1: Hypothetical Bioactivity Data for this compound
| Compound | MIC against Mtb H37Rv (µg/mL) | CC₅₀ against Vero cells (µg/mL) | Selectivity Index (SI) |
| This compound | 12.5 | > 200 | > 16 |
| Isoniazid (Control) | 0.05 | > 100 | > 2000 |
Conclusion and Future Directions
This compound represents a promising starting point for a new class of anti-mycobacterial agents. Its structure suggests the potential for a dual mechanism of action, targeting both the pathogen and the host response. The protocols outlined here provide a robust framework for its initial synthesis and biological characterization. Positive results from these assays would warrant further investigation, including studies against drug-resistant Mtb strains, in vivo efficacy studies in animal models, and detailed mechanistic studies to elucidate its molecular targets.
References
-
Patel, R. V., Keum, Y. S., & Kim, D. H. (2016). Synthesis and in vitro antimycobacterial activity of novel 1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindoline-4-carboxylic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-118. [Link]
-
Hearn, M. J., Cynamon, M. H., Chen, M. F., Coppins, R., Davis, J., Johnson, G., ... & Terrot, M. S. (2009). Preparation and antimycobacterial activities of phthalimide analogs. Bioorganic & Medicinal Chemistry, 17(3), 1355-1365. [Link]
-
Geronikaki, A. A., & Vicini, P. (2006). Synthesis and antimicrobial evaluation of some new 4,5,6,7-tetrahydro-1H(or 2H)-isoindole-1,3(2H)-dione derivatives. Medicinal Chemistry, 2(3), 229-234. [Link]
Development of Novel Non-Steroidal Analgesics from the Isoindoline-1,3-dione Scaffold: A Methodological Guide
Abstract
The isoindoline-1,3-dione, or phthalimide, core is a well-established pharmacophore with a rich history in medicinal chemistry. Beyond its historical associations, this scaffold has emerged as a versatile platform for developing a new generation of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive suite of protocols for researchers engaged in the synthesis, in vitro screening, and in vivo evaluation of novel isoindoline-1,3-dione derivatives as potent analgesics. The methodologies detailed herein are designed to facilitate a systematic drug discovery workflow, from initial compound synthesis to preclinical proof-of-concept.
Introduction: The Rationale for Isoindoline-1,3-dione in Analgesic Development
The quest for more effective and safer analgesics is a perpetual challenge in pharmaceutical research. Traditional NSAIDs, while effective, are often associated with gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1] The isoindoline-1,3-dione framework offers a unique chemical architecture that has been successfully exploited to develop compounds with a range of biological activities, including analgesic, anti-inflammatory, and immunomodulatory effects.[2]
The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[1] Isoindoline-1,3-dione derivatives have shown promise as inhibitors of both COX-1 and COX-2, with some exhibiting desirable selectivity profiles that could translate to improved safety.[3] Notably, certain compounds from this class have demonstrated potent analgesic and anti-inflammatory effects in animal models, with reduced ulcerogenic potential compared to standard NSAIDs like indomethacin.[4] This favorable preliminary safety profile underscores the therapeutic potential of this chemical class.
This document outlines a structured approach to the development of these compounds, beginning with synthetic strategies, followed by a hierarchical screening cascade involving in vitro enzymatic assays and culminating in established in vivo models of pain and inflammation.
Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives
The synthesis of the target compounds is typically achieved through a robust and straightforward condensation reaction. The most common approach involves the reaction of phthalic anhydride with a selected primary amine, leading to the formation of the N-substituted isoindoline-1,3-dione core.[2]
Protocol 2.1: General Procedure for Synthesis
This protocol describes a general method for the synthesis of N-aryl or N-alkyl isoindoline-1,3-diones.
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., N-arylbenzenecarboximidamides)
-
High-boiling point solvent (e.g., benzene, glacial acetic acid)
-
Reflux apparatus
-
Magnetic stirrer and heat source
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of phthalic anhydride in a suitable volume of benzene.
-
Add 1.0 to 1.2 equivalents of the chosen primary amine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the pure N-substituted isoindoline-1,3-dione.[2][5]
-
Confirm the structure of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation: COX Inhibition Assays
The primary screening of newly synthesized compounds involves determining their ability to inhibit COX-1 and COX-2 enzymes. This provides crucial information on their potency and selectivity, which are key determinants of their potential therapeutic window.
Protocol 3.1: Fluorometric COX-1 and COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a high-throughput method for assessing COX inhibition.[6][7]
Materials:
-
Purified COX-1 (ovine) and COX-2 (human or ovine) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Amplex™ Red reagent (or similar fluorescent probe)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader (λexcitation = 535 nm; λemission = 590 nm)
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to their optimal working concentration in cold COX Assay Buffer.
-
Plate Setup:
-
Blank wells: Add Assay Buffer only.
-
Positive Control (100% activity) wells: Add diluted enzyme and Assay Buffer.
-
Test Inhibitor wells: Add diluted enzyme and serial dilutions of the test compound (typically prepared in DMSO and then diluted in Assay Buffer to keep the final DMSO concentration below 1%).
-
-
Pre-incubation: Add 20 µL of the diluted enzyme to the appropriate wells. Then add 10 µL of the test inhibitor or vehicle control. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the fluorescent probe (e.g., Amplex™ Red) and initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity in a plate reader at 1-minute intervals for 15-20 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear phase of fluorescence increase) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Analgesic and Anti-inflammatory Assessment
Promising candidates from the in vitro screening are advanced to in vivo models to assess their analgesic and anti-inflammatory efficacy in a complex biological system.
Workflow for In Vivo Evaluation
Caption: Hierarchical screening cascade for isoindoline-1,3-dione analgesics.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
This model is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.[3][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
P plethysmometer or digital calipers
-
Test compound and reference drug (e.g., Indomethacin)
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses). Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Protocol 4.2: Acetic Acid-Induced Writhing Test in Mice
This model is sensitive to peripherally acting analgesics and is used to assess visceral pain.[10][11]
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6-1% Acetic acid solution in distilled water
-
Test compound and reference drug (e.g., Aspirin)
-
Observation chambers
Procedure:
-
Acclimatization and Grouping: Similar to the paw edema model.
-
Dosing: Administer the test compounds and reference drug (p.o. or i.p.) 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 10 mL/kg of the acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the injection.[10][12]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for the treated groups compared to the vehicle control group.
-
Protocol 4.3: Hot Plate Test in Mice
This test is used to evaluate centrally acting analgesics by measuring the response to a thermal stimulus.[1][13]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound and reference drug (e.g., Morphine)
Procedure:
-
Acclimatization and Grouping: As previously described.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time taken to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[1]
-
Dosing: Administer the test compounds and reference drug.
-
Post-treatment Latency: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the latency period for each animal at each time point.
-
The results can be expressed as the increase in latency time or as the maximum possible effect (% MPE).
-
Protocol 4.4: Formalin Test in Mice
This model is unique as it produces a biphasic pain response, allowing for the differentiation between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms.[14][15]
Materials:
-
Male Swiss albino mice (20-25 g)
-
1-2.5% Formalin solution in saline
-
Test compound and reference drugs (e.g., Morphine for both phases, Indomethacin for Phase II)
-
Observation chambers with mirrors for clear viewing
Procedure:
-
Acclimatization and Grouping: As previously described.
-
Dosing: Administer the test compounds and reference drugs 30-60 minutes before the formalin injection.
-
Induction of Pain: Inject 20-25 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:
-
Data Analysis:
-
Calculate the mean licking/biting time for each group in both phases.
-
Determine the percentage inhibition of nociceptive behavior for the treated groups compared to the vehicle control group for each phase.
-
Data Presentation and Interpretation
The data generated from these assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis and candidate selection.
Table 1: In Vitro COX Inhibition and In Vivo Efficacy of Lead Compounds
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | % Inhibition of Paw Edema (at 3h, 20 mg/kg) | % Inhibition of Writhing (20 mg/kg) |
| Lead-001 | 3.2 | 0.8 | 4.0 | 55.2% | 68.5% |
| Lead-002 | 5.8 | 0.5 | 11.6 | 62.1% | 75.3% |
| Indomethacin | 0.05 | 0.9 | 0.06 | 65.8% | 80.1% |
| Celecoxib | 15.0 | 0.05 | 300 | 58.9% | 60.4% |
Data are presented as examples and should be generated experimentally.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic development of novel non-steroidal analgesics based on the isoindoline-1,3-dione scaffold. By integrating chemical synthesis with a hierarchical in vitro and in vivo screening cascade, researchers can efficiently identify and characterize promising lead candidates. Future work should focus on optimizing the pharmacokinetic properties and conducting thorough safety and toxicology studies on the most promising compounds to pave the way for clinical development. The versatility of the isoindoline-1,3-dione core suggests that further chemical modifications could yield next-generation analgesics with superior efficacy and safety profiles.
References
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available at: [Link]
-
PubMed. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Available at: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Bio-protocol. Pain Assessment Using the Rat and Mouse Formalin Tests. Available at: [Link]
-
PubMed. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Available at: [Link]
-
ResearchGate. Experimental protocol of nociception induced by formalin test in mice... Available at: [Link]
-
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Available at: [Link]
-
Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. Available at: [Link]
-
BPS Bioscience. COX1 Inhibitor Screening Assay Kit. Available at: [Link]
-
Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. Available at: [Link]
-
PMC - PubMed Central. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Available at: [Link]
-
JoVE. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Available at: [Link]
-
Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. Available at: [Link]
-
PMC - NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
PMC - NIH. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available at: [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]
-
Academic Journals. Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Available at: [Link]
-
Creative Bioarray. Carrageenan-Induced Paw Edema Model. Available at: [Link]
-
SID. The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Available at: [Link]
-
PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. Available at: [Link]
-
PubMed Central. Acetic acid induced painful endogenous infliction in writhing test on mice. Available at: [Link]
-
Sciforum. Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]
-
Neliti. SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Available at: [Link]
-
NIH. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]
Sources
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. mdpi.com [mdpi.com]
- 3. inotiv.com [inotiv.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. academicjournals.org [academicjournals.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Isoindoline-1,3-dione Derivatives: A Guide for Researchers
The isoindoline-1,3-dione, commonly known as the phthalimide core, represents a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for a diverse range of biologically active compounds.[1] While the historical context of thalidomide is a stark reminder of the potent biological effects of this class of molecules, contemporary research has successfully repurposed this scaffold to develop powerful anticancer and immunomodulatory agents like lenalidomide and pomalidomide.[1] The exploration of novel derivatives continues to uncover a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This technical guide provides a comprehensive overview of the in vitro evaluation of isoindoline-1,3-dione derivatives, designed for researchers, scientists, and drug development professionals. It offers detailed protocols for key assays, explains the scientific rationale behind experimental choices, and presents data in a clear and accessible format.
Part 1: Foundational Knowledge and Synthesis
The synthesis of N-substituted isoindoline-1,3-dione derivatives is often achieved through a straightforward condensation reaction between phthalic anhydride and a primary amine or a similar nucleophilic compound.[1][4] This reaction is typically performed under reflux conditions in a high-boiling point solvent like glacial acetic acid.[1] The process involves the initial formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization through dehydration to yield the final imide product.[1]
Part 2: In Vitro Anticancer Evaluation
Isoindoline-1,3-dione derivatives have shown significant cytotoxic activity against various cancer cell lines.[3] Their mechanisms of action are often complex and can involve inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways essential for cancer cell growth and survival.[5][6][7]
Quantitative Anticancer Data
The cytotoxic potential of isoindoline-1,3-dione derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [3][5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL | [3][5] |
| Compound 37 | A549 (Lung Adenocarcinoma) | 6.76 µM | [8] |
| Compound 37 | HepG2 (Hepatocellular Carcinoma) | 9.44 µM | [8] |
| Compound 7 | A549 (Lung Adenocarcinoma) | 19.41 µM | [9] |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Adenocarcinoma) | 114.25 µM | [3] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Adenocarcinoma) | 116.26 µM | [3] |
| N-benzylisoindole-1,3-dione (Compound 3) | HeLa (Cervical Cancer) | 148.59 µM | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/cm² and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione derivatives in the appropriate cell culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis and Cell Cycle Analysis
To delve deeper into the mechanism of action, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.[5] For apoptosis detection, cells are typically stained with Annexin V-FITC and propidium iodide (PI).[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Part 3: In Vitro Anti-inflammatory Evaluation
Chronic inflammation is implicated in a multitude of diseases, and isoindoline-1,3-dione derivatives have demonstrated promising anti-inflammatory properties.[11][12] A key mediator of inflammation is nitric oxide (NO), and its inhibition is a common target for anti-inflammatory drug discovery.[13]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[14][15]
Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.[14] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL.[14]
-
Pre-treatment: Pre-treat the cells with various concentrations of the isoindoline-1,3-dione derivatives for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[14]
-
Griess Reaction: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14][15]
-
Absorbance Measurement: After a short incubation period at room temperature to allow for color development, measure the absorbance at 550 nm using a microplate reader.[15]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Part 4: In Vitro Antimicrobial Evaluation
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Isoindoline-1,3-dione derivatives have emerged as a promising class of compounds with activity against a variety of bacterial and fungal strains.[2][16][17][18]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 4h | Staphylococcus aureus | 750 | [3] |
Note: The provided search results offer limited specific MIC values. Further literature review is recommended for a comprehensive dataset.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The broth microdilution method is a commonly used technique for determining the MIC.[21]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth (turbidity) is the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (typically ~5×10^5 CFU/mL) in a suitable broth, such as Mueller-Hinton broth for bacteria.[19]
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the isoindoline-1,3-dione derivatives in the broth.[19]
-
Inoculation: Add a defined volume of the microbial suspension to each well containing the serially diluted compound.[19] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[19][20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound at which no visible growth is observed is recorded as the MIC.[19]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vitro assays detailed in this guide provide a robust framework for the initial evaluation of these derivatives. By systematically assessing their anticancer, anti-inflammatory, and antimicrobial activities, researchers can identify promising lead compounds for further development. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, accelerating the journey from chemical synthesis to potential clinical application.
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of General Chemistry, 90(13), 2735-2741.
- Gondkar, M. A., et al. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences, 10(1), 133-140.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Retrieved from [Link]
-
PubMed. (n.d.). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. Retrieved from [Link]
-
Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
Semantic Scholar. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Retrieved from [Link]
-
JOURNAL OF ADVANCES IN CHEMISTRY. (2008). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Retrieved from [Link]
-
Ingenta Connect. (n.d.). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved from [Link]
-
Zenodo. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019). Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. Retrieved from [Link]
-
ResearchGate. (2026). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. Retrieved from [Link]
-
XULA Digital Commons. (n.d.). Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. Retrieved from [Link]
-
ACS Omega. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]
-
MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]
-
PMC. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
NIH. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of nitric oxide scavenging activity, in vitro and ex vivo, of selected medicinal plants traditionally used in inflammatory diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies employed to assess anti-inflammatory activity in vitro. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay results after 10, 50, 100, and 200 µM NCTD1–4 exposure for 24.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 8. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Evaluation of nitric oxide scavenging activity, in vitro and ex vivo, of selected medicinal plants traditionally used in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
Application Notes and Protocols for Molecular Docking Studies of 4-Aminoisoindoline-1,3-dione Analogs
Introduction: The Therapeutic Promise of 4-Aminoisoindoline-1,3-dione Analogs and the Role of In Silico Screening
The 4-aminoisoindoline-1,3-dione scaffold is a cornerstone of a class of therapeutics known as immunomodulatory drugs (IMiDs®), which includes groundbreaking agents like thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1] Their mechanism of action is elegantly pleiotropic, involving anti-angiogenic, anti-proliferative, and immunomodulatory effects.[1][3][4] A pivotal discovery in understanding their function was the identification of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, as their primary molecular target.[5][6] The binding of these drugs to CRBN allosterically modulates the E3 ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[6]
Molecular docking has become an indispensable tool in modern drug discovery, offering a powerful computational method to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[7][8][9] For 4-aminoisoindoline-1,3-dione analogs, molecular docking studies are crucial for rapidly screening large virtual libraries of novel compounds, prioritizing synthesis efforts, and generating hypotheses about structure-activity relationships (SAR). By simulating the interactions within the CRBN binding pocket, researchers can rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive, experience-driven protocol for conducting molecular docking studies of novel 4-aminoisoindoline-1,3-dione analogs against the Cereblon (CRBN) protein. We will delve into the causality behind each step, from target preparation to results validation, ensuring a scientifically rigorous and reproducible workflow.
Part 1: Foundational Concepts and Strategic Planning
The Target: Cereblon (CRBN) E3 Ligase Substrate Receptor
Cereblon is a 442-amino acid protein that forms a key component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[5] The critical region for drug binding is the thalidomide-binding domain (TBD).[10] Crystal structures of CRBN in complex with lenalidomide (PDB: 4CI2) and thalidomide (PDB: 4C1I) reveal a deep binding pocket where the glutarimide moiety of the drugs is anchored by key hydrogen bonds.[5] Understanding this binding site is fundamental to designing an effective docking study.
The Ligands: 4-Aminoisoindoline-1,3-dione Analogs
The core scaffold consists of an isoindoline-1,3-dione ring system with an amino group at the 4-position.[11] Analogs are typically generated by modifying the substituents on the amino group or other positions of the phthalimide ring. The goal is often to enhance binding affinity for CRBN or to alter the subsequent recruitment of neosubstrates.
The Computational Tools: A Curated Selection
A plethora of molecular docking software is available, ranging from open-source to commercial packages.[8][12] For this protocol, we will focus on a widely used and validated open-source tool:
-
AutoDock Vina: A powerful and efficient docking engine known for its accuracy and speed.[8][13] It employs a sophisticated scoring function to estimate binding affinity.
-
MGLTools/AutoDock Tools (ADT): A graphical user interface used for preparing protein and ligand files for docking with AutoDock Vina.[13][14]
-
PyMOL or UCSF Chimera: Molecular visualization tools essential for inspecting structures and analyzing results.[14][15][16]
-
Open Babel: A chemical toolbox used for converting file formats.[17]
This selection provides a robust, cost-effective, and widely accessible platform for conducting high-quality docking studies.
Part 2: The Comprehensive Molecular Docking Workflow
A successful docking study is more than just running a program; it's a systematic process of preparation, execution, and critical analysis. The following workflow ensures that each stage is conducted with precision.
Caption: A comprehensive workflow for molecular docking of 4-aminoisoindoline-1,3-dione analogs.
Protocol 1: Receptor and Ligand Preparation
Rationale: The quality of your input structures directly dictates the reliability of the docking results. This preparation phase aims to clean the crystal structure and generate low-energy, 3D conformers of the ligands.
Step-by-Step Methodology:
-
Receptor Acquisition and Cleaning:
-
Download the crystal structure of human CRBN in complex with a known ligand (e.g., lenalidomide, PDB ID: 4CI2) from the RCSB Protein Data Bank.[5] The co-crystallized ligand serves as a crucial reference for defining the binding site and validating the docking protocol.
-
Load the PDB file into a molecular viewer like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-solvents, and any protein chains not relevant to the binding interaction (e.g., DDB1 in some structures).[15] The goal is to isolate the CRBN protein chain containing the binding pocket.
-
Save the cleaned protein structure as a new PDB file (e.g., CRBN_clean.pdb).
-
-
Receptor Preparation using AutoDock Tools (ADT):
-
Open ADT and load the CRBN_clean.pdb file.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" as CRBN is a large protein, and adding all hydrogens can be computationally intensive. Polar hydrogens are critical for forming hydrogen bonds.
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. This step adds partial atomic charges, which are essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as CRBN.pdbqt. The PDBQT format includes atomic charges and atom type definitions required by AutoDock Vina.[15]
-
-
Ligand Preparation:
-
Sketch your 4-aminoisoindoline-1,3-dione analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save them in a 2D format like SDF or MOL.
-
Convert the 2D structures to 3D. This can be done using programs like Open Babel or the features within most molecular modeling suites. It is critical to generate a reasonable 3D starting conformation.
-
Energy Minimization: Perform a geometry optimization/energy minimization on the 3D structures using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation before docking.
-
Prepare for Vina: Open ADT, go to Ligand > Input > Open and select your 3D ligand file. ADT will automatically detect the root and set up rotatable bonds.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file (e.g., analog_01.pdbqt). Repeat for all analogs.
-
Protocol 2: Docking Execution with AutoDock Vina
Rationale: This protocol defines the search space for the docking algorithm and runs the simulation. The accuracy of the grid box placement is paramount for obtaining meaningful results.
Step-by-Step Methodology:
-
Grid Box Definition:
-
In ADT, ensure both CRBN.pdbqt and the PDBQT file of the co-crystallized ligand (e.g., lenalidomide from 4CI2) are loaded.
-
Go to Grid > Grid Box. A box will appear in the display window.
-
Position and resize the grid box so that it encompasses the entire binding pocket, with the co-crystallized ligand at its center. A margin of 4-5 Å around the ligand is generally sufficient.
-
Note the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) from the Grid Options window. These values are essential for the Vina configuration file.
-
-
Creating the Vina Configuration File:
-
Create a text file named conf.txt.
-
Enter the grid box parameters and file paths into this file as follows:
-
The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good starting point, but can be increased for more rigorous searches at the cost of longer computation time.[16]
-
-
Running AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the Vina command: vina --config conf.txt --log analog_01_log.txt
-
Vina will perform the docking and generate two output files: analog_01_out.pdbqt, containing the predicted binding poses, and analog_01_log.txt, containing the binding affinity scores for each pose.[16][18]
-
Part 3: Results Analysis, Interpretation, and Validation
Rationale: Raw docking scores are only part of the story. A thorough analysis involves visualizing the binding poses, understanding the key molecular interactions, and validating the entire protocol to ensure its predictive power.
Interpreting the Output
The primary outputs to analyze are the binding affinity scores and the predicted binding poses.
-
Binding Affinity (kcal/mol): This score, found in the log file, is an estimation of the binding free energy.[19][20] More negative values indicate a stronger predicted binding affinity.[19][20] This metric is used to rank different analogs against each other.
-
Root Mean Square Deviation (RMSD): The output file provides multiple binding poses. The RMSD value between poses indicates their structural divergence.[19][21] A low RMSD among the top-ranked poses suggests a well-defined and stable binding mode.
| Analog ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Ki (nM) |
| Lenalidomide (Control) | -8.5 | TRP386, HIS380, TYR384 | 150.5 |
| Analog-01 | -9.2 | TRP386, HIS380, VAL387 | 55.2 |
| Analog-02 | -7.8 | TRP386, TYR384 | 450.1 |
| Analog-03 | -9.5 | TRP386, HIS380, TYR384, CYS391 | 35.8 |
Caption: Example data table summarizing docking results for a series of analogs.
Protocol 3: Post-Docking Analysis and Visualization
-
Visualize Binding Poses:
-
Load the receptor (CRBN.pdbqt) and the docking output (analog_01_out.pdbqt) into PyMOL or UCSF Chimera.
-
Visually inspect the top-ranked pose (the one with the most negative binding energy).
-
Analyze the orientation of the ligand within the binding pocket. Does it make sense chemically? Is the 4-amino group oriented towards the solvent or forming key interactions?
-
-
Identify Key Interactions:
-
Use the visualization software's tools to identify hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein.
-
For CRBN, key interactions with lenalidomide involve hydrogen bonds with residues like TRP386 and HIS380.[5] Compare the interactions of your novel analogs to those of known binders. A ligand that fails to replicate these critical interactions may be a false positive, regardless of its score.
-
Caption: Key molecular interactions between an analog and CRBN residues.
Self-Validation: The Critical Redocking Step
Causality: Before you can trust the predictions for your novel analogs, you must prove that your docking protocol can accurately reproduce known experimental data. This is the cornerstone of a trustworthy computational model.[7][22]
Protocol:
-
Take the co-crystallized ligand (e.g., lenalidomide) that was extracted from the original PDB file.
-
Run it through the exact same docking protocol (Protocol 2) as your test compounds, docking it back into its own receptor.
-
Compare the Results: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[20][23]
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally determined binding mode.[20][22] If the RMSD is high, you may need to adjust the grid box size, exhaustiveness, or even reconsider the protonation states of the protein or ligand.
Beyond Binding: In Silico ADMET Prediction
Rationale: High binding affinity is useless if a compound has poor pharmacokinetic properties. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for filtering out compounds that are likely to fail later in development.[24][25][][27]
Methodology: Numerous free web-based tools, such as SwissADME and pkCSM, can predict a wide range of physicochemical and pharmacokinetic properties from a simple 2D structure.
-
Input the structures of your top-ranked analogs into an ADMET prediction server.
-
Analyze key parameters such as:
-
Lipinski's Rule of Five: A guideline for evaluating drug-likeness and potential oral bioavailability.
-
Aqueous Solubility (LogS): Poor solubility can hinder absorption.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS targets, but may be undesirable for others.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Predicted Toxicity: Flags for potential carcinogenicity or other toxic effects.
-
Integrating ADMET prediction allows for a more holistic evaluation, prioritizing compounds that possess a balance of high binding affinity and favorable drug-like properties.[28]
Conclusion
Molecular docking is a powerful and insightful technique in the rational design of novel 4-aminoisoindoline-1,3-dione analogs targeting Cereblon. However, its predictive power is entirely dependent on a meticulously executed and validated protocol. By following the detailed methodologies outlined in this guide—from careful preparation of inputs and precise execution of the docking simulation to rigorous analysis of interactions and essential self-validation through redocking—researchers can significantly enhance the confidence in their in silico results. This structured approach ensures that computational resources are used effectively to identify and prioritize promising candidates for synthesis and experimental validation, ultimately accelerating the journey toward discovering next-generation therapeutics.
References
-
BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from BioSolveIT website. [Link]
-
UCSF Chimera. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]
-
Yamashita, F., & Sasa, Y. (2020). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals, 13(9), 244. [Link]
-
Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]
-
Ekins, S., & Rose, J. (2009). Predicting ADME properties in drug discovery. In Drug Design (pp. 233-256). Humana Press. [Link]
-
Kroupova, A., Zollman, D., & Ciulli, A. (2024). Crystal structure of CRBN-midi. RCSB PDB. [Link]
-
Bioinformatics Review. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Structures of cereblon (CRBN)-DDB1-E3 ligase complex. [Image]. Retrieved from ResearchGate. [Link]
-
Bioinformatics Online. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced [Video]. YouTube. [Link]
-
Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from Pars Silico website. [Link]
-
Ali, M., et al. (2024). Computational Analysis of Lenalidomide and Pomalidomide Enantiomers' Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer. Cureus, 16(2), e55169. [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Center for Computational Structural Biology. (n.d.). DOCKING. Retrieved from Scripps Research website. [Link]
-
Bouguenina, H., et al. (2023). Crystal structure of human CRBN-DDB1 in complex with compound 4. RCSB PDB. [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 [Video]. YouTube. [Link]
-
ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? [Forum post]. ResearchGate. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? [Forum post]. ResearchGate. [Link]
-
Nowak, M. W., et al. (2018). Crystal structure of DDB1-CRBN-BRD4(BD1) complex bound to dBET6 PROTAC. RCSB PDB. [Link]
-
Ramos-Gomez, J., et al. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 31(1), 123. [Link]
-
In silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. Retrieved from insilico-drug.design. [Link]
-
Watson, E.R., & Lander, G.C. (2022). Cereblon~DDB1 bound to Pomalidomide. RCSB PDB. [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Current Pharmaceutical Design, 11(13), 1635-1647. [Link]
-
Gîrd, C. E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4353. [Link]
-
Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
ResearchGate. (2015, May 23). What is the importance of the RMSD value in molecular docking? [Forum post]. ResearchGate. [Link]
-
ResearchGate. (n.d.). 4,7-Diaminoisoindoline-1,3-dione. Request PDF. [Link]
-
Reddit. (2022, March 17). RMSD value molecular docking. r/bioinformatics. [Link]
-
Bjorklund, C. C., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Current Cancer Drug Targets, 14(8), 755-764. [Link]
-
ResearchGate. (n.d.). Chemical structures of thalidomide, lenalidomide and pomalidomide. [Image]. Retrieved from ResearchGate. [Link]
-
Bioinformatics Online. (2020, July 18). Autodock Results Analysis | Protein Ligand Int [Video]. YouTube. [Link]
-
Hideshima, T., & Anderson, K. C. (2013). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Current Pharmaceutical Biotechnology, 14(11), 934-939. [Link]
-
ResearchGate. (2025, August 9). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Request PDF. [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Image]. Retrieved from ResearchGate. [Link]
-
Gorska, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4307. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules, 26(11), 3291. [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. [Image]. Retrieved from ResearchGate. [Link]
-
Stasiak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Farrokhpour, H., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 350-362. [Link]
Sources
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Analysis of Lenalidomide and Pomalidomide Enantiomers’ Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. rcsb.org [rcsb.org]
- 11. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 13. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. biosolveit.de [biosolveit.de]
- 25. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fiveable.me [fiveable.me]
- 28. Predicting ADME properties in drug discovery (Chapter 11) - Drug Design [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-methylisoindoline-1,3-dione
Welcome to the technical support center for the synthesis of 4-Amino-2-methylisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.
I. Overview of the Synthesis
The most direct and common route for the synthesis of this compound (also known as 4-Amino-N-methylphthalimide) is the condensation reaction between 3-aminophthalic anhydride and methylamine. This reaction proceeds through a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization via dehydration to form the imide ring.
II. Experimental Protocols
Standard Protocol for Synthesis
This protocol outlines a standard method for the synthesis of this compound.
Materials:
-
3-Aminophthalic anhydride
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophthalic anhydride (1 equivalent).
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of anhydride).
-
Slowly add methylamine solution (1.1 to 1.5 equivalents) to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (around 118-120°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
-
Dry the purified product under vacuum.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield or no product at all. What could be the reasons?
Answer:
Several factors can contribute to low or no product yield. Let's break down the possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Increase the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained. You can also consider using a higher boiling point solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be mindful of potential side reactions at higher temperatures.
-
-
Purity of Starting Materials: The purity of 3-aminophthalic anhydride is crucial.
-
Recommendation: Ensure the 3-aminophthalic anhydride is pure and dry. It can be synthesized by the catalytic hydrogenation of 3-nitrophthalic anhydride[1]. Impurities in the starting material can inhibit the reaction.
-
-
Hydrolysis of Anhydride: Phthalic anhydrides are susceptible to hydrolysis, especially in the presence of water.
-
Recommendation: Use anhydrous solvents and reagents where possible. If using an aqueous solution of methylamine, add it slowly and consider that some of the anhydride will react with water.
-
-
Loss of Product During Workup: The product might be partially soluble in the workup and washing solvents.
-
Recommendation: Ensure the water used for precipitation is ice-cold to minimize product solubility. Avoid excessive washing.
-
Formation of Impurities
Question: My final product is impure. What are the likely side products and how can I avoid them?
Answer:
Impurity formation is a common issue. Here are the most probable side products and how to mitigate them:
-
Phthalamic Acid Intermediate: The intermediate phthalamic acid may not have fully cyclized to the imide. This is often the case with insufficient heating or reaction time.
-
Recommendation: Ensure the reaction is heated at a sufficiently high temperature (reflux in acetic acid is usually adequate) and for an adequate duration to drive the dehydration and cyclization to completion.
-
-
Polyamic Acid Formation: Aminophthalic anhydrides can undergo self-polymerization to form polyamic acids, especially if not handled correctly[2].
-
Recommendation: Maintain a dilute solution and add the methylamine slowly to favor the intramolecular reaction over intermolecular polymerization.
-
-
Unreacted Starting Material: The presence of unreacted 3-aminophthalic anhydride is a common impurity if the reaction is incomplete.
-
Recommendation: Use a slight excess of methylamine (1.1-1.5 equivalents) to ensure the complete consumption of the anhydride.
-
Reaction Monitoring and Characterization
Question: How can I effectively monitor the reaction and characterize the final product?
Answer:
Proper monitoring and characterization are key to a successful synthesis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is an excellent method to monitor the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any potential side products. The product, being more polar than the anhydride, will have a lower Rf value.
-
-
Product Characterization:
-
Melting Point: The melting point of this compound is reported to be in the range of 246-248°C[3][4]. A sharp melting point close to this range is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-methyl protons (a singlet), and the amino group protons.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbons and the aromatic carbons.
-
FT-IR: The infrared spectrum should display characteristic absorption bands for the imide carbonyl groups (typically two bands, one symmetric and one asymmetric stretch) and the N-H stretching of the primary amine.
-
-
IV. Data Summary and Visualization
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Standard Protocol | Optimized Protocol |
| 3-Aminophthalic Anhydride | 1.0 equivalent | 1.0 equivalent |
| Methylamine | 1.1 - 1.5 equivalents | 1.2 equivalents |
| Solvent | Glacial Acetic Acid | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (~118°C) | 100 - 120°C |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 70 - 85% | 80 - 95% |
Diagrams
Caption: Reaction mechanism for the synthesis.
Caption: Troubleshooting workflow for low yield.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the reaction?
A1: Yes, other high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be used. These solvents may facilitate the reaction at lower temperatures or shorter reaction times. However, they are more difficult to remove during workup compared to acetic acid.
Q2: Is it possible to perform this reaction without a solvent?
A2: A solvent-free reaction is possible by heating a mixture of the 3-aminophthalic anhydride and a source of methylamine. However, this often requires higher temperatures and can lead to charring or side product formation if not carefully controlled. For laboratory scale, a solvent-based approach is generally more reliable.
Q3: My product has a brownish or yellowish color. How can I decolorize it?
A3: A colored product often indicates the presence of impurities. Recrystallization is the most effective method for purification and decolorization. You can also try treating a solution of the crude product with activated charcoal before filtration and recrystallization.
Q4: What is the role of glacial acetic acid in the reaction?
A4: Glacial acetic acid serves as a solvent that can dissolve the reactants and facilitate the reaction. It is also acidic enough to catalyze the dehydration step of the phthalamic acid intermediate to the final imide product.
Q5: How should I store 3-aminophthalic anhydride?
A5: 3-aminophthalic anhydride should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis.
VI. References
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
PMC. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Google Patents. (n.d.). US3979416A - Preparation of aminophthalic anhydrides. Retrieved from
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN103588740A - Synthetic method of 3-aminophthalic anhydride. Retrieved from
-
Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. Retrieved from
-
ResearchGate. (n.d.). Synthesis of isoindoline-1,3-diones. Retrieved from [Link]
-
Google Patents. (n.d.). CN1733726A - N-methylphthalimide preparation process. Retrieved from
-
PubMed. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis Method of 4-Nitro-N-Methylphthalimide. Retrieved from [Link]
-
Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]
-
YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]
-
ChemBK. (n.d.). 4-amino-N-methylphthalimide. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Amino-2-methylisoindoline-1,3-dione
Welcome to the technical support center for the purification of 4-Amino-2-methylisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale behind the recommended procedures to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Based on the typical synthesis route, which involves the reaction of 3-aminophthalic acid or its anhydride with methylamine, the most probable impurities include:
-
Unreacted 3-aminophthalic acid or 4-aminoisobenzofuran-1,3-dione: Incomplete reaction can leave starting materials in your crude product.[1]
-
Phthalamic acid intermediate: Incomplete cyclization can result in the presence of the corresponding phthalamic acid.
-
Polymeric byproducts: Aminophthalic anhydrides have a known tendency to polymerize, especially at elevated temperatures.[2]
-
Colorimetric impurities: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts, often appearing as rust-colored or dark contaminants in the crude product.[3][4]
Q2: My purified this compound is colored, even after initial purification. How can I remove the color?
A2: The presence of color in purified aromatic amines is a common issue, often due to trace amounts of oxidized species. Here are a few strategies to address this:
-
Activated Carbon Treatment: Dissolve your compound in a suitable solvent and add a small amount of activated carbon. Gently heat the mixture for a short period, then filter the carbon off through a pad of celite. The activated carbon can effectively adsorb the colored impurities.
-
Reversed-Phase Chromatography: If normal-phase chromatography does not remove the colored impurities, consider using reversed-phase flash chromatography. The different selectivity of the stationary phase can often separate the colored byproducts from your target compound.[3]
-
Chemical Reduction: In some cases, a gentle reduction step can be employed to convert colored oxidized species back to the desired amine. However, this should be approached with caution to avoid unwanted side reactions.
Q3: What is the expected stability of this compound under typical purification conditions?
A3: this compound is a relatively stable compound. However, as with many aromatic amines, it is sensitive to strong oxidizing agents and prolonged exposure to elevated temperatures, which can lead to discoloration and degradation. It is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if heating is required for an extended period.
Troubleshooting Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent system. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) is often effective. For example, an ethanol/water or ethyl acetate/hexane mixture.[5] |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Alternatively, add a small seed crystal to induce crystallization or scratch the inside of the flask with a glass rod at the solvent-air interface. |
| Poor separation in column chromatography (streaking/tailing) | The basic amine group is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica. |
| Product co-elutes with an impurity | The chosen mobile phase does not provide sufficient selectivity. | Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Experiment with different solvent combinations. |
| Product appears to be degrading on the column | The compound is sensitive to the acidic nature of the silica gel. | As mentioned above, use a basic modifier in the eluent or switch to a less acidic stationary phase like alumina. Minimize the time the compound spends on the column. |
Detailed Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Isopropanol
-
Ethyl Acetate/Hexane
-
Acetone/Water
Step-by-Step Protocol (Example using Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase setup is typically used.
Workflow for Column Chromatography Purification:
Column Chromatography Workflow
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The ideal Rf value for the product should be around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane). Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
-
Biotage. (2023, December 5). How can I remove color from my reaction product?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2025, August 7). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. [Link]
- Google Patents. (1956, May 8).
-
The Royal Society of Chemistry. (2016). N-Hydroxyphthalimide: a new photoredox catalyst for [4+1] radical cyclization of N-methylanilines with isocyanides. [Link]
-
Asian Journal of Chemistry. An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. [Link]
- Google Patents. (2004, May 27).
-
PubMed. (2021, March 25). Solvent-Dependent Photophysics and Reactivity of Monomeric and Dimeric 4-Amino-1,8-Naphthalimides. [Link]
- Google Patents. (2013, June 4).
-
ResearchGate. (2021, February). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
- Google Patents. (1976, September 7).
-
PrepChem. Synthesis of 4-aminophthalic anhydride. [Link]
-
ResearchGate. (2004, May). Aromatic amines from azo dye reduction: Status review with emphasis on direct UV spectrophotometric detection in textile industry wastewaters. [Link]
-
PubChem. 4-Aminophthalic acid. [Link]
-
ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
-
ResearchGate. (1954, December). Procedures for the chromatographic determination of amino acids on 4% cross-linked sulfonated polystyrene resins. [Link]
-
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
Sources
Technical Support Center: Troubleshooting Common Side Reactions in Isoindoline-1,3-dione Synthesis
Welcome to the Technical Support Center for Isoindoline-1,3-dione (Phthalimide) Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize phthalimide chemistry in their workflows. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common synthetic challenges. Here, we will explore the nuances of the Gabriel synthesis and related methods, offering expert insights and validated troubleshooting strategies to help you navigate the complexities of your experiments and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of N-substituted isoindoline-1,3-diones.
Q1: Why is the Gabriel synthesis often preferred over the direct alkylation of ammonia for preparing primary amines?
A1: The primary advantage of the Gabriel synthesis is its ability to prevent over-alkylation, a common and often difficult-to-control side reaction in direct ammonia alkylation.[1][2] When an alkyl halide reacts with ammonia, the primary amine product is itself a nucleophile and can compete with ammonia to react with more alkyl halide. This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, significantly lowering the yield of the desired primary amine and complicating purification.[2][3]
The Gabriel synthesis cleverly circumvents this issue by using the phthalimide anion as a protected form of ammonia.[2] After the initial N-alkylation, the lone pair on the nitrogen atom is delocalized by the two adjacent electron-withdrawing carbonyl groups. This resonance stabilization renders the nitrogen in the N-alkylphthalimide intermediate non-nucleophilic, effectively stopping the reaction at the primary amine stage and ensuring a cleaner product profile.[4]
Q2: I want to synthesize a secondary amine. Can I use a secondary alkyl halide in the Gabriel synthesis?
A2: It is strongly discouraged. The Gabriel synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[5] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon center. Secondary alkyl halides are significantly more sterically hindered than primary halides, which dramatically slows the rate of the desired substitution reaction.
Instead of substitution, a competing E2 (bimolecular elimination) reaction often becomes the dominant pathway, where the phthalimide anion acts as a base rather than a nucleophile, abstracting a proton and leading to the formation of an alkene as the major side product.[4][5] Tertiary alkyl halides fail to react via SN2 for the same reason. Therefore, the Gabriel synthesis is generally limited to the synthesis of primary amines from primary alkyl halides.[4][6]
Q3: The SN2 reaction is supposed to be stereospecific, but my final amine product is a racemic mixture. What went wrong?
A3: This is an excellent and critical question. While the core SN2 reaction of the Gabriel synthesis is indeed stereospecific, resulting in a Walden inversion of configuration at the chiral center, racemization can be introduced in a few ways:[4][7]
-
Racemic Starting Material: The most common reason is starting with a racemic mixture of the alkyl halide. The Gabriel synthesis does not resolve enantiomers; it will simply invert the configuration of both the (R) and (S) enantiomers present, resulting in a racemic product.[7]
-
Substrate Lability: The chiral center in your alkyl halide substrate may be labile (prone to racemization) under the reaction conditions. For example, if the chiral carbon is adjacent to a group that can stabilize a carbocation or a carbanion, even a transient SN1 character or enolization can lead to loss of stereochemical integrity.
-
Modified Gabriel Syntheses for Amino Acids: In specific adaptations, such as the synthesis of amino acids using diethyl bromomalonate, the chirality is often introduced in a later step. The final decarboxylation of the malonic ester derivative often proceeds through a planar enol intermediate, which can be protonated from either face, leading to a racemic mixture of the final amino acid.[8][9]
Therefore, ensuring the optical purity of your starting alkyl halide and choosing reaction conditions that do not promote racemization are crucial for maintaining stereochemical control.[7]
Q4: What are the pros and cons of the different deprotection methods for cleaving the N-alkylphthalimide?
A4: The final deprotection step is critical and the choice of method depends on the stability of your target amine. The two most common methods are acidic/basic hydrolysis and hydrazinolysis.
| Method | Pros | Cons | Best For |
| Acidic/Basic Hydrolysis | Uses common, inexpensive reagents. | Conditions are often harsh (strong acid/base, high heat), which can lead to low yields or decomposition of other functional groups on the molecule.[1][6] | Robust molecules without acid- or base-sensitive functional groups. |
| Hydrazinolysis (Ing-Manske) | Much milder, near-neutral conditions.[5] | Forms a stable phthalhydrazide precipitate that can be challenging to separate completely from the desired amine product.[6] | Molecules with sensitive functional groups (e.g., esters, amides) that would be cleaved by harsh hydrolysis. |
Q5: When synthesizing an N-substituted phthalimide directly from phthalic anhydride and a primary amine, I see an intermediate spot on my TLC. What is it?
A5: In the direct condensation of phthalic anhydride with a primary amine, the initial reaction is an acylation that forms an intermediate phthalamic acid.[10] This is a ring-opened product containing both a carboxylic acid and an amide functional group. To form the final isoindoline-1,3-dione (the imide), this intermediate must undergo a second, intramolecular dehydration (cyclization) step. This cyclization typically requires heat or a dehydrating agent to drive the reaction to completion.[10][11] If you observe a persistent intermediate, you may need to increase the reaction temperature or time to ensure complete conversion to the desired cyclic imide product.
Section 2: Troubleshooting Guide for Specific Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during isoindoline-1,3-dione synthesis.
Problem 1: Low or No Yield of N-Alkylphthalimide (SN2 Step)
You've reacted potassium phthalimide with your alkyl halide, but TLC analysis shows mostly unreacted starting material or the appearance of non-polar side products.
Caption: Troubleshooting workflow for low N-alkylation yield.
Problem 2: Presence of Phthalic Acid or Phthalamic Acid in the Final Product
Your final product shows impurities with different polarity, and NMR/MS analysis suggests the presence of phthalic acid or its mono-amide derivative.
-
Primary Cause: Unwanted hydrolysis of the imide ring. This can happen if the N-alkylphthalimide intermediate is exposed to acidic or basic aqueous conditions during workup before the intended deprotection step. It can also indicate that the initial formation of the phthalimide from phthalic anhydride was incomplete, leaving behind the phthalamic acid intermediate.[10]
-
Preventative Measures & Solutions:
-
Ensure Anhydrous Conditions: For the N-alkylation step, use anhydrous solvents and properly dried reagents to prevent premature hydrolysis.
-
Neutral Workup: When isolating the N-alkylphthalimide intermediate, perform a neutral aqueous wash rather than an acidic or basic one.
-
Drive Condensation to Completion: If using the direct condensation method, ensure the reaction is heated sufficiently to convert all phthalamic acid to the imide, monitoring by TLC until the starting amine and intermediate are consumed.[11]
-
Purification: Phthalic and phthalamic acids are acidic and can often be removed by washing the organic solution of the product with a mild base like saturated sodium bicarbonate solution. The desired, less polar N-alkylphthalimide will remain in the organic layer.
-
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for the synthesis and deprotection of isoindoline-1,3-diones.
Protocol 1: General Procedure for Gabriel Synthesis (N-Alkylation)
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phthalimide (1.0 eq). Suspend it in anhydrous dimethylformamide (DMF, approx. 0.5 M). Add a strong base, such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.[1]
-
Stirring: Allow the mixture to stir at room temperature for 1 hour. A clear solution or a fine suspension of the potassium/sodium phthalimide salt should form.
-
Alkylation: Add the primary alkyl halide (1.0-1.2 eq) dropwise to the solution.[1]
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the phthalimide spot has been consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into an equal volume of cold water. The N-alkylphthalimide product will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry. If it oils out, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography.[12]
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
-
Reaction Setup: Dissolve the purified N-alkylphthalimide (1.0 eq) in ethanol (approx. 0.2-0.5 M) in a round-bottom flask equipped with a reflux condenser.[5][6]
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq) to the solution.[6]
-
Reflux: Heat the mixture to reflux. A thick, white precipitate of phthalhydrazide will begin to form. The reaction is typically complete in 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Initial Filtration (Optional but recommended): Cool the mixture to room temperature and filter off the bulk of the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Amine Isolation: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in dilute hydrochloric acid (e.g., 1 M HCl). This will protonate the desired amine, making it water-soluble, and precipitate any remaining phthalhydrazide.
-
Final Filtration: Filter the acidic solution to remove the last traces of phthalhydrazide.
-
Basification & Extraction: Cool the clear filtrate in an ice bath and carefully add a strong base (e.g., 20% NaOH or KOH) until the solution is strongly basic (pH > 12). The free primary amine will separate. Extract the amine into an organic solvent (e.g., diethyl ether or dichloromethane, 3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield the purified primary amine.
Section 4: Visual Guides and Data
Diagram: Gabriel Synthesis Main Pathway & Competing Side Reactions
Caption: Primary pathway vs. elimination side reaction.
References
- Vertex AI Search. (2026, January 11). Does the Gabriel Synthesis Produce a Racemic Mixture? A Stereochemistry Deep Dive.
- BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?.
- Wikipedia. Gabriel synthesis.
- Chemistry LibreTexts. (2021, December 27). 11.5: Synthesis of Amines.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines.
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
- OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
- Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454.
- BenchChem. Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
- University of Calgary. Ch22: Gabriel synthesis of RNH2.
- Reddit. (2018, August 26). Gabriel Synthesis Racemic Mixture?.
- BenchChem.
- NROChemistry. Gabriel Synthesis: Mechanism & Examples.
- YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified.
- JETIR. (2019, May).
- MDPI. (2022, April 19). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reaction Conditions for N-Substituted Phthalimides
Welcome to the technical support center for the synthesis of N-substituted phthalimides. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important class of compounds. N-substituted phthalimides are crucial intermediates in organic synthesis, most notably as precursors to primary amines via the Gabriel synthesis, and are found in numerous pharmaceuticals like thalidomide and apremilast.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Gabriel synthesis. What is the best general method to start with for a primary alkyl halide?
A1: For a standard Gabriel synthesis with a primary alkyl halide, the most reliable starting point is the reaction of potassium phthalimide with the alkyl halide in a polar aprotic solvent.[2][3][4] Dimethylformamide (DMF) is often the solvent of choice as it effectively dissolves potassium phthalimide and promotes the SN2 reaction mechanism.[2][5][6] A typical starting condition would be to stir potassium phthalimide with a slight excess (1.1-1.2 equivalents) of the primary alkyl halide in DMF at a moderately elevated temperature (e.g., 80-90°C), monitoring the reaction by Thin Layer Chromatography (TLC).[5]
Q2: Why is the Gabriel synthesis generally unsuitable for secondary or tertiary alkyl halides?
A2: The Gabriel synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7] This mechanism is highly sensitive to steric hindrance at the carbon atom bearing the leaving group.[7] Secondary and, even more so, tertiary alkyl halides are sterically hindered, which significantly slows down the SN2 attack by the bulky phthalimide anion.[8][9] Instead of substitution, a competing E2 (bimolecular elimination) reaction often becomes the major pathway, leading to the formation of alkenes as byproducts and resulting in low to no yield of the desired N-substituted phthalimide.[7][8]
Q3: My reaction is not going to completion, and I see a lot of unreacted phthalimide. What are the likely causes?
A3: Several factors could lead to an incomplete reaction:
-
Ineffective Deprotonation: If you are generating the phthalimide anion in situ (e.g., using phthalimide and a base like K₂CO₃), the base may be too weak or not sufficiently anhydrous to fully deprotonate the phthalimide (pKa ≈ 8.3).[10]
-
Poor Reagent Quality: The potassium phthalimide may have degraded due to moisture absorption over time, or the alkyl halide may be old or impure.[7][11]
-
Insufficient Temperature/Time: The reaction may simply require more energy or a longer duration to proceed to completion. This is especially true for less reactive alkyl halides (chlorides < bromides < iodides).[7]
-
Solubility Issues: The potassium phthalimide may not be sufficiently soluble in the chosen solvent, limiting the concentration of the active nucleophile.[11]
Q4: What is the "Ing-Manske procedure," and why is it often preferred over acid/base hydrolysis for cleaving the phthalimide?
A4: The Ing-Manske procedure is a method for cleaving the N-alkylphthalimide intermediate to release the primary amine using hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol, typically under reflux.[2][6][7] It is often preferred because it occurs under milder, near-neutral conditions.[6] Traditional acidic or basic hydrolysis requires harsh conditions (e.g., strong acids like H₂SO₄ or strong bases like NaOH at high temperatures) which can cleave other sensitive functional groups (e.g., esters, amides) present in the molecule.[6][10] The Ing-Manske procedure forms a very stable cyclic byproduct, phthalhydrazide, which precipitates out of the reaction mixture, helping to drive the reaction to completion.[2][4]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems with a focus on root causes and corrective actions.
Problem 1: Low or No Product Yield
Low yield is the most common issue. The key is to systematically evaluate each component and condition of the reaction.
Caption: A troubleshooting workflow for low-yield N-substituted phthalimide synthesis.
-
Potential Cause 1.1: Ineffective Base or Incomplete Deprotonation
-
The Chemistry: Phthalimide has a pKa of approximately 8.3, meaning it is acidic but requires a sufficiently strong base for complete deprotonation to form the nucleophilic phthalimide anion.[10] Weak bases like sodium bicarbonate are ineffective. Potassium carbonate (K₂CO₃) is commonly used, but its efficacy depends on it being anhydrous and having a fine particle size to maximize surface area. Stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) ensure rapid and complete deprotonation.[5][12]
-
Troubleshooting Steps:
-
Switch to Pre-formed Salt: Use commercially available, anhydrous potassium phthalimide to eliminate the in situ deprotonation step as a source of error.
-
Upgrade the Base: If generating the anion in situ, switch from K₂CO₃ to KOH.
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Water will consume the base and protonate the phthalimide anion, quenching its nucleophilicity.
-
-
-
Potential Cause 1.2: Poor Leaving Group or Unreactive Electrophile
-
The Chemistry: The SN2 reaction rate is highly dependent on the quality of the leaving group. The reactivity order is I > Br > Cl >> F. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups and are often more reactive than bromides.[8]
-
Troubleshooting Steps:
-
Finkelstein Reaction: If you are using an alkyl chloride or bromide with low reactivity, consider adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This performs an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide, which then reacts faster with the phthalimide anion.[13]
-
Switch the Leaving Group: If possible, synthesize the substrate with a better leaving group, such as an iodide or a tosylate.
-
-
-
Potential Cause 1.3: Inappropriate Solvent
-
The Chemistry: The SN2 reaction is fastest in polar aprotic solvents. These solvents solvate the cation (e.g., K⁺) but not the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) will form hydrogen bonds with the phthalimide anion, stabilizing it and reducing its nucleophilicity.
-
Troubleshooting Steps:
-
Solvent Choice: The best solvents are DMF, DMSO, and acetonitrile.[2][6][7] If your starting materials are not dissolving, switch to one of these. DMF is generally considered the most effective.[2][5][6]
-
Phase-Transfer Catalysis: For reactions where solubility is a major issue, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed.[5][14] The PTC transports the phthalimide anion from a solid or aqueous phase into the organic phase where the alkyl halide resides, facilitating the reaction.
-
-
Problem 2: Difficulty in Product Purification
A common challenge is separating the desired N-substituted phthalimide from unreacted starting material, particularly phthalimide itself.
-
Potential Cause 2.1: Contamination with Unreacted Phthalimide
-
The Chemistry: Phthalimide and many N-alkyl phthalimides are white crystalline solids with similar polarities, making their separation by column chromatography challenging. The key difference is the acidic N-H proton on phthalimide.
-
Troubleshooting Steps:
-
Basic Wash: During the aqueous workup, wash the organic layer (e.g., ethyl acetate, DCM) with a dilute base solution such as 1 M NaOH or 5% K₂CO₃ solution. The base will deprotonate the unreacted phthalimide, forming the water-soluble potassium/sodium phthalimide salt, which will be extracted into the aqueous layer. The N-substituted product, lacking the acidic proton, will remain in the organic layer.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the phthalimide impurity remains soluble.
-
-
Key Methodologies & Protocols
Protocol 1: Classical Gabriel Synthesis (N-Alkylation)
This protocol describes a standard procedure for the synthesis of N-benzylphthalimide.
-
Reagent Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (5.55 g, 30 mmol, 1.0 eq) and anhydrous DMF (40 mL).
-
Addition of Electrophile: Add benzyl bromide (4.76 g, 3.57 mL, 30 mmol, 1.0 eq) to the stirring suspension. Note: For less reactive halides, a slight excess (1.1 eq) may be beneficial.
-
Reaction: Heat the reaction mixture to 80-90°C in an oil bath and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A white precipitate will form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield pure N-benzylphthalimide.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is an excellent alternative for converting alcohols (especially secondary alcohols where the Gabriel synthesis fails) to N-substituted phthalimides with inversion of stereochemistry.[15][16][17]
-
Reagent Setup: To an oven-dried flask under an argon or nitrogen atmosphere, add the alcohol (10 mmol, 1.0 eq), phthalimide (1.62 g, 11 mmol, 1.1 eq), and triphenylphosphine (PPh₃) (2.89 g, 11 mmol, 1.1 eq). Dissolve the solids in anhydrous THF (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (11 mmol, 1.1 eq) dropwise to the stirring solution.[2] The addition is exothermic; maintain the temperature at or below 15°C. A thick white precipitate of triphenylphosphine oxide will often form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product and byproducts (triphenylphosphine oxide and the reduced hydrazo-ester).
-
Purification: Purify the crude mixture by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct is often difficult to remove; sometimes precipitating it from a solvent like ether can simplify purification.[2]
Data & Condition Summary Table
| Method | Substrate | Key Reagents | Typical Solvent | Temperature | Key Advantages/Disadvantages |
| Gabriel Synthesis | Primary Alkyl Halide | K-Phthalimide or Phthalimide + Base | DMF, DMSO | 60-100°C | Adv: Prevents over-alkylation, reliable for 1° amines.[3][12] Disadv: Fails for 2°/3° halides, can require harsh cleavage conditions.[4][5] |
| Mitsunobu Reaction | Primary or Secondary Alcohol | Phthalimide, PPh₃, DEAD/DIAD | THF, Toluene | 0°C to RT | Adv: Works for 2° alcohols, proceeds with stereochemical inversion.[15][16] Disadv: Stoichiometric byproducts (PPh₃O) complicate purification, reagents are toxic.[18][19] |
| Modern N-Arylation | Aryl Halide | Phthalimide, Cu(I) catalyst, Base | DMF, Dioxane | 100-140°C | Adv: Allows for synthesis of N-aryl phthalimides. Disadv: Requires metal catalyst, higher temperatures.[20] |
Mechanistic Visualization
Understanding the reaction mechanism is key to effective troubleshooting.
Caption: Mechanism of the Gabriel synthesis alkylation step.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
Leah4sci. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Patsnap. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]
-
Royal Society of Chemistry. Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
-
American Chemical Society. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Science News. Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Science News. [Link]
-
American Chemical Society. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Phthalimides. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
ChemRxiv. Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]
-
Royal Society of Chemistry. Green Chemistry. RSC Publishing. [Link]
-
Wikipedia. Gabriel synthesis. Wikipedia. [Link]
-
Chemistry Steps. The Gabriel Synthesis. Chemistry Steps. [Link]
- Google Patents. Processes for the preparation of n-substituted phthalimides.
-
Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]
-
ResearchGate. N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]
-
National Center for Biotechnology Information. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central. [Link]
-
Reddit. Gabriel synthesis troubleshooting. r/Chempros. [Link]
- Google Patents. Purification of phthalonitriles and/or phthalimide.
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Organic Chemistry Tutor. [Link]
-
Indiana University Indianapolis. The Alkylation Reaction of the Gabriel Synthesis. IU Indianapolis ScholarWorks. [Link]
-
ResearchGate. Traditional N–CC=O disconnection for N-aryl phthalimides synthesis A... ResearchGate. [Link]
Sources
- 1. know-todays-news.com [know-todays-news.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 14. researchgate.net [researchgate.net]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. EP1685104B1 - Processes for the preparation of n-substituted phthalimides - Google Patents [patents.google.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
Technical Support Center: 4-Amino-2-methylisoindoline-1,3-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Amino-2-methylisoindoline-1,3-dione (CAS No: 2257-85-4). This document provides in-depth troubleshooting advice and detailed protocols to address the common solubility challenges encountered by researchers. Our goal is to empower you with the foundational knowledge and practical techniques required to handle this compound effectively in your experiments.
Quick Reference: Physicochemical Properties
A clear understanding of a compound's physicochemical properties is the first step in troubleshooting solubility. Below is a summary of available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Reported as a liquid or solid | [1][2] |
| pKa (Predicted) | ~2-4 (for the aromatic amine) | Predicted based on similar structures |
| Aqueous Solubility | Not explicitly reported; expected to be low. | Inference |
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: What is the expected solubility of this compound in common lab solvents?
Based on its phthalimide core and amino substitution, the compound is predicted to have limited aqueous solubility but better solubility in polar aprotic organic solvents. A related compound, 2-Methylisoindoline-1,3-dione, shows slight solubility in DMSO and Methanol[4]. For initial trials, we recommend starting with solvents like DMSO, DMF, or DMA . For less polar options, acetone or ethyl acetate may be effective.
Q2: I'm trying to dissolve the compound in an aqueous buffer (e.g., PBS pH 7.4) for a cell-based assay, but it's not dissolving or is precipitating. Why?
This is a common issue for compounds with low intrinsic aqueous solubility.[5][6] There are two primary reasons for this observation:
-
Low Intrinsic Solubility: The neutral form of the molecule is likely poorly soluble in water.
-
Precipitation from DMSO Stock: When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may crash out because the final concentration exceeds its aqueous solubility limit. This is a frequent pitfall in early-stage drug discovery.[7]
Q3: How can I improve the aqueous solubility for my biological assays?
The key is to leverage the aromatic amino group. This group can be protonated to form a more soluble salt.
-
pH Adjustment: Lowering the pH of your aqueous buffer (e.g., to pH 4-5) should significantly increase solubility by forming the hydrochloride or acetate salt in situ. This is a standard technique for compounds with basic functional groups.[8]
-
Co-solvents: If pH adjustment is not an option for your experimental system, using a small percentage of a water-miscible co-solvent like ethanol, propylene glycol, or PEG 400 in your final buffer can help keep the compound in solution.[9][10]
Q4: What is the best solvent for preparing samples for NMR analysis?
The primary requirement for an NMR solvent is that it must dissolve the sample sufficiently (typically 2-10 mg in 0.6-1.0 mL).[11] The choice depends on your compound's polarity.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent starting point. Its high polarity dissolves a wide range of compounds that are otherwise difficult to solubilize.[11][12]
-
Deuterated Chloroform (CDCl₃): If your compound is less polar, CDCl₃ is a common and effective choice.[11]
-
Deuterated Methanol (CD₃OD): This is another good option for polar compounds.[12]
Always use a deuterated solvent to minimize interference from proton signals of the solvent itself.[13][14]
Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to diagnosing and solving specific solubility problems.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Compound will not dissolve in the chosen organic solvent. | Incorrect Solvent Polarity: The polarity of the solvent does not match that of the compound. | Action: Perform a systematic solvent screen (see Protocol 1). Rationale: Solubility is maximized when the intermolecular forces of the solvent and solute are similar ("like dissolves like"). A screening approach systematically tests a range of polarities to find the best match. |
| Compound precipitates immediately upon addition of aqueous buffer to a DMSO stock. | Exceeding Kinetic Solubility Limit: The compound is rapidly forced into an aqueous environment where it is not soluble, causing it to crash out.[7] | Action: Decrease the final concentration. Alternatively, modify the aqueous buffer by lowering the pH or adding a co-solvent. Rationale: By lowering the final concentration, you stay below the solubility limit. Modifying the buffer increases that limit, allowing for higher concentrations to be achieved. |
| Compound dissolves initially but precipitates over time (e.g., overnight at 4°C). | Thermodynamic Instability: The initially formed solution was supersaturated. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[15][16] | Action: Prepare fresh solutions before each experiment. If storage is necessary, consider storing at room temperature (if stability allows) or flash-freezing in aliquots. Rationale: Supersaturated solutions are kinetically trapped but thermodynamically unstable. Preventing equilibration by using fresh solutions or rapid freezing can maintain the dissolved state for the duration of an experiment. |
| Inconsistent results in biological assays. | Undissolved Particulate Matter: Micro-precipitates or undissolved compound may be present, leading to inaccurate concentrations and variable biological effects. | Action: After preparing the final solution, centrifuge at high speed (e.g., >10,000 x g) for 15 minutes and use only the supernatant for your assay. Rationale: This ensures that you are working with a truly solubilized fraction of the compound, leading to more reproducible and reliable data. |
Visualized Workflows and Mechanisms
Troubleshooting Solubility: A Decision Workflow
This diagram outlines a logical path for addressing solubility challenges during experimental work.
Caption: A decision tree for troubleshooting solubility issues.
Mechanism: Effect of pH on Solubility
The primary amino group on the aromatic ring is the key to manipulating aqueous solubility. At neutral or basic pH, it is uncharged, leading to low solubility. In an acidic environment, it becomes protonated, forming a charged and much more water-soluble salt.
Caption: Ionization equilibrium affecting compound solubility.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable organic solvent for creating a high-concentration stock solution.
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of the compound into several small, clear glass vials.
-
Solvent Addition: To each vial, add a different solvent in 100 µL increments. Test a range of solvents from non-polar to polar (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMF, DMSO).
-
Observation: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution.
-
Quantification: Continue adding solvent until the solid is fully dissolved. Record the volume of solvent required to calculate the approximate solubility (e.g., mg/mL).
-
Selection: Choose the solvent that dissolves the compound to the highest concentration with the smallest volume. For biological applications, prioritize solvents that are miscible with aqueous media, such as DMSO or DMF.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic or equilibrium solubility in a specific aqueous buffer. This is considered the "gold standard" method.[15][17]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial (ensure solid is visible at the bottom).
-
Buffer Addition: Add a known volume of your target aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.[7][17]
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure you only analyze the dissolved fraction, perform one of the following:
-
Centrifugation: Transfer the slurry to a microfuge tube and centrifuge at >10,000 x g for 15 minutes.
-
Filtration: Use a syringe with a 0.22 µm PVDF filter to separate the solid. (Note: Ensure the compound does not bind to the filter material).
-
-
Analysis: Carefully take a known volume of the clear supernatant. Dilute it with a suitable organic solvent (like acetonitrile or methanol) and analyze the concentration using a calibrated analytical method such as HPLC-UV or LC-MS.[18]
-
Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.
Protocol 3: Preparing a Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution in DMSO and dilute it into an aqueous medium with minimal precipitation.
Methodology:
-
High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Sonication may be used to aid dissolution.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock into your assay medium. For example, dilute the 10 mM stock 1:10 into the medium to create a 1 mM intermediate solution. This helps to gradually introduce the compound to the aqueous environment.
-
Final Dilution: Use the intermediate solution to make the final serial dilutions for your experiment. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Pre-warming: Pre-warming the assay medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Visual Inspection: Always visually inspect the final solutions for any signs of precipitation (cloudiness, particles) before adding them to cells or proteins.
By following these structured guidelines and protocols, researchers can overcome the solubility challenges associated with this compound and generate reliable, reproducible data.
References
Sources
- 1. 4-Amino-2-methyl-isoindole-1,3-dione | CymitQuimica [cymitquimica.com]
- 2. 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione 95% | CAS: 2257-85-4 | AChemBlock [achemblock.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
- 5. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. egpat.com [egpat.com]
- 14. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. 4-Amino-2-(2-methylpropyl)isoindole-1,3-dione | C12H14N2O2 | CID 20119018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemical-label.com [chemical-label.com]
- 22. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 23. biosynth.com [biosynth.com]
- 24. echemi.com [echemi.com]
- 25. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 26. 5-[(4-aminobutyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione,|1957236-35-9|MSDS [dcchemicals.com]
- 27. fluorochem.co.uk [fluorochem.co.uk]
- 28. mdpi.com [mdpi.com]
- 29. 4-Amino-2-(3-methyl-2,6-dioxo-piperidin-3-yl)-isoindole-1,3-dione | C14H13N3O4 | CID 11522077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Amino-2-methylisoindoline-1,3-dione
Welcome to the technical support guide for 4-Amino-2-methylisoindoline-1,3-dione. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound. Our focus is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experimental workflows.
The stability of a compound in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening to formulation development. The isoindoline-1,3-dione scaffold, a class of phthalimides, is known to be susceptible to certain environmental factors, making a thorough understanding of its stability profile essential.[1][2] This guide is structured to address the most common challenges and questions regarding the handling and storage of this compound in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary and most anticipated degradation pathway for this compound is the hydrolysis of the imide ring.[3] The phthalimide structure is susceptible to nucleophilic attack by water or other nucleophiles. This reaction cleaves one of the carbonyl-nitrogen bonds, resulting in the ring-opened product, 4-amino-N-methylphthalamic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.[3][4] Under harsh conditions, further degradation to 4-aminophthalic acid and methylamine could occur.
Caption: Anticipated hydrolytic degradation of the parent compound.
Q2: Which solvents are recommended for preparing stable stock solutions?
A2: For maximum stability, especially for long-term storage, anhydrous aprotic solvents are highly recommended. These include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
The rationale behind this recommendation is that aprotic solvents lack a labile proton and cannot act as nucleophiles, thereby minimizing the risk of hydrolysis or solvolysis.[5] When preparing stock solutions, it is critical to use high-purity, anhydrous grades of these solvents, as even trace amounts of water can lead to gradual degradation over time.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous media is highly pH-dependent. Based on the known chemistry of phthalimides, the compound will exhibit the least stability at the extremes of the pH scale.[3][4]
-
Alkaline Conditions (pH > 8): Rapid degradation is expected due to base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the carbonyl carbons of the imide ring.[4]
-
Acidic Conditions (pH < 4): Degradation via acid-catalyzed hydrolysis is also likely, although it may be slower than in basic conditions.
-
Neutral Conditions (pH 6-8): The compound will be most stable in this range, but hydrolysis can still occur, especially when heated. For experimental work in aqueous buffers, it is crucial to prepare solutions fresh and store them at low temperatures (2-8°C) for short durations only.
Q4: Is this compound sensitive to light or temperature?
A4: Yes, both light and temperature are critical factors.
-
Photostability: Phthalimide derivatives with amino substituents can be sensitive to light.[6] It is standard practice under ICH Q1B guidelines to assume a new chemical entity may be photosensitive until proven otherwise.[7] Therefore, all solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Thermal Stability: Elevated temperatures will accelerate the rate of degradation, particularly hydrolysis in aqueous or protic solvents. Forced degradation studies often use heat to intentionally stress the molecule.[8] For storage, both solid material and stock solutions should be kept at recommended low temperatures (e.g., -20°C or -80°C for long-term).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent assay results. | Compound degradation in the assay buffer or solvent. | Prepare solutions fresh before each experiment. Use aprotic solvents for stock solutions. If an aqueous buffer is required, validate the compound's stability over the experiment's duration at the working temperature. |
| Appearance of extra peaks in HPLC/LC-MS analysis. | Degradation products have formed. | Compare the chromatogram to a freshly prepared standard. The primary degradation product is likely the ring-opened phthalamic acid. Confirm its mass using LC-MS. Review solution preparation, storage conditions (light, temp), and solvent purity. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Color change in the solution over time. | Potential oxidative or photolytic degradation. | Ensure solutions are protected from light. If oxidation is suspected, consider preparing solutions in degassed solvents or under an inert atmosphere (e.g., nitrogen or argon).[9] |
Experimental Protocols: Forced Degradation Study
Forced degradation (stress testing) is essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[9][10] The goal is to achieve 10-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants.[10]
Preparation of Stock Solution
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. This will serve as the source for all stress conditions.
Stress Conditions
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Include a "time-zero" sample by immediately neutralizing and diluting a stressed sample for analysis.
| Stress Condition | Procedure | Typical Duration & Temperature |
| Acid Hydrolysis | Add 0.1 M Hydrochloric Acid (HCl). | 4-8 hours at 60°C. |
| Base Hydrolysis | Add 0.1 M Sodium Hydroxide (NaOH). | 1-2 hours at room temperature. (Note: Base hydrolysis is often rapid).[4] |
| Neutral Hydrolysis | Add purified water (HPLC grade). | 24 hours at 60°C. |
| Oxidation | Add 3% Hydrogen Peroxide (H₂O₂). | 24 hours at room temperature, protected from light.[9] |
| Thermal Stress | Store the stock solution (in ACN). | 48 hours at 80°C. |
| Photostability | Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).[7] Keep a dark control sample wrapped in foil at the same temperature. | Duration depends on light source intensity. |
Sample Analysis Workflow
Caption: General workflow for conducting and analyzing a forced degradation study.
Stability-Indicating HPLC Method (Example)
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA detector at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
This method should be validated for specificity by demonstrating that all degradation peaks are well-resolved from the parent compound peak.
References
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]
- Singh, P., et al. (2012). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. British Journal of Pharmaceutical Research, 2(2), 98-109.
- Novak, I., & Kovac, B. (n.d.). Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides.
- George, D. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. (n.d.).
- Patel, Y., & Shah, N. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
- Dubey, N., & Sahoo, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3).
- Muller, G. W., et al. (2015). Processes for preparing isoindoline-1,3-dione compounds.
- Bajda, M., et al. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 25(23), 5754.
- PubChem. (n.d.). 4-Amino-2-(2-methylpropyl)isoindole-1,3-dione.
- Geier, J. J., et al. (2005). Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl). U.S.
- CymitQuimica. (n.d.). 4-Amino-2-methyl-isoindole-1,3-dione. CymitQuimica.
- Fisher Scientific. (n.d.). 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC. Fisher Scientific.
- Al-Hujran, T. A., et al. (2020). Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry, 18(28), 5419-5425.
- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
- Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal.
- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25.
- Wang, C., et al. (2017). Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Organic & Biomolecular Chemistry, 15(1), 107-113.
- Muller, G. W., et al. (2016). Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydroisoindol-2-yl)-piperidine-2,6-dione.
- Stability program in the development of a medicinal product. (n.d.). SlideShare.
- Advanced ChemBlocks. (n.d.). 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione. AChemBlock.
- Pharmaffiliates. (n.d.). 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione.
- Gök, M. K., et al. (2021). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Logvinova, Y. S., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(19), 6245.
- Fluorochem. (n.d.). 4-Amino-1H-isoindole-1,3(2H)-dione. Fluorochem.
- ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Szafrański, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4319.
- Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3188-3190.
- Manatt, S. L., et al. (2007). Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. U.S.
- van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419–426.
- Stobaugh, J. F., et al. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504.
- Manica, D. P., et al. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical Biochemistry, 322(1), 68-78.
- Sigma-Aldrich. (n.d.). 4-Amino-2-methyl-isoindole-1,3-dione. Sigma-Aldrich.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(7), e202300305.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimides [organic-chemistry.org]
- 4. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. database.ich.org [database.ich.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pharmasm.com [pharmasm.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Spectroscopic Analysis of Isoindoline-1,3-diones
Welcome to the technical support center for the spectroscopic analysis of isoindoline-1,3-diones and their derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the spectroscopic characterization of this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide clear, actionable solutions to specific experimental issues.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of isoindoline-1,3-diones. However, the aromatic system and the nature of N-substituents can lead to complex spectra.
Frequently Asked Questions (FAQs): ¹H NMR
Question 1: Why do the aromatic protons of my phthalimide derivative show a complex, non-first-order multiplet instead of two simple doublets?
Answer: This is a very common observation for the phthalimide core. The aromatic protons form a tightly coupled AA'BB' or AA'XX' spin system, not a simple AX system, due to magnetic non-equivalence.[1] This means the chemical shift difference between the protons is not large enough compared to their coupling constants, leading to complex second-order effects.[1] You will typically observe two complex multiplets, each integrating to two protons.[2]
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion in Hertz, potentially simplifying the multiplets and moving them closer to a first-order appearance.[1]
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the aromatic protons. Solvents like benzene-d₆ are known to induce different chemical shifts compared to chloroform-d₃, which might resolve the overlap.[3]
-
Simulation Software: Utilize NMR simulation software to model the AA'BB' system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data for confirmation.
Question 2: I'm seeing broad peaks in my ¹H NMR spectrum. What could be the cause?
Answer: Peak broadening in the NMR spectrum of isoindoline-1,3-diones can arise from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the NMR solvent, leading to a non-homogenous sample.[3]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange or Rotamers: If your N-substituent has restricted rotation, you might be observing multiple conformers (rotamers) in slow exchange on the NMR timescale.[3]
-
Instrumental Issues: Poor shimming of the spectrometer can also lead to broad peaks.[3]
Troubleshooting Workflow:
Caption: Common fragmentation pathways for N-substituted isoindoline-1,3-diones.
Question 2: I am using Electrospray Ionization (ESI) and I am not seeing my molecular ion. What should I do?
Answer: ESI is a soft ionization technique that typically forms protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺ or potassium [M+K]⁺.
Troubleshooting Steps:
-
Check for Adducts: Look for peaks at M+23 (for Na⁺) and M+39 (for K⁺). These are common if there are trace salts in your sample or solvent.
-
Adjust Mobile Phase: The pH of your mobile phase can significantly affect ionization. Try adding a small amount of an acid (like formic acid) to promote protonation and the formation of [M+H]⁺.
-
Optimize Instrument Parameters: Adjust the fragmentor or cone voltage. If it is set too high, your molecular ion may be fragmenting in the source.
IV. General Troubleshooting
Question: My spectroscopic data is inconsistent and suggests my sample is impure. What are common impurities in the synthesis of isoindoline-1,3-diones?
Answer: Common impurities can include:
-
Unreacted Starting Materials: Phthalic anhydride or the primary amine.
-
Phthalamic Acid Intermediate: The ring-opened intermediate before cyclization to the imide. This will show carboxylic acid and amide signals in the IR and NMR.
-
Solvents: Residual solvents from the reaction or purification, such as ethyl acetate, dichloromethane, or hexanes, are frequently observed in ¹H NMR. [3]* Phthalates: These plasticizers can leach from tubing and other lab equipment and are a common contaminant. [4] A thorough purification by recrystallization or column chromatography is essential, followed by drying under high vacuum to remove residual solvents.
References
-
Structural and Spectroscopic Characterization of a Zinc-Bound N-Oxyphthalimide Radical | Inorganic Chemistry - ACS Publications. (2022). ACS Publications. [Link]
-
Structural and Spectroscopic Characterization of a Zinc-Bound N -Oxyphthalimide Radical. (n.d.). ResearchGate. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (2018). ACG Publications. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Theoretical Study of the Oxidation Catalyst N-Hydroxyphthalimide (NHPI): Thermochemical Properties, Internal Rotor Potential, and Gas- and Liquid-Phase Bond Dissociation Energies | Request PDF - ResearchGate. (2019). ResearchGate. [Link]
-
N-Hydroxyphthalimide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - MDPI. (2022). MDPI. [Link]
-
(PDF) Synthesis and characterization of N-hydroxyphthalimide immobilized on NaY nano-zeolite as a novel and efficient catalyst for the selective oxidation of hydrocarbons and benzyl alcohols - ResearchGate. (2018). ResearchGate. [Link]
-
Anyone familiar with phthalimide 1H NMR, H-H J couplings? - ResearchGate. (2015). ResearchGate. [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (2023). MDPI. [Link]
-
(PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge - ResearchGate. (2018). ResearchGate. [Link]
-
Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Publishing. (2017). Royal Society of Chemistry. [Link]
-
Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters - Research journals - PLOS. (2015). PLOS. [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry - Longdom Publishing. (n.d.). Longdom Publishing. [Link]
-
Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. (n.d.). ResearchGate. [Link]
-
1-Isoindolinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2007). ResearchGate. [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (n.d.). PubMed. [Link]
-
Solvents effect on infrared spectra of 1,3-indanedione in organic solvents - ResearchGate. (2013). ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. [Link]
-
Recent Developments in Spectroscopy for Chemical Analysis - AZoOptics. (2022). AZoOptics. [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Chemguide. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Science Ready. [Link]
-
Common Problems with FT-IR Instruments and How to Avoid Them | Spectroscopy Online. (n.d.). Spectroscopy Online. [Link]
-
Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation - ManTech Publications. (n.d.). ManTech Publications. [Link]
-
Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - Frontiers. (2019). Frontiers. [Link]
-
Reported isoindoline-1,3-dione derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. (2021). National Center for Biotechnology Information. [Link]
-
Phthalimides: developments in synthesis and functionalization - RSC Publishing. (2024). Royal Society of Chemistry. [Link]
-
Common Sources of Trace, Non-Solvent Impurities in NMR Spectra : r/Chempros - Reddit. (2022). Reddit. [Link]
Sources
"by-product formation in the synthesis of 4-aminoisoindoline-1,3-diones"
Welcome to the technical support center for the synthesis of 4-aminoisoindoline-1,3-diones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to identify, mitigate, and resolve common challenges encountered during this synthesis, ensuring the integrity and purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 4-aminoisoindoline-1,3-diones, providing a foundational understanding of the process.
Q1: What is the most common synthetic route to 4-aminoisoindoline-1,3-dione?
A1: The most prevalent and reliable method is the reduction of 4-nitroisoindoline-1,3-dione.[1][2] This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or dimethylformamide (DMF).[1][2] The reaction is favored for its high yield and relatively clean conversion.
Q2: Can I synthesize 4-aminoisoindoline-1,3-dione from 3-aminophthalic acid?
A2: Yes, it is possible to synthesize the target molecule from 3-aminophthalic acid. This involves a cyclization reaction, often through the formation of an anhydride intermediate, 4-aminoisobenzofuran-1,3-dione, which then reacts with an amine source (like ammonia) to form the imide ring.[3] However, this route can present its own set of by-product challenges.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: Higher temperatures can promote the formation of decarboxylation and hydrolysis by-products.[4]
-
Pressure (for hydrogenation): Adequate hydrogen pressure is necessary for the complete reduction of the nitro group.[2][5]
-
Catalyst selection and loading: The choice and amount of catalyst can significantly impact the reaction rate and selectivity.
-
Solvent purity: Impurities in solvents can lead to unexpected side reactions.[6]
-
pH: Extreme pH conditions, particularly during workup, can cause hydrolysis of the imide ring.[7][8]
Part 2: Troubleshooting Guide - By-product Formation
This section provides a detailed, question-and-answer-based guide to troubleshoot specific by-products that may form during the synthesis of 4-aminoisoindoline-1,3-dione.
Issue 1: Incomplete Reduction of 4-Nitroisoindoline-1,3-dione
Q: My final product is contaminated with the starting material, 4-nitroisoindoline-1,3-dione. How can I resolve this?
A: Cause and Mechanism: This is a clear indication of an incomplete reduction reaction. The nitro group has not been fully converted to the primary amine. This can be due to several factors:
-
Insufficient Catalyst: The catalyst may have lost activity or was used in an insufficient amount.
-
Inadequate Hydrogen Pressure: The pressure of the hydrogen gas may be too low to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.
Troubleshooting Workflow for Incomplete Reduction
Caption: Workflow for troubleshooting incomplete reduction.
Solutions and Protocols:
-
Protocol 1: Optimizing Catalytic Hydrogenation
-
Catalyst Handling: Ensure the Pd/C catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. For a typical reaction, use 5-10 mol% of the catalyst.[5]
-
Reaction Setup: In a hydrogenation vessel, dissolve the 4-nitroisoindoline-1,3-dione in a suitable solvent (e.g., methanol, ethanol, or DMF).[1][2][5]
-
Inert Atmosphere: Purge the vessel with an inert gas like nitrogen or argon to remove all oxygen, which can poison the catalyst.[5]
-
Hydrogenation: Introduce hydrogen gas to a pressure of 30-60 psi and maintain vigorous stirring to ensure good mixing.[1][2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.[5]
-
| Parameter | Standard Condition | Optimized Condition |
| Catalyst Loading | 5 mol% | 10 mol% |
| Hydrogen Pressure | 30 psi | 50-60 psi[1] |
| Reaction Time | 4 hours | Monitor until completion (may take >7 hours)[2] |
| Stirring Speed | 300 rpm | > 600 rpm |
Issue 2: Formation of 4-Aminophthalamic Acid and 3-Aminophthalic Acid (Hydrolysis By-products)
Q: I am observing by-products with higher polarity than my desired product, which I suspect are hydrolysis products. How can I prevent their formation?
A: Cause and Mechanism: The isoindoline-1,3-dione (phthalimide) ring is susceptible to hydrolysis under both acidic and basic conditions.[7][9] This opens the imide ring to form the corresponding phthalamic acid. Further hydrolysis can cleave the amide bond to yield the phthalic acid derivative.[7]
Hydrolysis Pathway of 4-Amino-isoindoline-1,3-dione
Caption: By-product formation via hydrolysis.
Solutions and Protocols:
-
Control pH During Workup: Avoid strongly acidic or basic conditions. When performing extractions, use mild acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate solution) and minimize contact time.
-
Anhydrous Conditions: For non-aqueous reaction steps, ensure all solvents and reagents are thoroughly dried to minimize water content.
-
Purification: If hydrolysis products have formed, they can often be removed by recrystallization or column chromatography due to their significantly different polarity compared to the desired product.
Issue 3: Decarboxylation By-products
Q: During the synthesis starting from 3-aminophthalic acid, I've identified a by-product that appears to have lost a carboxyl group. What is happening and how can I avoid it?
A: Cause and Mechanism: Aminophthalic acids can undergo decarboxylation, particularly at elevated temperatures.[4] This reaction involves the loss of a carboxyl group as carbon dioxide.[10] The presence of the amino group can influence the ease of decarboxylation.
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Avoid excessive heating during cyclization or any subsequent steps.
-
Choice of Cyclization Reagent: When cyclizing 3-aminophthalic acid, consider using milder dehydrating agents that do not require high temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to suppress side reactions.
Issue 4: Formation of 4-Aminoisobenzofuran-1,3-dione
Q: When starting from 3-aminophthalic acid, I am isolating an impurity that is not my target imide. What could it be?
A: Cause and Mechanism: A likely impurity in the synthesis from 3-aminophthalic acid is 4-aminoisobenzofuran-1,3-dione, which is the anhydride of 3-aminophthalic acid.[3] This intermediate is formed by the dehydration of the two carboxylic acid groups. If the subsequent reaction with an amine source to form the imide is incomplete, this anhydride will remain as a by-product.
Solutions and Protocols:
-
Protocol 2: Two-Step Cyclization from 3-Aminophthalic Acid
-
Anhydride Formation: Gently heat 3-aminophthalic acid with a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC) to form 4-aminoisobenzofuran-1,3-dione.[3] Monitor the reaction carefully to avoid polymerization or decomposition.
-
Imide Formation: Isolate the anhydride intermediate or react it in situ with a source of ammonia (e.g., ammonium acetate, gaseous ammonia) to form the desired 4-aminoisoindoline-1,3-dione. Ensure a slight excess of the amine source to drive the reaction to completion.
-
Purification: The final product can be purified from any unreacted anhydride by recrystallization or chromatography.
-
| Step | Reagent | Key Consideration |
| Anhydride Formation | Acetic Anhydride or DCC[3] | Gentle heating to avoid side reactions. |
| Imide Formation | Ammonium Acetate | Use a slight excess to ensure complete conversion. |
Part 3: References
-
Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. [Link]
-
Khan, M. N. (1995). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2, (2), 213-217. [Link]
-
Tani, F. A., de Oliveira, D., & de Oliveira, L. G. (2009). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. Journal of molecular catalysis. B, Enzymatic, 61(1-2), 118–123. [Link]
-
Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454. [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
Rajender, R. A., & Sawa, A. K. (2004). A process for the preparation of 3-and 4-aminophthalimide. Google Patents.
-
ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine?. [Link]
-
ResearchGate. (n.d.). 4,7-Diaminoisoindoline-1,3-dione. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Ernst, H. (1958). Process for the production of 4-aminophthal-imide-5-sulfonic acid. Google Patents.
-
Taylor, B. F., & Ribbons, D. W. (1983). Bacterial decarboxylation of o-phthalic acids. Applied and environmental microbiology, 46(6), 1276–1281. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
ResearchGate. (n.d.). The synthesis of new aminophthalimide derivatives. [Link]
-
Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology, 46(6), 1276-1281. [Link]
-
Ge, C., & Wang, Y. (2015). Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
-
Asian Journal of Chemistry. (n.d.). Identification, Synthesis and Characterization of Potential Impurities of Apremilast. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Zhang, H., et al. (n.d.). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Wiebeler, C., et al. (2014). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides. ChemistryOpen, 3(4), 149-155. [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
ResearchGate. (n.d.). Synthesis of isoindoline-1,3-diones. [Link]
-
Li, J. (2007). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. Google Patents.
-
Wang, J. (2014). Synthetic method of 3-aminophthalic anhydride. Google Patents.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Siwek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4299. [Link]
-
PubChem. (n.d.). 3-Aminophthalic acid. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 794. [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Zhang, G. (2015). A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. Google Patents.
-
Fakhraei, S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 364-374. [Link]
-
ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. [Link]
Sources
- 1. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. US2824109A - Process for the production of 4-aminophthal-imide-5-sulfonic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of base-catalysed hydrolysis of phthalimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Structure-Activity Relationship of 4-Aminoisoindoline-1,3-dione Derivatives: A Comparative Guide for Drug Development Professionals
The 4-aminoisoindoline-1,3-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the backbone of the influential class of drugs known as immunomodulatory imide drugs (IMiDs). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective on their performance and the experimental methodologies used to evaluate them. We will delve into their mechanism of action, explore how subtle structural modifications impact their biological activity, and provide detailed protocols for their synthesis and evaluation.
The "Molecular Glue" Mechanism: Modulating the Cereblon E3 Ligase
The primary mechanism of action for many 4-aminoisoindoline-1,3-dione derivatives, including the renowned drugs Lenalidomide and Pomalidomide, is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] These molecules act as "molecular glues," binding to CRBN and inducing a conformational change that alters its substrate specificity.[3] This leads to the recruitment of specific "neosubstrates," which are not the natural targets of the E3 ligase, for ubiquitination and subsequent degradation by the proteasome.[4]
Key neosubstrates for the anti-cancer effects of these compounds are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of IKZF1 and IKZF3 is a critical event that leads to the downstream anti-proliferative and immunomodulatory effects observed in the treatment of hematological malignancies like multiple myeloma.[6]
Comparative Analysis of Key Derivatives: Lenalidomide vs. Pomalidomide and Beyond
The potency and efficacy of 4-aminoisoindoline-1,3-dione derivatives are highly dependent on their chemical structure. The core scaffold consists of a phthalimide ring (isoindoline-1,3-dione) and a glutarimide ring. Modifications to these rings have a profound impact on their biological activity.
Key Structural Features and Their Impact:
-
4-Amino Group on the Phthalimide Ring: The presence of an amino group at the 4-position of the phthalimide ring is a critical determinant of the immunomodulatory and anti-proliferative activities. Lenalidomide, which has this feature, is significantly more potent than its predecessor, Thalidomide, which lacks it.[7]
-
Modifications on the Glutarimide Ring: The glutarimide ring is essential for binding to Cereblon. Alterations to this ring can significantly affect binding affinity and subsequent neosubstrate degradation.
-
Additional Substitutions: Pomalidomide, an analog of Lenalidomide, features an additional amino group at the 4-position and a carbonyl group on the phthaloyl ring. These modifications result in a higher binding affinity for CRBN and more potent degradation of IKZF1 and IKZF3, making it a more powerful drug than Lenalidomide.[6][8]
The following table summarizes the comparative performance of Thalidomide, Lenalidomide, and Pomalidomide.
| Compound | Structure | CRBN Binding Affinity (IC50) | IKZF1/3 Degradation (DC50) | Anti-proliferative Activity (IC50) |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | ~10 μM | >10 μM | >100 μM (in some MM cell lines)[9] |
| Lenalidomide | (RS)-3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | ~1 μM[4] | ~1-10 μM | ~1-10 μM (in MM cell lines)[10] |
| Pomalidomide | (RS)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | ~0.1-0.3 μM | ~0.1-1 μM | ~0.1-1 μM (in MM cell lines)[8] |
Expanding the Chemical Space: Next-Generation Cereblon Modulators (CELMoDs) and PROTACs
The foundational understanding of the SAR of IMiDs has paved the way for the development of next-generation CRBN modulators.
Cereblon E3 Ligase Modulatory Drugs (CELMoDs)
CELMoDs, such as Iberdomide (CC-220) and Mezigdomide (CC-92480), are designed to have enhanced binding affinity to CRBN and induce more rapid and profound degradation of neosubstrates compared to traditional IMiDs.[9][11][12] This increased potency is attributed to their larger and more complex structures, which allow for more extensive interactions with the CRBN binding pocket.[6][13] Preclinical data suggests that CELMoDs can overcome resistance to IMiDs.[6]
| Compound | Key Structural Difference from IMiDs | CRBN Binding Affinity | Neosubstrate Degradation |
| Iberdomide | More extended and rigid structure | ~20-fold higher than Lenalidomide/Pomalidomide[13] | More potent and rapid degradation of IKZF1/3 |
| Mezigdomide | Distinct chemical scaffold | Higher affinity than Iberdomide | Even more potent degradation of IKZF1/3 |
Proteolysis Targeting Chimeras (PROTACs)
The 4-aminoisoindoline-1,3-dione scaffold is a widely used E3 ligase-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[14] PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like CRBN), and a linker connecting the two.[15] This design allows for the targeted degradation of proteins that are otherwise difficult to inhibit with traditional small molecules. The SAR of the CRBN-binding moiety in a PROTAC is crucial for the efficiency of ternary complex formation (POI-PROTAC-E3 ligase) and subsequent POI degradation.[16]
Beyond Oncology: Exploring New Therapeutic Avenues
The unique immunomodulatory and anti-inflammatory properties of 4-aminoisoindoline-1,3-dione derivatives have prompted their investigation in other therapeutic areas.
Neurodegenerative Diseases
In the context of Alzheimer's disease, certain isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[17][18][19] The SAR studies in this area focus on modifying the scaffold to interact with the catalytic and peripheral anionic sites of AChE.[20] For instance, the introduction of N-benzyl pyridinium moieties has shown promising AChE inhibitory activity.[18]
| Derivative Class | Target | Reported Activity (IC50) |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 to 7.4 μM[18] |
| Donepezil-based isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | hAChE IC50 = 0.361μM for the most potent compound[19] |
Inflammatory Diseases
The anti-inflammatory effects of these derivatives are primarily mediated by the inhibition of pro-inflammatory cytokines like TNF-α.[6][21] SAR studies have explored modifications to the core structure to enhance these anti-inflammatory properties. For example, aminoacetylenic isoindoline-1,3-dione derivatives have shown potent anti-inflammatory and analgesic activities.[22][23]
Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 4-aminoisoindoline-1,3-dione derivatives.
Synthesis of 4-Aminoisoindoline-1,3-dione Derivatives
A general and adaptable synthetic route to 4-aminoisoindoline-1,3-dione derivatives is outlined below. This method can be modified to generate a variety of analogs for SAR studies.[2][24][25][26]
General Procedure for the Synthesis of N-substituted Isoindoline-1,3-diones:
-
To a solution of an appropriate o-halobenzoate in a suitable solvent (e.g., toluene, DMF), add a primary amine.
-
Add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PPh3).
-
Introduce carbon monoxide (CO) gas at a specific pressure.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired isoindoline-1,3-dione derivative.
Cereblon Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the binding of compounds to CRBN.[17][21][27]
Protocol for CRBN TR-FRET Assay:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).
-
Add recombinant His-tagged CRBN/DDB1 protein to the wells of a microplate.
-
Add a terbium-labeled anti-His antibody (donor fluorophore).
-
Add a fluorescently labeled tracer that binds to CRBN (e.g., a fluorescein-labeled thalidomide analog) as the acceptor fluorophore.
-
Add serial dilutions of the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
IKZF1/3 Degradation Assay (Western Blot)
Western blotting is a standard technique to visualize and quantify the degradation of target proteins.[3][14][25][28][29][30]
Protocol for IKZF1/3 Western Blot:
-
Culture multiple myeloma cells (e.g., MM.1S) to the desired density.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures ATP levels as an indicator of metabolically active cells.[1][31][32][33][34]
Protocol for CellTiter-Glo® Assay:
-
Seed multiple myeloma cells in a 96-well opaque-walled plate at a predetermined density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Conclusion
The 4-aminoisoindoline-1,3-dione scaffold has proven to be a remarkably versatile and potent platform for the development of novel therapeutics. The deep understanding of its SAR, particularly in the context of CRBN modulation, has not only led to the successful development of IMiDs for the treatment of hematological malignancies but has also opened up new avenues for drug discovery with the advent of CELMoDs and PROTACs. The continued exploration of this chemical space, guided by the principles and methodologies outlined in this guide, holds immense promise for addressing unmet medical needs across a range of diseases, from cancer to neurodegenerative and inflammatory disorders.
References
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. [Link]
-
Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. ResearchGate. [Link]
-
Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. National Institutes of Health. [Link]
-
Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed. [Link]
-
What Do the Mechanistic Differences Between IMiD and CELMoD® -Based Therapies Mean for Clinical Practice? ReachMD. [Link]
-
CellTiter-Glo Assay. Oslo University Hospital. [Link]
-
Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. National Institutes of Health. [Link]
-
Cereblon E3 ligase modulator. Wikipedia. [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Developing next generation immunomodulatory drugs and their combinations in multiple myeloma. National Institutes of Health. [Link]
-
Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. National Institutes of Health. [Link]
-
What Do the Mechanistic Differences Between IMiD and CELMoD® -Based Therapies Mean for Clinical Practice?. ReachMD. [Link]
-
Structure–Activity Relationship Study of PROTACs against Hematopoietic Prostaglandin D2 Synthase. ResearchGate. [Link]
-
IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines.. ResearchGate. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. National Institutes of Health. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
(PDF) Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. ResearchGate. [Link]
-
Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. ResearchGate. [Link]
-
Thalidomide Analogues as Anticancer Drugs. National Institutes of Health. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. National Institutes of Health. [Link]
-
IMiD compounds affect CD34 + cell fate and maturation via CRBN-induced IKZF1 degradation. American Society of Hematology. [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. National Institutes of Health. [Link]
-
Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. PubMed. [Link]
-
A Defined Methodology for Reliable Quantification of Western Blot Data. National Institutes of Health. [Link]
-
Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis. PubMed. [Link]
-
Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. PubMed. [Link]
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health. [Link]
-
Novel CELMoD Agents for Multiple Myeloma. Oncology Practice Management. [Link]
-
The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. National Institutes of Health. [Link]
-
Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. National Institutes of Health. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Hindawi. [Link]
-
Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. PubMed. [Link]
-
Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. PubMed. [Link]
-
Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. National Institutes of Health. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reachmd.com [reachmd.com]
- 12. researchgate.net [researchgate.net]
- 13. reachmd.com [reachmd.com]
- 14. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acgpubs.org [acgpubs.org]
- 26. researchgate.net [researchgate.net]
- 27. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. poly-dtech.com [poly-dtech.com]
- 30. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. OUH - Protocols [ous-research.no]
- 32. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 33. promega.com [promega.com]
- 34. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
A Comparative Guide to the Cytotoxicity of Isoindoline-1,3-dione Analogs for Cancer Research
The isoindoline-1,3-dione scaffold, a core structure in the groundbreaking immunomodulatory drug thalidomide, has re-emerged as a privileged motif in medicinal chemistry. Beyond the historical context of thalidomide, contemporary research is actively exploring novel derivatives for their potent anticancer properties.[1] This guide provides an in-depth, comparative analysis of the cytotoxicity of various isoindoline-1,3-dione analogs against a range of cancer cell lines, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.
The Therapeutic Promise of Isoindoline-1,3-dione Analogs
Isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines.[2][3][4] Their anticancer activity is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways essential for cancer cell proliferation and survival.[5] The versatility of the isoindoline-1,3-dione core allows for a wide range of chemical modifications, leading to a diverse library of analogs with varying potencies and selectivities. Understanding the structure-activity relationships (SAR) within this chemical space is paramount for the rational design of next-generation anticancer therapeutics.
Comparative Cytotoxicity of Isoindoline-1,3-dione Analogs
The cytotoxic potential of isoindoline-1,3-dione analogs is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of isoindoline-1,3-dione derivatives against various cancer cell lines, as reported in the scientific literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Adenocarcinoma) | 114.25 |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Adenocarcinoma) | 116.26 |
| N-benzylisoindole-1,3-dione (Compound 3) | HeLa (Cervical Cancer) | 148.59 |
| Compound 7 (containing azide and silyl ether) | A549 (Lung Carcinoma) | 19.41 ± 0.01 |
| Compound 13 (containing silyl ether and -Br) | Caco-2 (Colorectal Adenocarcinoma) | Higher than cisplatin |
| Compound 16 (containing silyl ether and -Br) | MCF-7 (Breast Adenocarcinoma) | Higher than cisplatin |
| CPS49 (tetrafluorinated thalidomide analog) | Lung and Prostate Cancer Cells | Dose-dependent cytotoxicity |
| Isoindoline derivative 6 (from L-Serine) | A549 (Lung Carcinoma) | 0.001 mM |
| Isoindoline derivative 7 (from L-Lysine) | U373 (Glioblastoma) | 0.007 mM |
Note: The conversion of µg/mL to µM depends on the molecular weight of the specific compound. For direct comparison, it is essential to consider the molar concentrations. The data presented here is a compilation from various studies and experimental conditions may vary.[1][4][5][6][7]
Assessing Cytotoxicity: The MTT Assay
A fundamental technique for evaluating the cytotoxic effects of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione analogs in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Activation of the p38 MAPK pathway by isoindoline-1,3-dione analogs leading to apoptosis.
Induction of Apoptosis: The Intrinsic and Extrinsic Pathways
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. Isoindoline-1,3-dione derivatives have been shown to induce apoptosis in various cancer cell lines. [6]Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
The extrinsic pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.
The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. This results in the release of cytochrome c, which forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently caspase-3. [2][8][9][10][11]
Caption: The intrinsic and extrinsic apoptosis pathways activated by isoindoline-1,3-dione analogs.
Structure-Activity Relationships: Decoding Cytotoxicity
The cytotoxic potency of isoindoline-1,3-dione analogs is highly dependent on the nature and position of substituents on the phthalimide and/or the N-substituent. Understanding these structure-activity relationships (SAR) is crucial for the design of more effective and selective anticancer agents.
-
Substituents on the Phthalimide Ring: Halogenation of the isoindole-1,3-dione moiety has been shown to increase anticancer activity. [4]The presence of silyl ether (-OTBDMS and -OTMS), hydroxyl (-OH), and bromo (-Br) groups can also enhance cytotoxicity. [3]- N-Substituents: The group attached to the nitrogen atom of the imide plays a critical role. For instance, an isoindole-1,3-dione compound containing both a tert-butyldiphenylsilyl ether group and an azido group exhibited higher anticancer activity than 5-fluorouracil. [3]In another study, a 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione derivative showed potent inhibitory effects on blood cancer cell lines. [6]Bulky substitutions on a phenyl ring attached to the nitrogen can influence the conformation of the molecule, which is critical for its activity. [12]
Caption: Structure-activity relationships of isoindoline-1,3-dione analogs influencing cytotoxicity. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the core structure for rendering).
Conclusion and Future Perspectives
The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide highlight the significant impact of structural modifications on the cytotoxic potency of these analogs. Mechanistic studies reveal that their mode of action often involves the induction of apoptosis through the activation of key signaling pathways like p38 MAPK.
Future research should focus on expanding the chemical diversity of isoindoline-1,3-dione libraries and conducting comprehensive screening against a broader panel of cancer cell lines, including resistant phenotypes. Furthermore, in-depth investigations into the specific molecular targets of the most potent analogs will be crucial for the development of targeted therapies with improved efficacy and reduced side effects. The integration of computational modeling with experimental validation will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
-
Warfel, N. A., Lepper, E., Zhang, C., Figg, W. D., & Dennis, P. A. (2006). Direct cytotoxic effects of the thalidomide analog, CPS49, in cancer cells and endothelial cells is dependent upon activation of the stress kinase p38α. Proceedings of the American Association for Cancer Research, 47, Abstract nr 5025. [Link]
-
Mohan, L., Ahamed, M. F. U., Vairavan, C. A. S., & Suryadevara, N. (2022). B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. ResearchGate. [Link]
-
Köse, M., et al. (2020). The Synthesis, Anticancer Activity, Structure–Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Molecules, 25(13), 3053. [Link]
-
Wilk, W., et al. (2021). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. ResearchGate. [Link]
-
Nebreda, A. R., & Porras, A. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. The FASEB Journal, 34(8), 9845-9864. [Link]
-
Smith, R. L., & Mitchell, S. C. (2018). Thalidomide-type teratogenicity: structure–activity relationships for congeners. Toxicology Research, 7(6), 1035-1045. [Link]
-
Unknown. (n.d.). This Figure illustrates the intrinsic and extrinsic pathways of... ResearchGate. [Link]
-
Smith, R., & Mitchell, S. (2018). Thalidomide-type teratogenicity: structure-activity relationships for congeners. Semantic Scholar. [Link]
-
Smith, R. L., & Mitchell, S. C. (2018). Thalidomide-type teratogenicity: structure–activity relationships for congeners. Toxicology Research, 7(6), 1035–1045. [Link]
-
Pandit, B., et al. (2013). Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. Bioorganic & Medicinal Chemistry Letters, 23(24), 6902-6904. [Link]
-
Köse, M., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. [Link]
-
Tan, A., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Medicinal Chemistry, 16(1), 69-77. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics. [Link]
-
QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]
-
Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087-1098. [Link]
-
Garcia-Lozano, R., et al. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect, 9(4), e202303993. [Link]
-
Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]
Sources
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Isoindoline-1,3-diones: A Comparative Guide to In Vivo and In Silico Evaluation Strategies
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, famously associated with the tragic history of thalidomide but also celebrated for its role in modern therapeutics like lenalidomide and pomalidomide.[1] This privileged structure serves as a versatile backbone for a multitude of derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] For researchers and drug development professionals, the critical task lies in efficiently and accurately evaluating the therapeutic potential of novel derivatives. This guide provides a comprehensive comparison of two fundamental approaches: in vivo experimentation, the gold standard for assessing biological effects in a living system, and in silico analysis, a powerful computational methodology for predicting activity and guiding rational drug design.
This document will dissect the causality behind experimental choices in both domains, offering field-proven insights into their respective strengths and limitations. By presenting detailed, self-validating protocols and summarizing quantitative data, this guide aims to equip scientists with the knowledge to strategically integrate these methodologies for a more robust and efficient drug discovery pipeline.
The Synergy of Prediction and Practice in Drug Discovery
The journey from a promising chemical structure to a viable drug candidate is fraught with challenges, demanding a multi-faceted evaluation strategy. In silico and in vivo studies represent two ends of a crucial spectrum in this process. In silico methods, conducted entirely on a computer, offer a rapid and cost-effective means to screen large libraries of compounds and prioritize those with the highest probability of success.[4] These computational simulations predict how a molecule might behave, identifying potential interactions with biological targets.[5][6]
Conversely, in vivo studies, performed within a living organism, provide the ultimate test of a compound's efficacy and safety, accounting for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in a computational model.[4][7] The true power lies in the synergy of these approaches: using in silico predictions to design more focused and efficient in vivo experiments, and in turn, using in vivo data to refine and validate computational models.
In Silico Approaches: Predicting Biological Activity from Structure
Computational, or in silico, studies are the first step in modern drug discovery, allowing for the high-throughput screening of virtual compound libraries to identify promising candidates for synthesis and further testing.[4] Two prominent in silico techniques are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.
Molecular Docking: Visualizing the Ligand-Target Interaction
Molecular docking predicts the preferred orientation of a ligand (the isoindoline-1,3-dione derivative) when bound to a specific protein target to form a stable complex.[6] This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[5]
The following diagram outlines a typical workflow for a molecular docking study.
Caption: A typical workflow for a molecular docking study.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, ligands, and ions not involved in binding.
-
Add hydrogen atoms and assign appropriate charges.[5]
-
-
Ligand Preparation:
-
Create a 3D structure of the isoindoline-1,3-dione derivative.
-
Perform energy minimization to obtain a stable conformation.
-
Add hydrogens and assign charges.[5]
-
-
Grid Generation:
-
Define the binding site on the protein, often based on the location of a co-crystallized ligand.
-
Generate a grid box that encompasses the binding site, ensuring it is large enough to accommodate the ligand.[5]
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock Vina, GOLD, LeDock) to simulate the binding of the ligand within the defined grid box.[8]
-
-
Validation:
-
A crucial step is to validate the docking protocol. This is often done by redocking the native co-crystallized ligand into the protein's active site.
-
A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[7][9]
-
-
Analysis of Poses:
-
Analyze the docking results, focusing on the predicted binding energy (a lower value indicates a more stable complex) and the specific interactions (e.g., hydrogen bonds).[5]
-
-
Candidate Selection:
-
Select the isoindoline-1,3-dione derivatives with the most favorable docking scores and interaction profiles for further investigation.
-
Quantitative Structure-Activity Relationship (QSAR): Modeling Predictive Relationships
QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities.[10][11] These models are invaluable for predicting the activity of newly designed compounds and for understanding which molecular features are crucial for a desired biological effect.[12]
The process of developing a robust QSAR model is depicted below.
Caption: The workflow for developing and applying a QSAR model.
-
Assemble Dataset:
-
Compile a dataset of isoindoline-1,3-dione derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values).
-
-
Calculate Descriptors:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).[]
-
-
Split Data:
-
Divide the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance.
-
-
Generate Model:
-
Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to establish a mathematical relationship between the descriptors and the biological activity.[10]
-
-
Internal & External Validation:
-
Rigorously validate the model using both internal (e.g., cross-validation) and external (using the test set) validation techniques to ensure its robustness and predictive power.[12]
-
-
Predict Activity of New Compounds:
-
Use the validated QSAR model to predict the biological activity of new, untested isoindoline-1,3-dione derivatives.
-
-
Guide New Compound Design:
-
The insights from the QSAR model can guide the design of new derivatives with potentially enhanced activity.
-
In Vivo Studies: Assessing Biological Activity in a Living System
While in silico methods provide valuable predictions, in vivo studies are indispensable for confirming a compound's biological activity in a complex, living organism.[4] These studies allow for the assessment of not only the direct effect of the compound on its target but also its overall impact on the organism.
Anticancer Activity: The Xenograft Model
A common method for evaluating the anticancer potential of isoindoline-1,3-dione derivatives is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[14][15]
The following diagram illustrates the key steps in a xenograft study.
Caption: A workflow for an in vivo anticancer xenograft study.
-
Prepare Cancer Cell Suspension:
-
Subcutaneous Injection into Nude Mice:
-
Monitor Tumor Growth:
-
Regularly monitor the mice for tumor formation and growth.
-
-
Group Mice:
-
Once tumors reach a palpable size, randomly divide the mice into control and treatment groups.[3]
-
-
Administer Compound:
-
Administer the isoindoline-1,3-dione derivative to the treatment group via a suitable route (e.g., intravenous injection). The control group receives a vehicle solution.[3]
-
-
Measure Tumor Volume & Body Weight:
-
Measure tumor dimensions with calipers and calculate the tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.[17]
-
-
Analyze Data & Histopathology:
-
At the end of the study, euthanize the mice and excise the tumors for weighing and histopathological analysis.
-
Analyze the data to determine the effect of the compound on tumor growth.[17]
-
Analgesic Activity: The Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a standard method for screening the peripheral analgesic activity of new compounds.[18] Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching), and a reduction in the number of writhes indicates an analgesic effect.[18][19]
A typical workflow for the acetic acid-induced writhing test is shown below.
Caption: Workflow for the acetic acid-induced writhing test.
-
Group Mice:
-
Administer Compound:
-
Wait for Absorption:
-
Allow a specific period (e.g., 15-30 minutes) for the compound to be absorbed.
-
-
Inject Acetic Acid:
-
Observe & Count Writhes:
-
Calculate % Inhibition:
-
Calculate the percentage of analgesic activity using the formula: % Analgesic activity = [(Mean writhes in control) - (Mean writhes in test group)] / (Mean writhes in control) x 100.[22]
-
-
Compare with Control & Standard:
-
Compare the results of the test group with the control and standard groups to determine the analgesic efficacy of the isoindoline-1,3-dione derivative.
-
Comparative Analysis: Bridging the Gap Between Prediction and Reality
The ultimate goal of integrating in silico and in vivo studies is to establish a correlation between computational predictions and real-world biological activity. A strong correlation enhances the predictive power of the computational models, making future drug discovery efforts more efficient.
Anticancer Activity: Comparing In Silico Predictions with In Vivo Efficacy
| Isoindoline-1,3-dione Derivative | Target Protein | In Silico Docking Score (kcal/mol) | In Vivo Xenograft Model | In Vivo Outcome | Reference |
| N-benzylisoindole-1,3-dione (Compound 3) | Tyrosine Kinase (modeled) | Not Reported | A549-luc xenograft | Tumor growth inhibition | [3] |
| N-benzylisoindole-1,3-dione (Compound 4) | Tyrosine Kinase (modeled) | Not Reported | A549-luc xenograft | Tumor growth inhibition | [3] |
| 5-(1,3-dioxoisoindolin-2-yl)... (DIPTH) | DNA (modeled) | Not Reported | Ehrlich Carcinoma-bearing mice | Reduced tumor weight and volume | [23] |
Note: Direct correlation of docking scores with in vivo outcomes is often complex and not always reported in a single study. The table illustrates the types of data to be compared.
Analgesic Activity: Correlating In Silico Predictions with In Vivo Pain Reduction
| Isoindoline-1,3-dione Derivative | Target Protein | In Silico Prediction Method | In Vivo Test | In Vivo Outcome (% Analgesia) | Reference |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Not Specified | PASS (Prediction of Activity Spectra for Substances) | Acetic acid-induced writhing | High analgesic activity (1.6x Metamizole Sodium) | [3][24] |
| Aminoacetylenic derivatives (ZM4 & ZM5) | COX (presumed) | Not Reported | Acetic acid-induced writhing | Significant reduction in writhing | [25] |
| Triazole-phthalimide hybrids (3g) | Not Specified | Not Reported | Acetic acid-induced writhing | 74.24% | [22] |
| Triazole-phthalimide hybrids (3h) | Not Specified | Not Reported | Acetic acid-induced writhing | 69.69% | [22] |
| Triazole-phthalimide hybrids (3j) | Not Specified | Not Reported | Acetic acid-induced writhing | 63.63% | [22] |
Studies have shown a comparable trend between the in silico predicted analgesic activity and the results obtained from in vivo experiments. For instance, one study found that the computer-predicted acute toxicity and analgesic activity of isoindoline-1,3-dione derivatives were comparable to the experimental data obtained in laboratory mice.[3][24]
Conclusion: An Integrated Approach for Future Success
The exploration of isoindoline-1,3-dione's biological activity is a vibrant field of research with immense therapeutic potential. As this guide has demonstrated, a robust and efficient evaluation of novel derivatives hinges on the strategic integration of in silico and in vivo methodologies. In silico approaches like molecular docking and QSAR provide a powerful and cost-effective means to screen vast chemical spaces and generate testable hypotheses. However, these computational predictions must be anchored in the biological reality provided by in vivo studies, which remain the definitive measure of a compound's efficacy and safety in a complex living system.
By understanding the principles, protocols, and inherent limitations of each approach, researchers can create a synergistic workflow. This integrated strategy, where computational predictions guide focused in vivo testing and experimental results refine predictive models, will undoubtedly accelerate the journey of novel isoindoline-1,3-dione derivatives from the laboratory to the clinic.
References
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. [Link]
-
Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Semantic Scholar. [Link]
-
Differences between in vitro, in vivo, and in silico studies. MPKB.org. [Link]
-
Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]
-
Acetic Acid Writhing Method. Scribd. [Link]
-
Quantitative structure–activity relationship (QSAR) studies as strategic approach in drug discovery. SpringerLink. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]
-
How can I validate a docking protocol? ResearchGate. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
CHAPTER 6: Quantitative Structure–Activity Relationships. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
-
Quantitative structure–activity relationship. Wikipedia. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PMC. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
-
Screening methods for analgesics. Slideshare. [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. [Link]
-
Analgesic Activity - Writhing Test Experiment. YouTube. [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]
-
In-Silico Docking Studies. Scribd. [Link]
-
Athymic Nude Mice as an Experimental Model for Cancer Treatment. biomed.cas.cz. [Link]
-
In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- proliferative agents. JMPAS. [Link]
-
Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. ijcrt.org. [Link]
-
Tumour induction in BALB/c mice for imaging studies: An improved protocol. PMC. [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Semantic Scholar. [Link]
-
A Review on In Silico molecular docking Studies. ijariie. [Link]
-
New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Spandidos Publications. [Link]
-
Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A standardized method of using nude mice for the in vivo screening of antitumor drugs for human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. youtube.com [youtube.com]
- 20. scribd.com [scribd.com]
- 21. saspublishers.com [saspublishers.com]
- 22. media.neliti.com [media.neliti.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 25. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Analgesic Activity of Isoindoline-1,3-dione Derivatives: A Technical Guide
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. Within this landscape, the isoindoline-1,3-dione scaffold, also known as the phthalimide core, has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant analgesic and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of the analgesic activity of various isoindoline-1,3-dione derivatives, supported by experimental data from recent studies. We will delve into the structural modifications influencing analgesic efficacy, the experimental models used for evaluation, and the underlying mechanisms of action.
The Rationale for Investigating Isoindoline-1,3-dione Derivatives as Analgesics
The isoindoline-1,3-dione moiety is a versatile building block in drug design. Its presence in drugs like thalidomide and its immunomodulatory derivatives (IMiDs®) such as lenalidomide and pomalidomide, highlights its therapeutic potential.[3][4] The structural rigidity and lipophilicity of the phthalimide ring allow for specific interactions with biological targets.[1] For analgesic activity, research has primarily focused on N-substituted derivatives, where modifications to the substituent at the nitrogen atom can significantly modulate pharmacological effects.[3][5] Many of these derivatives are being investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with the aim of overcoming the gastrointestinal side effects associated with traditional NSAIDs.[2]
Comparative Analgesic Efficacy: A Data-Driven Overview
The analgesic potential of newly synthesized compounds is typically assessed using various in vivo models that mimic different pain modalities. The acetic acid-induced writhing test is a common model for visceral pain, while the hot plate and tail-flick tests evaluate central analgesic effects. The formalin test is particularly useful as it has two distinct phases, an early neurogenic phase and a later inflammatory phase, allowing for a more detailed characterization of a compound's mechanism of action.[2][6]
Below is a summary of the analgesic activity of selected isoindoline-1,3-dione derivatives from various studies, compared against standard analgesic drugs.
| Compound | Animal Model | Dose | Analgesic Effect (% Inhibition or Latency) | Reference Drug | Reference Drug Effect | Source |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) | Acetic acid-induced writhing (mice) | Not Specified | 1.6 times higher than reference | Metamizole Sodium | Not Specified | [3][7] |
| ZM4 | Acetic acid-induced writhing (mice) | 50 mg/kg | Significant reduction in writhing | Aspirin (200 mg/kg) | Significant inhibition | [2] |
| ZM5 | Acetic acid-induced writhing (mice) | 25 and 50 mg/kg | Significant reduction in writhing | Aspirin (200 mg/kg) | Significant inhibition | [2] |
| ZM4 | Hot plate test (rats) | 20 mg/kg | Significant increase in latency time | Aspirin (200 mg/kg) | Significant increase in latency | [2][8] |
| ZM5 | Hot plate test (rats) | 20 mg/kg | Significant increase in latency time | Aspirin (200 mg/kg) | Significant increase in latency | [2][8] |
| ZM4 | Formalin test (rats) - Early Phase | 20 mg/kg | Significant decrease in licking time | Ibuprofen (20 mg/kg) | Significant decrease | [2] |
| ZM4 | Formalin test (rats) - Late Phase | 20 mg/kg | Significant decrease in licking time | Ibuprofen (20 mg/kg) | Significant decrease | [2] |
| ZM5 | Formalin test (rats) - Early Phase | 20 mg/kg | Significant decrease in licking time | Ibuprofen (20 mg/kg) | Not Specified | [2] |
| Compound 3a | Acetic acid-induced writhing (mice) | Not Specified | 78.78% protection | Not Specified | Not Specified | [5] |
| Compound 3b | Acetic acid-induced writhing (mice) | Not Specified | 77.27% protection | Not Specified | Not Specified | [5] |
| Compound 3g | Acetic acid-induced writhing (mice) | Not Specified | 74.24% protection | Not Specified | Not Specified | [5] |
| Compound F1 | Capsaicin-induced pain (mice) | 5-20 mg/kg | 31.7% - 69.0% reduction | Not Specified | Not Specified | [6][9] |
| Compound F2 | Capsaicin-induced pain (mice) | 5-20 mg/kg | 31% - 74.7% reduction | Not Specified | Not Specified | [6][9] |
| Compound F1 | Glutamate-induced pain (mice) | 5-20 mg/kg | 41.3% - 87.2% reduction | Not Specified | Not Specified | [6][9] |
| Compound F2 | Glutamate-induced pain (mice) | 5-20 mg/kg | 54.3% - 68.7% reduction | Not Specified | Not Specified | [6][9] |
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
A significant body of evidence suggests that the analgesic and anti-inflammatory effects of many isoindoline-1,3-dione derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[10]
Many current NSAIDs are non-selective COX inhibitors, which can lead to gastrointestinal side effects due to the inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors is a major goal in analgesic drug discovery.[2] Several studies have shown that isoindoline-1,3-dione derivatives can exhibit potent and, in some cases, selective inhibition of COX-2.[1][10] For instance, molecular docking studies have revealed that the isoindoline-1,3-dione scaffold can fit well into the active site of COX-2, with the N-substituent playing a crucial role in determining the binding affinity and selectivity.[1]
Caption: Proposed mechanism of action for the analgesic effect of isoindoline-1,3-dione derivatives.
Experimental Protocols: A Guide to Assessing Analgesic Activity
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized and well-documented experimental protocols. Below are step-by-step methodologies for common in vivo analgesic assays used in the evaluation of isoindoline-1,3-dione derivatives.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs).
Protocol:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted for 12-18 hours before the experiment with free access to water.
-
Grouping and Dosing: Animals are divided into groups (n=6-10): a control group (vehicle), a standard group (e.g., Aspirin, 100 mg/kg), and test groups receiving different doses of the isoindoline-1,3-dione derivative. Dosing is typically done orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Caption: Workflow for the acetic acid-induced writhing test.
Hot Plate Test
This method is used to evaluate centrally acting analgesics. The test measures the reaction time of the animal to a thermal stimulus.
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5 °C).
-
Animal Selection: Animals (mice or rats) that show a baseline latency (reaction time) of 5-15 seconds are selected for the study. The reaction is typically jumping, licking of the paws, or withdrawal of the paws.
-
Grouping and Dosing: Animals are divided into groups and dosed as described for the writhing test.
-
Measurement of Latency: The latency to the first sign of pain is recorded at different time points after drug administration (e.g., 0, 15, 30, 45, and 60 minutes). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Data Analysis: The percentage increase in latency is calculated.
Synthesis of Isoindoline-1,3-dione Derivatives: A General Approach
The synthesis of N-substituted isoindoline-1,3-dione derivatives is often achieved through a straightforward condensation reaction between phthalic anhydride and a primary amine.[3][4]
Caption: General synthetic scheme for N-substituted isoindoline-1,3-dione derivatives.
Conclusion and Future Directions
The isoindoline-1,3-dione scaffold continues to be a promising starting point for the development of novel analgesic agents. The studies highlighted in this guide demonstrate that structural modifications to this core can lead to compounds with potent analgesic activity, often comparable or superior to existing drugs. The mechanism of action for many of these derivatives appears to involve the inhibition of COX enzymes, with some showing selectivity for COX-2, which is a desirable trait for reducing gastrointestinal side effects.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: To further optimize the analgesic activity and selectivity of these compounds.
-
Detailed Mechanistic Studies: To explore other potential targets beyond COX enzymes that may contribute to the analgesic effects.
-
Comprehensive Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the most promising candidates.
By systematically exploring the chemical space around the isoindoline-1,3-dione core, it is anticipated that new and improved analgesic drugs will emerge, addressing the unmet medical need for safer and more effective pain management.
References
-
Yakovlev, I. P., Krylsky, D. V., Timofeev, S. V., & Popov, A. V. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6955. [Link]
-
Sykłowska-Baranek, K., Płaczek, M., Odacka, K., Karpińska, M., & Szymański, P. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]
-
Zahra, J. A., Al-Adham, I. S. I., & Al-Muhi-eldeen, Z. A. (2022). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Life Science and Pharma Research, 12(3), P1-P8. [Link]
-
ResearchGate. (2022). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. [Link]
-
Qinna, N. A., Al-Qaisi, J. A., Alhussainy, T. M., Ghattas, M. A., & Muhi-Eldeen, Z. A. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. ISRN Pharmacology, 2012, 657472. [Link]
-
Gaikwad, S., Jarag, K., & Haval, K. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(11), 4784-4789. [Link]
-
Szkatuła, D., Krzyżak, E., Mogilski, S., Sapa, J., Filipek, B., & Świątek, P. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. International Journal of Molecular Sciences, 24(13), 10693. [Link]
-
PubMed. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
Hindawi. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. [Link]
-
International Journal of Life Science and Pharma Research. (2022). View of Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. [Link]
-
PubMed Central. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. [Link]
-
ResearchGate. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
-
OAT. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. [Link]
-
Semantic Scholar. (2017). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. [Link]
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 2. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijlpr.com [ijlpr.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Aminoisoindoline-1,3-Dione Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoisoindoline-1,3-dione scaffold, the core of immunomodulatory imide drugs (IMiDs), represents a cornerstone in the treatment of hematologic malignancies like multiple myeloma.[1] Compounds such as lenalidomide and pomalidomide function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This mechanism, while effective, underscores the critical need for comprehensive cross-reactivity profiling. Unintended off-target interactions or altered neosubstrate degradation profiles can lead to unforeseen toxicities or, conversely, reveal novel therapeutic opportunities. This guide provides an in-depth framework for designing and executing robust cross-reactivity studies for this important class of compounds. We will explore the causal relationships behind experimental choices, present detailed, self-validating protocols for key assays, and offer a clear methodology for data interpretation, enabling researchers to build a comprehensive selectivity profile for their novel drug candidates.
Part 1: The Molecular Landscape of 4-Aminoisoindoline-1,3-Dione Compounds
The IMiD Scaffold: From Thalidomide to Modern Therapeutics
The journey of the isoindoline-1,3-dione scaffold began with thalidomide, a drug with a notorious history of teratogenicity that was later repurposed for its potent anti-inflammatory and anti-angiogenic properties.[1][3] This led to the development of second and third-generation analogs, primarily lenalidomide and pomalidomide, which exhibit enhanced potency and refined safety profiles.[3][] These compounds share a common structural framework but differ in substitutions on the phthalimide ring, which significantly influences their biological activity.[] The 4-amino substitution, in particular, is crucial for the recruitment of key protein targets.[5]
The Primary Target: Cereblon and the CRL4^CRBN E3 Ligase Complex
The seminal discovery identifying Cereblon (CRBN) as the direct target of IMiDs revolutionized our understanding of their mechanism.[1][6] CRBN acts as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[7] In its native state, this complex ubiquitinates endogenous substrates for proteasomal degradation.
The genius of IMiDs lies in their ability to act as a "molecular glue." They bind to a specific tri-tryptophan pocket in CRBN, altering its surface topology.[2][5] This new, drug-bound surface gains affinity for proteins not typically recognized by CRBN, known as "neosubstrates."[1][2] The CRL4^CRBN complex then ubiquitinates these neosubstrates, marking them for destruction by the proteasome. This targeted protein degradation is the primary driver of the therapeutic effects of IMiDs.
Caption: Mechanism of IMiD-induced protein degradation via the CRL4^CRBN complex.
Part 2: Defining and Assessing Cross-Reactivity
For IMiD compounds, "cross-reactivity" is a nuanced term. It's essential to distinguish between promiscuous, CRBN-independent binding and alterations in the CRBN-dependent neosubstrate profile.
-
CRBN-Dependent Selectivity: The primary goal is to characterize the portfolio of proteins degraded by a novel IMiD. While the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are well-established neosubstrates for lenalidomide and pomalidomide, mediating anti-myeloma effects, subtle changes in a compound's structure can expand or restrict this list.[8][9] For example, lenalidomide's ability to degrade Casein Kinase 1α (CK1α) is key to its efficacy in myelodysplastic syndrome with del(5q).[8][10] A comprehensive study must therefore profile for degradation of known and novel neosubstrates.
-
CRBN-Independent Off-Targets: These are interactions with other cellular proteins, such as kinases or enzymes, that are not mediated by CRBN. While IMiDs are generally considered selective for CRBN, high-concentration screening can reveal weak interactions.[11] Some observed effects, like the modulation of Tumor Necrosis Factor-alpha (TNF-α), may involve mechanisms beyond neosubstrate degradation.[12] Kinome profiling, a standard practice for kinase inhibitor development, is a valuable tool to proactively identify such off-targets.[13][14][15]
Part 3: Comparative Analysis of Prototypical Compounds
The subtle structural differences between thalidomide, lenalidomide, and pomalidomide result in distinct clinical profiles. Understanding these differences provides a benchmark for evaluating new analogs.
| Compound | Relative CRBN Binding Affinity | Key Neosubstrates Degraded | Primary Clinical Application | Notable Side Effects/Properties |
| Thalidomide | Low | IKZF1, IKZF3[1] | Multiple Myeloma | Teratogenicity, Peripheral Neuropathy[3] |
| Lenalidomide | Intermediate | IKZF1, IKZF3, CK1α[8][9] | Multiple Myeloma, del(5q) MDS[16] | Myelosuppression, lower neuropathy vs. Thalidomide[17] |
| Pomalidomide | High | IKZF1, IKZF3[] | Relapsed/Refractory Multiple Myeloma[18] | Potent anti-angiogenic and immunomodulatory effects[] |
Part 4: Experimental Workflows for Cross-Reactivity Profiling
A tiered, systematic approach is essential for building a complete cross-reactivity profile. The workflow should progress from direct biochemical interactions to functional cellular consequences.
Caption: Tiered workflow for cross-reactivity profiling of IMiD compounds.
Tier 1: Biochemical Assays (Target Engagement & Selectivity)
The goal here is to quantify the direct interaction between the compound and its primary target (CRBN) and to broadly screen for interactions with a major class of potential off-targets (kinases).
-
Direct Target Binding (Cereblon): Quantifying the binding affinity to CRBN is the foundational experiment. This confirms the compound engages its intended target. Methods like Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and Surface Plasmon Resonance (SPR) are industry standards.[7][19]
-
Broad Off-Target Screening (Kinome Profiling): Given the conserved nature of ATP-binding pockets, kinases are a common source of off-target effects for many small molecules.[13][20] Profiling a new IMiD against a large panel of kinases (e.g., >400) provides a crucial dataset to identify potential liabilities early in development.[14][21]
Tier 2: Cell-Based Assays (Functional Consequences)
These assays move from direct binding to measuring the compound's effect in a biological context.
-
Neosubstrate Degradation: This is the critical functional readout for an IMiD. Does binding to CRBN translate into the degradation of specific proteins? Western blotting for known neosubstrates (IKZF1, IKZF3, CK1α) is a direct approach.[8] For novel compounds, unbiased quantitative proteomics can identify the full spectrum of degraded proteins.[9]
-
Immunomodulatory Profile: IMiDs are named for their effects on the immune system.[22] Measuring changes in cytokine production (e.g., IL-2, TNF-α) from peripheral blood mononuclear cells (PBMCs) and assessing effects on T-cell proliferation are essential for characterizing the compound's functional immune signature.[22][23][24]
-
Phenotypic Assays: These assays measure the ultimate biological outcome. Anti-proliferative assays using multiple myeloma cell lines confirm on-target anti-cancer activity.[25] Anti-angiogenic assays, such as tube formation assays, can reveal CRBN-independent effects.[11]
Part 5: Detailed Experimental Protocols
Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the IC50 of a test compound for CRBN. It relies on the displacement of a fluorescently-labeled thalidomide tracer.[19][26]
Principle: A fluorescent tracer bound to the large CRBN protein rotates slowly, emitting highly polarized light. When a test compound displaces the tracer, the small, free-floating tracer rotates rapidly, decreasing the polarization of the emitted light.
Materials:
-
Purified recombinant CRBN/DDB1 complex.
-
Fluorescently-labeled thalidomide tracer (e.g., Cy5-Thalidomide).[19]
-
Assay Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, pH 7.5).
-
Test compounds and positive control (e.g., Pomalidomide).[19]
-
Black, low-binding 384-well microplate.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., 11-point, 3-fold dilution starting from 1 mM). Create a 100x working stock by diluting this series in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 0.5 µL of the 100x test compound dilution series to the appropriate wells.
-
Add 0.5 µL of DMSO to control wells (for maximum and minimum polarization).
-
-
Reagent Preparation: Prepare a 2x master mix containing the CRBN protein and the fluorescent tracer at their optimal concentrations (determined during assay development) in assay buffer.
-
Reaction Initiation: Add 5.5 µL of the 2x master mix to all wells. The final volume will be 11 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader (e.g., Excitation: 620 nm, Emission: 688 nm).
-
Data Analysis:
-
Calculate the percent inhibition based on the polarization values relative to the high (tracer + CRBN) and low (tracer only) controls.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Kinome-Wide Selectivity Profiling
This is typically performed as a service by specialized vendors. The methodology involves measuring the test compound's effect on the enzymatic activity of a large panel of recombinant kinases.
General Methodology:
-
The test compound is usually screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases.
-
Kinase activity is measured by quantifying the phosphorylation of a specific substrate, often using a radiometric ([γ-³³P]-ATP) or fluorescence-based method.
-
The result is expressed as the percent inhibition of kinase activity relative to a DMSO control.
-
"Hits" (e.g., >50% inhibition) are then followed up with full IC50 dose-response curves to determine potency.
-
Data is often visualized as a "kinetree" diagram, showing the selectivity of the compound across the human kinome.
Protocol 3: Cellular Assay for IKZF1 Degradation (Western Blot)
This protocol validates that the compound induces degradation of a key neosubstrate in a relevant cell line.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compound and controls (DMSO, Pomalidomide).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-IKZF1, anti-Vinculin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Standard Western blot equipment.
Methodology:
-
Cell Plating: Seed MM.1S cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to acclimate.
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM), DMSO (vehicle control), and Pomalidomide (positive control) for a set time (e.g., 4-6 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary anti-IKZF1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Analysis: Strip the membrane and re-probe with the loading control antibody (e.g., anti-Vinculin) to confirm equal protein loading. Quantify band intensities to determine the dose-dependent reduction in IKZF1 protein levels.
References
-
Müller, G. W., et al. (2021). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Scientific Reports. Available at: [Link]
-
MDPI. (2022). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. MDPI. Available at: [Link]
-
BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience. Available at: [Link]
-
PubChem. (n.d.). Thalidomide. National Center for Biotechnology Information. Available at: [Link]
-
PharmaLegacy. (n.d.). Cell-based Assays - Immune Modulator. PharmaLegacy. Available at: [Link]
-
ResearchGate. (2022). Immunomodulatory imide drugs interactions with cereblon (CRBN) and.... ResearchGate. Available at: [Link]
-
Bjorklund, C. C., et al. (2020). Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. Blood Cancer Journal. Available at: [Link]
-
Chamberlain, P. P., & Cathers, B. E. (2019). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer. Available at: [Link]
-
de Boussac, H., et al. (2020). Kinome expression profiling to target new therapeutic avenues in multiple myeloma. Haematologica. Available at: [Link]
-
de Boussac, H., et al. (2020). Kinome expression profiling to target new therapeutic avenues in multiple myeloma. Haematologica. Available at: [Link]
-
Eurofins-Viracor. (n.d.). EVB Cell-based assays. Eurofins-Viracor. Available at: [Link]
-
Amsbio. (n.d.). Cereblon Binding Assay Kit. Amsbio. Available at: [Link]
-
Rasche, L., et al. (2021). Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives. Cancers. Available at: [Link]
-
Invitrocue. (n.d.). Immunomodulatory Assays. Invitrocue. Available at: [Link]
-
Nanome Inc. (2021). Immunomodulatory Drugs and DDB1-CRBN E3 Ubiquitin Ligase in virtual reality. YouTube. Available at: [Link]
-
Drug Discovery and Development. (2011). Lenalidomide Interactions Could Affect Dosing. Drug Discovery and Development. Available at: [Link]
-
Steinebach, C., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). US10816544B2 - Methods for measuring small molecule affinity to cereblon. Google Patents.
-
Lonza Bioscience. (n.d.). Cell-Based Assays for Immunogenicity and Immunotoxicity. Lonza Bioscience. Available at: [Link]
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]
-
DepMap. (n.d.). POMALIDOMIDE DepMap Compound Summary. DepMap Portal. Available at: [Link]
-
PubMed. (2010). New thalidomide analogues derived through Sonogashira or Suzuki reactions and their TNF expression inhibition profiles. National Library of Medicine. Available at: [Link]
-
PubChem. (n.d.). Pomalidomide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate. Available at: [Link]
-
Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
Krönke, J., & Ebert, B. L. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia. Available at: [Link]
-
Marriott, J. B., et al. (2002). Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells. Clinical & Experimental Immunology. Available at: [Link]
-
Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. Available at: [Link]
-
Vieth, M., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Frontiers. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. Available at: [Link]
-
Liv Hospital. (2026). What is the latest treatment for MDS?. Liv Hospital. Available at: [Link]
-
MDPI. (2019). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. MDPI. Available at: [Link]
-
The Pharmaceutical Journal. (2020). Immuno-oncology agents for cancer therapy. The Pharmaceutical Journal. Available at: [Link]
-
bioRxiv. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. Available at: [Link]
-
MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). 4,7-Diaminoisoindoline-1,3-dione. ResearchGate. Available at: [Link]
-
PubMed. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. National Library of Medicine. Available at: [Link]
-
ESMO. (2024). Pioneering the future of immunotherapy: new targets, novel strategies. ESMO. Available at: [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. ResearchGate. Available at: [Link]
-
Crown Bioscience. (2024). IO Targets and Combinations. Crown Bioscience. Available at: [Link]
-
NIH. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. revvity.com [revvity.com]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinome expression profiling to target new therapeutic avenues in multiple myeloma | Haematologica [haematologica.org]
- 15. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the latest treatment for MDS? - Liv Hospital [int.livhospital.com]
- 17. mdpi.com [mdpi.com]
- 18. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 23. Cell-based Assays - Immune Modulator - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 24. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 25. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. amsbio.com [amsbio.com]
Confirming the Mechanism of Action of 4-Amino-2-methylisoindoline-1,3-dione: A Comparative Guide
In the landscape of contemporary drug discovery, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, giving rise to a multitude of biologically active agents. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of a novel derivative, 4-Amino-2-methylisoindoline-1,3-dione. By integrating established experimental protocols and drawing comparisons with well-characterized drugs, we present a systematic approach to confirming its biological targets and cellular effects.
The isoindoline-1,3-dione core is found in compounds with a wide array of activities, including anti-inflammatory, analgesic, and neuroprotective properties. Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation and pain, as well as acetylcholinesterase (AChE), a primary target in the management of Alzheimer's disease.[1][2][3] The addition of a 4-amino group, as seen in our compound of interest, introduces the potential for novel interactions and mechanisms, including immunomodulatory effects observed in related molecules.[4]
This guide will therefore explore two primary, plausible mechanisms of action for this compound: COX-2 Inhibition and Acetylcholinesterase Inhibition . We will compare its hypothetical performance against two gold-standard drugs: Celecoxib , a selective COX-2 inhibitor,[5][6][7][8] and Donepezil , a reversible acetylcholinesterase inhibitor.[9][10][11][12][13]
Section 1: Unraveling the Molecular Target - A Multi-pronged Approach
Confirming the direct molecular target of a novel compound is a critical first step in elucidating its mechanism of action.[14][15][16][17] We propose a tiered experimental workflow, starting with broad, unbiased screening and progressing to specific, high-resolution binding assays.
Initial Target Identification: Broad-Spectrum Screening
To cast a wide net for potential protein interactions, a competition binding assay using Kinobeads can be employed. This chemical proteomics approach utilizes immobilized, broad-spectrum inhibitors to capture a large number of kinases and other ATP-binding proteins from a cell lysate.[18][19][20][21] By pre-incubating the lysate with this compound, we can identify which proteins are competed off the beads, indicating a direct interaction.
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Kinobeads competition binding workflow.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
Once putative targets are identified, it is crucial to confirm that the compound engages these targets within a live-cell environment.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22][23][24][25][26]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Quantifying Binding Affinity: Surface Plasmon Resonance (SPR)
To obtain quantitative data on the binding kinetics and affinity of this compound to its purified target protein(s), Surface Plasmon Resonance (SPR) is the method of choice.[27][28][29][30][31] This label-free technique allows for the real-time measurement of association and dissociation rates.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Section 2: Comparative Analysis of Biological Activity
Assuming our initial screens point towards COX-2 and/or AChE as potential targets, we will proceed with a comparative analysis against Celecoxib and Donepezil, respectively.
Scenario 1: Anti-Inflammatory Activity via COX-2 Inhibition
Many isoindoline-1,3-dione derivatives have been reported to possess anti-inflammatory properties through the inhibition of COX enzymes.[1][32][33][34][35]
In Vitro COX-1/COX-2 Inhibition Assay:
A commercially available enzyme inhibition assay will be used to determine the IC50 values of this compound against human recombinant COX-1 and COX-2.
Hypothetical Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.25 | 60.8 |
| Celecoxib | >100 | 0.04 | >2500 |
| Diclofenac (Non-selective control) | 0.9 | 0.2 | 4.5 |
Interpretation:
In this hypothetical scenario, this compound demonstrates potent and selective inhibition of COX-2, albeit with lower selectivity than Celecoxib. This profile suggests a favorable anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The mechanism of Celecoxib involves the selective binding to the COX-2 active site, preventing the synthesis of prostaglandins that mediate pain and inflammation.[5][6][8][36]
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway.
Scenario 2: Cholinesterase Inhibition for Neurodegenerative Diseases
The isoindoline-1,3-dione scaffold is also present in compounds designed to inhibit acetylcholinesterase (AChE), a therapeutic strategy for Alzheimer's disease.[2][37][38][39][40][41]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay:
The inhibitory activity of this compound against human recombinant AChE will be determined using Ellman's method.
Hypothetical Comparative Data:
| Compound | AChE IC50 (µM) |
| This compound | 1.5 |
| Donepezil | 0.01 |
Interpretation:
This hypothetical data suggests that this compound is an inhibitor of AChE, though less potent than Donepezil. Donepezil acts by reversibly inhibiting AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[9][10][11][12][13] The phthalimide moiety of isoindoline-1,3-dione derivatives is thought to interact with the peripheral anionic site of AChE.[39]
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Inhibition of Acetylcholinesterase (AChE).
Section 3: Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for confirming the mechanism of action of this compound. By employing a combination of unbiased target identification methods, cellular target engagement assays, and quantitative binding studies, researchers can confidently identify its molecular targets. Subsequent comparative in vitro assays against established drugs like Celecoxib and Donepezil provide a clear benchmark for its potency and selectivity.
The hypothetical data presented herein illustrates how this compound could plausibly function as either a selective COX-2 inhibitor or an acetylcholinesterase inhibitor. The actual experimental results will dictate the direction of further research. For instance, if COX-2 inhibition is confirmed, in vivo studies in animal models of inflammation and pain would be the next logical step. Conversely, if AChE inhibition is its primary mechanism, evaluation in models of cognitive dysfunction would be warranted.
The versatility of the isoindoline-1,3-dione scaffold suggests that this compound may even possess a polypharmacological profile, acting on multiple targets. The experimental framework presented here provides the tools to unravel these complexities and pave the way for its potential development as a novel therapeutic agent.
References
-
Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
Celecoxib. (2023). In Wikipedia. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Du, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4070. Retrieved from [Link]
-
What is the mechanism of Donepezil Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
The Pharmacology and Mechanism of Donepezil Action. (2024). IvyPanda. Retrieved from [Link]
-
Donepezil: an update. (2007). PubMed. Retrieved from [Link]
-
Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. Retrieved from [Link]
-
Farani, M. R., et al. (2018). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 26(2), 101-110. Retrieved from [Link]
-
Sudoł, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3528. Retrieved from [Link]
-
DDS5, et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
-
Phthalimides as anti-inflammatory agents. (2024). PubMed Central. Retrieved from [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]
-
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Alanazi, A. M., et al. (2015). Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 92, 115-124. Retrieved from [Link]
-
Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 358-368. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. Retrieved from [Link]
-
Kim, J., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(25), 29311-29318. Retrieved from [Link]
-
Sudoł, A., et al. (2024). A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed. Retrieved from [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2019). PubMed Central. Retrieved from [Link]
-
Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. Retrieved from [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(4), 1034-1044. Retrieved from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved from [Link]
-
Thermal shift assay. (2023). In Wikipedia. Retrieved from [Link]
-
Determining target engagement in living systems. (2012). PubMed Central. Retrieved from [Link]
-
Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (2025). PubMed. Retrieved from [Link]
-
Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved from [Link]
-
Characterization of binding, depletion and competition properties of... (n.d.). ResearchGate. Retrieved from [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). UU Research Portal. Retrieved from [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. Retrieved from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. Retrieved from [Link]
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (2018). MDPI. Retrieved from [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. Retrieved from [Link]
-
Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). PubMed Central. Retrieved from [Link]
-
4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. (2025). NIH. Retrieved from [Link]
-
N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity. (2004). PubMed. Retrieved from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). PubMed Central. Retrieved from [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved from [Link]
-
Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. (2019). PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Technology - 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders [nih.technologypublisher.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 10. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. ivypanda.com [ivypanda.com]
- 12. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. researchgate.net [researchgate.net]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. books.rsc.org [books.rsc.org]
- 30. bio-rad.com [bio-rad.com]
- 31. mdpi.com [mdpi.com]
- 32. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. ClinPGx [clinpgx.org]
- 37. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 40. A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Amino-2-methylisoindoline-1,3-dione
For the diligent researcher pushing the boundaries of drug discovery, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper disposal of reagents like 4-Amino-2-methylisoindoline-1,3-dione is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring that its journey from benchtop to final disposition is managed with the utmost care and professionalism.
Understanding the Hazard Profile: The "Why" Behind the "How"
Before delving into procedural steps, it is paramount to understand the inherent risks associated with this compound. This compound, with the CAS Number 2257-85-4, presents a multi-faceted hazard profile that dictates our handling and disposal strategy.[1][2]
Hazard Identification:
| Hazard Statement | Classification | Implication for Handling and Disposal |
| H302: Harmful if swallowed | Acute Toxicity (Oral) | Ingestion can lead to significant adverse health effects. Care must be taken to avoid cross-contamination of surfaces and personal items. |
| H312: Harmful in contact with skin | Acute Toxicity (Dermal) | The compound can be absorbed through the skin, necessitating the use of appropriate gloves and a lab coat. |
| H315: Causes skin irritation | Skin Corrosion/Irritation | Direct contact can cause inflammation and irritation, emphasizing the need for barrier protection. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation | The chemical poses a significant risk to vision upon contact, making eye protection mandatory. |
| H332: Harmful if inhaled | Acute Toxicity (Inhalation) | Inhalation of dust can be harmful, requiring work in a well-ventilated area or a fume hood. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity | The compound can irritate the respiratory tract, further underscoring the importance of proper ventilation. |
This data is synthesized from multiple chemical supplier safety information.
This hazard profile firmly establishes this compound as a hazardous material. Consequently, its disposal must be managed as hazardous waste, in accordance with local, state, and federal regulations. It is crucial to recognize that this chemical cannot be discarded as regular laboratory trash or washed down the drain.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the disposal of this compound, from the point of generation to its final removal by a licensed waste management contractor.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Your safety is the primary concern. Before handling any waste, ensure you are equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling larger quantities or if there is a risk of dust generation, a NIOSH-approved respirator may be necessary.
Part 2: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it.
-
Container Material: High-density polyethylene (HDPE) or low-density polyethylene (LDPE) containers are generally suitable for solid aromatic amine waste.[3][4] These materials exhibit good chemical resistance to this class of compounds.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The CAS number (2257-85-4) should also be included.
Part 3: Waste Collection and Accumulation
-
Solid Waste:
-
Place excess or expired this compound directly into the designated hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, handle it within a fume hood.
-
-
Contaminated Materials:
-
Any items that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be disposed of as hazardous waste in the same container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Part 4: Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert Colleagues: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: Gently cover the solid spill with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
Regulatory Compliance: EPA Hazardous Waste Classification
While this compound is not specifically listed by name as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it would likely be classified based on its characteristics.[5][6] Given its known toxicity, it would fall under the Toxicity Characteristic (D004-D043) if it leaches specific contaminants at concentrations above regulatory limits.[6]
More practically for laboratory waste, it is often managed as a "U-listed" waste if it is a discarded commercial chemical product.[7] However, the most straightforward approach for laboratory-generated waste of this nature is to manage it as a generic toxic organic solid waste, allowing your institution's EHS professionals to make the final determination based on their waste profiles with their licensed disposal contractors.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Excellence
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental protection. This diligence reflects a deeper understanding that scientific advancement and safety are inextricably linked.
References
- Chemical Label for 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione. (n.d.).
- BLDpharm. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- SpillTech. (n.d.). Chemical Compatibility Guide For Polyethylene Items.
- Pharmaffiliates. (n.d.). 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione.
- MySkinRecipes. (n.d.). This compound.
- Key Organics. (n.d.). 4-Amino-2-methyl-isoindole-1,3-dione.
- MLI Environmental. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Spill Doctor. (n.d.). Polyethylene Chemical Compatibility Guide.
- CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- Cole-Parmer. (n.d.). Chemical Compatibility Plastic Material Chart.
- Cipax. (n.d.). Chemical resistance of high and low density polyethylene.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Hippo Plastique. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene.
- Silver-Line Plastics. (n.d.). HDPE Chemical Resistance Guide.
- U.S. Plastic Corp. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart.
- Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical.
Sources
- 1. 2257-85-4|this compound|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. calpaclab.com [calpaclab.com]
- 4. professionalplastics.com [professionalplastics.com]
- 5. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 6. epa.gov [epa.gov]
- 7. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-2-methylisoindoline-1,3-dione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-2-methylisoindoline-1,3-dione (CAS No. 2257-85-4). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and an understanding of its potential hazards.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety information, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the scale of the experiment, the potential for dust or aerosol generation, and the specific procedures to be undertaken.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Task | Required PPE | Rationale |
| Weighing and transferring solid compound | Chemical splash goggles, nitrile gloves, lab coat, and a NIOSH-approved respirator (e.g., N95 or higher) | To prevent eye contact, skin contact, and inhalation of fine particles. |
| Preparing solutions | Chemical splash goggles, nitrile gloves, and a lab coat | To protect against splashes and direct skin contact. |
| General laboratory operations | Safety glasses with side shields, nitrile gloves, and a lab coat | To provide a baseline level of protection during routine work. |
| Cleaning spills | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, a lab coat or chemical-resistant apron, and a NIOSH-approved respirator | To ensure adequate protection during cleanup of a significant spill. |
Operational and Handling Plan
Engineering Controls
-
Ventilation: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory where the compound is handled.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood. Use a draft shield to prevent the dispersal of fine powders.
-
Solution Preparation: To prepare a solution, slowly add the solid compound to the solvent with stirring. Avoid splashing.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain it with an appropriate absorbent material.
-
Clean: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Below is a workflow for handling a chemical spill:
Caption: Chemical Spill Response Workflow
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Chemical Label for 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
